molecular formula C17H18ClN3O B141658 Bumetrizole CAS No. 3896-11-5

Bumetrizole

Cat. No.: B141658
CAS No.: 3896-11-5
M. Wt: 315.8 g/mol
InChI Key: OCWYEMOEOGEQAN-UHFFFAOYSA-N
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Description

Bumetrizole, also known as UV-326, is a benzotriazole-based ultraviolet (UV) light absorber of significant interest in scientific research, particularly in the field of polymer and material stability . Its primary research value lies in its ability to absorb harmful UV radiation, specifically in the 290 nm wavelength region, thereby protecting organic substrates from photo-degradation . In polymer science, this compound is extensively studied for its role in enhancing the light stability of various plastics, including polyolefins like polypropylene (PP) and polyethylene (PE), as well as cold-cured polyesters . Research models utilize it to investigate the leaching behavior and residual characteristics of additives during the degradation of polymers, which is critical for understanding the formation and environmental impact of microplastics . The compound's mechanism of action involves absorbing UV light and dissipating the energy as heat, which prevents the UV radiation from breaking down the polymer chains and causing yellowing, cracking, or embrittlement . Furthermore, its low volatility and high resistance to thermal degradation make it a suitable subject for studying additive performance under high-temperature processing conditions . Recent ecological and toxicological studies have also highlighted the environmental persistence and potential bioaccumulation of benzotriazole UV absorbers, placing this compound at the forefront of research into the environmental fate of polymer additives . Investigations focus on its detection in environmental samples and its toxicokinetic behavior, providing critical data for environmental risk assessments . Regulatory bodies, such as the European Chemicals Agency (ECHA), are currently evaluating this compound, underscoring the continued need for research into its long-term effects .

Properties

IUPAC Name

2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H18ClN3O/c1-10-7-12(17(2,3)4)16(22)15(8-10)21-19-13-6-5-11(18)9-14(13)20-21/h5-9,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWYEMOEOGEQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9036438
Record name Bumetrizole
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Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid
Record name Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl-
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CAS No.

3896-11-5
Record name 2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chlorobenzotriazole
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Record name Bumetrizole [USAN:INN]
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Record name Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl-
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Record name Bumetrizole
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Record name Bumetrizole
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Record name BUMETRIZOLE
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Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Bumetrizole as a UV Absorber

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bumetrizole, a member of the hydroxyphenyl benzotriazole (B28993) class of ultraviolet (UV) absorbers, is a highly effective photostabilizer used to protect a wide range of materials from degradation caused by UV radiation. Its efficacy lies in its ability to absorb harmful UV-A and UV-B radiation and dissipate the absorbed energy through a rapid and efficient photophysical mechanism. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a primary focus on the process of Excited-State Intramolecular Proton Transfer (ESIPT). This document details the photophysical pathways, presents key spectroscopic data, outlines experimental protocols for characterization, and provides visualizations of the underlying processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Excited-State Intramolecular Proton Transfer (ESIPT)

The primary mechanism by which this compound functions as a UV absorber is through an ultrafast and reversible photochemical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This process allows the molecule to absorb high-energy UV photons and dissipate the energy as harmless thermal energy, thereby preventing the energy from initiating degradative chemical reactions in the surrounding material. The key structural feature that enables this protective mechanism is the intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the benzotriazole ring.

The ESIPT cycle in this compound can be described in the following key stages:

  • UV Absorption (Excitation): Upon absorbing a UV photon, the this compound molecule, which exists in its enol tautomeric form in the ground state (S₀), is promoted to an electronically excited singlet state (S₁).

  • Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, the acidity of the phenolic hydroxyl group increases significantly, while the basicity of the nearby nitrogen atom on the benzotriazole ring also increases. This facilitates an extremely rapid, sub-picosecond transfer of the proton from the hydroxyl group to the nitrogen atom, forming an excited-state keto tautomer.

  • Non-Radiative Decay: The excited keto tautomer is energetically unstable and rapidly returns to its ground state (S₀) through non-radiative decay pathways, primarily by releasing the absorbed energy as heat (vibrational energy) to its local environment. This step is crucial as it avoids the emission of harmful radiation (fluorescence or phosphorescence) and prevents the molecule from undergoing photochemical reactions that could lead to its degradation.

  • Reverse Proton Transfer: Once in the ground state, the keto tautomer is unstable and quickly undergoes a reverse proton transfer to regenerate the original, more stable enol form of the this compound molecule. This completes the photoprotective cycle, returning the molecule to its initial state, ready to absorb another UV photon.

This highly efficient and rapid cycle of energy absorption and dissipation is the cornerstone of this compound's exceptional photostability and its effectiveness as a UV absorber.[1][2]

Below is a diagram illustrating the ESIPT signaling pathway in this compound.

ESIPT_Pathway This compound ESIPT Pathway S0_enol S₀ (Enol) S1_enol S₁ (Enol) S0_enol->S1_enol UV Absorption S1_keto S₁ (Keto) S1_enol->S1_keto ESIPT (fs-ps) S0_keto S₀ (Keto) S1_keto->S0_keto Non-radiative Decay (Heat) S0_keto->S0_enol Reverse Proton Transfer

A diagram of the Excited-State Intramolecular Proton Transfer (ESIPT) pathway in this compound.

Data Presentation

The photophysical properties of this compound are central to its function as a UV absorber. The following tables summarize the available quantitative data.

Table 1: Spectroscopic Properties of this compound

PropertyValueConditions
Chemical Formula C₁₇H₁₈ClN₃O-
Molecular Weight 315.8 g/mol -
Melting Point 144-147 °C-
UV Absorption Maxima (λmax) 312 nm and 353 nmIn Chloroform
Molar Extinction Coefficient (ε) 15,600 L·mol⁻¹·cm⁻¹At 353 nm in Chloroform
Fluorescence Quantum Yield (Φf) Data not readily available in public domain-
Excited-State Lifetime (τ) Data not readily available in public domain-

Data sourced from commercial technical data sheets.

Experimental Protocols

The characterization of this compound's UV absorbing properties and the elucidation of its mechanism of action rely on several key experimental techniques.

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the UV absorption spectrum of this compound and quantify its ability to absorb UV radiation at different wavelengths.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-transparent solvent (e.g., chloroform, cyclohexane, or ethanol) to a known concentration. A series of dilutions are then prepared from the stock solution.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurements.

  • Measurement: A cuvette containing the pure solvent is used as a reference. The absorbance of each this compound solution is measured over a specific wavelength range (e.g., 200-500 nm).

  • Data Analysis: The absorption maxima (λmax) are identified from the resulting spectrum. The molar extinction coefficient (ε) at λmax is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Below is a diagram illustrating the experimental workflow for UV-Vis Absorption Spectroscopy.

UV_Vis_Workflow UV-Vis Spectroscopy Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh this compound prep2 Dissolve in Solvent prep1->prep2 prep3 Prepare Dilutions prep2->prep3 meas Measure Absorbance vs. Wavelength prep3->meas inst UV-Vis Spectrophotometer inst->meas analysis1 Identify λmax meas->analysis1 analysis2 Calculate Molar Extinction Coefficient (ε) analysis1->analysis2

A workflow diagram for UV-Vis Absorption Spectroscopy of this compound.
Transient Absorption Spectroscopy

Objective: To study the ultrafast photophysical processes of this compound, including the excited-state lifetime and the dynamics of the ESIPT process.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent and placed in a sample cell.

  • Instrumentation: A pump-probe transient absorption spectrometer is used. This typically consists of an ultrafast laser system (e.g., a femtosecond Ti:sapphire laser), which generates both the pump and probe pulses. The pump pulse is used to excite the sample, and the probe pulse (often a white-light continuum) is used to monitor the changes in absorption of the excited sample.

  • Measurement: The pump pulse excites the this compound molecules. The probe pulse is passed through the sample at various time delays after the pump pulse. The change in absorbance of the probe light is measured as a function of both wavelength and time delay.

  • Data Analysis: The transient absorption spectra are analyzed to identify the spectral signatures of the excited states (e.g., the excited enol and keto tautomers). The decay kinetics of these signals provide information about the lifetimes of the excited states and the rates of the photophysical processes, such as ESIPT and non-radiative decay.

Below is a diagram illustrating the logical relationship in a pump-probe transient absorption spectroscopy experiment.

Transient_Absorption_Logic Transient Absorption Spectroscopy Logic Laser Ultrafast Laser BeamSplitter Beam Splitter Laser->BeamSplitter PumpPath Pump Path BeamSplitter->PumpPath Pump Pulse ProbePath Probe Path (White Light Generation) BeamSplitter->ProbePath Probe Pulse Sample This compound Sample PumpPath->Sample ProbePath->Sample Detector Detector Sample->Detector Data Transient Absorption Data (ΔA vs. λ, t) Detector->Data

A logical diagram of a pump-probe transient absorption spectroscopy setup.

Conclusion

This compound's efficacy as a UV absorber is fundamentally rooted in its molecular structure, which facilitates a highly efficient and rapid Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. This process allows for the safe dissipation of harmful UV radiation as heat, thereby preventing photodegradation of the host material. The quantitative spectroscopic data and the experimental protocols outlined in this guide provide a framework for the continued study and application of this compound and other benzotriazole-based UV absorbers in various scientific and industrial fields. Further research to determine the fluorescence quantum yield and precise excited-state lifetimes of this compound would provide an even more complete understanding of its photophysical dynamics.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Bumetrizole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumetrizole (CAS No: 3896-11-5) is a benzotriazole-type ultraviolet (UV) light absorber, primarily utilized as a stabilizer in various polymers and organic materials to prevent photodegradation.[1] Its efficacy lies in its ability to absorb harmful UV radiation and dissipate the energy as heat, thereby protecting the material's integrity.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical characterization of this compound.

Chemical Structure and Identification

This compound is chemically known as 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol.[2][3] Its structure features a phenolic ring substituted with a tert-butyl group and a methyl group, and a 5-chloro-benzotriazole moiety attached at the ortho position to the hydroxyl group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol[2][3]
CAS Number 3896-11-5[2]
Molecular Formula C₁₇H₁₈ClN₃O[2]
Molecular Weight 315.8 g/mol [2]
SMILES CC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C[2]
InChI Key OCWYEMOEOGEQAN-UHFFFAOYSA-N[2]
Synonyms Tinuvin 326, UV-326, 2-(5-Chloro-2-benzotriazolyl)-6-tert-butyl-p-cresol[4]

Physicochemical Properties

This compound is a pale yellow, odorless solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 144-147 °C[1]
Boiling Point 460.4 °C at 760 mmHg[4]
Density 1.26 g/cm³[4]
Vapor Pressure 4.24E-09 mmHg at 25°C[4]
pKa 9.31 ± 0.48 (Predicted)[4]
Water Solubility 4 μg/L at 20°C[4]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[4]

Spectroscopic Properties

The structural features of this compound give rise to a characteristic spectroscopic profile, which is essential for its identification and quantification.

UV-Visible Spectroscopy

This compound exhibits strong absorbance in the UV region, which is fundamental to its function as a UV stabilizer. The UV absorption profile shows a maximum absorption (λmax) at approximately 340 nm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks include those for the O-H stretching of the phenolic hydroxyl group, C-H stretching of the alkyl and aromatic groups, C=C stretching of the aromatic rings, and C-N and N=N stretching of the benzotriazole (B28993) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the tert-butyl and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]+ would be observed at m/z 315.8.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization of this compound.

Synthesis of this compound

A common synthetic route for this compound involves a two-step process: diazotization followed by an azo coupling reaction.

Protocol:

  • Diazotization: 4-chloro-2-nitroaniline (B28928) is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite (B80452) is then added dropwise to form the diazonium salt.

  • Azo Coupling: The freshly prepared diazonium salt solution is slowly added to a cooled solution of 2-tert-butyl-4-methylphenol (B42202) in an alkaline medium. The reaction mixture is stirred until the coupling is complete, resulting in the formation of an azo intermediate.

  • Cyclization/Reduction: The azo intermediate is then subjected to a cyclization reaction, often involving reduction, to form the final this compound product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., isopropanol) to yield pure this compound.

Synthesis_of_this compound cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 4-chloro-2-nitroaniline 4-chloro-2-nitroaniline Diazotization Diazotization 4-chloro-2-nitroaniline->Diazotization NaNO2, HCl 2-tert-butyl-4-methylphenol 2-tert-butyl-4-methylphenol Azo Coupling Azo Coupling 2-tert-butyl-4-methylphenol->Azo Coupling Diazotization->Azo Coupling Diazonium Salt Cyclization Cyclization Azo Coupling->Cyclization Azo Intermediate This compound This compound Cyclization->this compound Reduction

Diagram 1: Synthesis workflow for this compound.
Analytical Characterization Workflow

A general workflow for the analytical characterization of synthesized this compound is outlined below.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis Start Synthesized this compound Purification Purification (e.g., Recrystallization) Start->Purification QC Quality Control Purification->QC FTIR FTIR Spectroscopy QC->FTIR Purity Confirmed NMR NMR Spectroscopy (1H, 13C) QC->NMR MS Mass Spectrometry QC->MS UV_Vis UV-Vis Spectroscopy QC->UV_Vis Final_Characterization Complete Characterization Report FTIR->Final_Characterization Structural Confirmation NMR->Final_Characterization MS->Final_Characterization UV_Vis->Final_Characterization

Diagram 2: General analytical workflow for this compound.
Fourier Transform Infrared (FTIR) Spectroscopy Protocol (KBr Pellet Method)

  • Sample Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

    • Grind the this compound and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

  • Pellet Formation:

    • Transfer the powdered mixture into a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[6]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Collect a background spectrum using a blank KBr pellet and subtract it from the sample spectrum.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2]

    • Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to an internal standard (e.g., tetramethylsilane, TMS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted for the analysis of this compound in a biological matrix (plasma) and can be modified for other sample types.

  • Sample Preparation (for Plasma):

    • To 50 µL of plasma sample, add an internal standard.

    • For the analysis of "free" this compound, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • For "total" this compound (free and conjugated), perform an acid hydrolysis step (e.g., with HCl at ~105°C) to deconjugate the metabolites, followed by neutralization and extraction.

  • LC Separation:

    • Inject the extracted sample onto a suitable HPLC or UPLC column (e.g., a C18 reversed-phase column).

    • Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • MS/MS Detection:

    • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive or negative ion mode.

    • Optimize the MS parameters (e.g., collision energy, precursor and product ion m/z) for this compound using a pure standard.

    • Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.

Conclusion

This compound is a well-characterized UV stabilizer with a distinct chemical structure and a range of measurable physicochemical and spectroscopic properties. The experimental protocols provided in this guide offer a foundation for the synthesis and rigorous analytical characterization of this compound. A thorough understanding of these properties and analytical methods is essential for its effective application in materials science and for ensuring quality control in its production and use.

References

Synthesis of 2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthetic Pathways for the Potent UV Absorber, UV-326

This technical guide provides a comprehensive overview of the primary synthesis routes for 2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-methylphenol, a widely utilized benzotriazole (B28993) UV absorber commercially known as UV-326. The document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Introduction

2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-methylphenol, with the CAS number 3896-11-5, is a key compound in the formulation of various polymers and coatings to prevent degradation from ultraviolet radiation.[1][2] Its efficacy stems from its ability to absorb UV light, particularly in the 270-380 nm range, and dissipate the energy as heat, thus protecting the material matrix.[3] The synthesis of this complex organic molecule involves a multi-step process, which will be detailed in the subsequent sections.

Core Synthesis Pathway

The most prevalent and industrially significant method for synthesizing 2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-methylphenol involves a three-step process. This pathway begins with the diazotization of a substituted aniline (B41778), followed by a coupling reaction with a phenol (B47542) derivative, and culminates in a reductive cyclization to form the benzotriazole ring.

A visual representation of this general synthesis pathway is provided below:

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Reductive Cyclization A p-Chloro-o-nitroaniline B Diazonium Salt Intermediate A->B NaNO₂, Acid D Azo Intermediate B->D C 2-tert-butyl-4-methylphenol (B42202) C->D E 2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-methylphenol (UV-326) D->E Reducing Agent (e.g., Zinc, Rongalite)

General Synthesis Pathway for UV-326

Detailed Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis of UV-326. It is important to note that variations in reagents, solvents, and reaction conditions can exist, and the protocols provided here are representative examples.

Step 1: Diazotization of p-Chloro-o-nitroaniline

The initial step involves the conversion of p-chloro-o-nitroaniline (also known as 2-nitro-5-chloroaniline) into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.

Protocol:

  • p-Chloro-o-nitroaniline is dissolved in an acidic solution, commonly hydrochloric acid or sulfuric acid.[1][3]

  • The solution is cooled to a temperature range of 0-5 °C.

  • An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the cooled aniline solution while maintaining the low temperature.

  • The reaction mixture is stirred for a specified period to ensure complete formation of the diazonium salt.

Step 2: Coupling Reaction

The freshly prepared diazonium salt is then reacted with 2-tert-butyl-4-methylphenol in a coupling reaction to form an azo intermediate. The pH of the reaction is a critical parameter for the success of this step.

Protocol:

  • 2-tert-butyl-4-methylphenol is dissolved in a basic solution, such as an aqueous solution of sodium hydroxide (B78521), to form the corresponding phenoxide.[3]

  • The solution is cooled, typically to around 15 °C.[3]

  • The cold diazonium salt solution from Step 1 is slowly added to the phenoxide solution under vigorous stirring.

  • The pH of the reaction mixture is carefully controlled, often through the addition of a base like sodium carbonate, to facilitate the electrophilic aromatic substitution.[3]

  • The reaction is allowed to proceed until the formation of the azo compound is complete, which often precipitates out of the solution.

  • The resulting azo compound is then isolated by filtration.

Step 3: Reductive Cyclization

The final step is the reduction of the nitro group of the azo intermediate and subsequent intramolecular cyclization to form the stable benzotriazole ring. Various reducing agents can be employed for this transformation.

Protocol using Zinc Powder:

  • The isolated azo compound is suspended in a suitable solvent.

  • A reducing agent, such as zinc powder, is added to the suspension.[1][3]

  • The reaction is typically carried out in the presence of a base, like sodium hydroxide, and at a controlled temperature, for instance, 40-45 °C.[3]

  • After the reduction is complete, the solid catalyst (e.g., zinc powder) is removed by filtration.

  • The filtrate is then acidified, causing the crude product to precipitate.

  • The crude 2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-methylphenol is collected by filtration and can be further purified by recrystallization.

Protocol using Rongalite (Sodium Formaldehyde Sulfoxylate): An alternative method utilizes Rongalite as the reducing agent, which can offer high yields and purity.[4]

  • The azo compound is reacted with Rongalite and sodium hydroxide in an aqueous solution.

  • The optimal molar ratio of the coupling compound to Rongalite to NaOH has been reported as 1:3.5:10.5.[4]

  • The reaction is conducted at an elevated temperature, for example, 81 °C, for a short duration (e.g., 0.5 hours).[4]

  • Upon completion, the product is isolated and purified.

Quantitative Data

The efficiency of the synthesis can be evaluated based on reaction yields and product purity. The following table summarizes available quantitative data from various sources.

ParameterValueSource
Yield (Zinc Reduction) 90%[4]
Yield (Rongalite Reduction) >86%[4]
Purity (HPLC) >99.9%[4]
Melting Point 144-147 °C[1]

Conclusion

The synthesis of 2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-methylphenol is a well-established process involving diazotization, azo coupling, and reductive cyclization. While the overall pathway is consistent, variations in the choice of reducing agent and specific reaction conditions can influence the yield and purity of the final product. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals working on the synthesis and application of this important UV absorber. Further optimization of reaction parameters may lead to even more efficient and sustainable synthetic routes.

References

Photophysical Properties of Bumetrizole in Different Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumetrizole, chemically known as 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol and widely recognized by trade names such as Tinuvin® 326, is a high-performance ultraviolet (UV) absorber of the hydroxyphenyl benzotriazole (B28993) class. It is extensively utilized in a variety of organic polymers and materials to prevent photodegradation by absorbing harmful UV radiation.[1][2][3][4] This technical guide provides an in-depth analysis of the photophysical properties of this compound in solution, offering valuable data for researchers and professionals engaged in materials science, photochemistry, and formulation development.

The primary mechanism by which this compound and other benzotriazole-based UV absorbers function involves the absorption of UV radiation, primarily in the 300-400 nm range, followed by a rapid and efficient dissipation of the absorbed energy as heat.[4][5] This process is facilitated by an excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring.[5] This ultrafast, non-radiative decay pathway is crucial for its photostabilizing effect, as it prevents the absorbed energy from initiating degradative photochemical reactions in the host material. Consequently, this compound exhibits strong UV absorption but is expected to have negligible fluorescence.

Quantitative Photophysical Data

The available quantitative photophysical data for this compound is limited, with most studies focusing on its application as a UV stabilizer rather than a detailed characterization of its photophysical properties in various solvents. However, data from technical datasheets provide some key parameters in chloroform.

Solventλ_abs_ (nm)ε at λ_abs_ (L·mol⁻¹·cm⁻¹)λ_em_ (nm)Φ_f_τ_f_ (ns)
Chloroform312, 35315600 (at 353 nm)Not ReportedNot ReportedNot Reported
Other SolventsData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Note on Fluorescence Properties: The fluorescence quantum yield (Φ_f_) and fluorescence lifetime (τ_f_) for this compound are generally not reported in the literature. This is consistent with its function as a UV stabilizer, which relies on the rapid and efficient dissipation of absorbed energy through non-radiative pathways like the ESIPT mechanism.[4][5] As a result, any fluorescence emission is expected to be extremely weak, making its quantification challenging and often irrelevant for its practical applications.

Experimental Protocols

The following are detailed methodologies for the characterization of the photophysical properties of this compound in different solvents.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectra and molar extinction coefficients of this compound.

a. Materials and Equipment:

  • This compound (analytical standard)

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile, chloroform)

  • Volumetric flasks and pipettes

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

b. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the desired solvent.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁵ M to 5 x 10⁻⁵ M.

  • Spectral Acquisition:

    • Use the pure solvent as a reference in the reference cuvette holder.

    • Record the absorption spectrum of each dilution from 250 nm to 500 nm.

    • Ensure that the maximum absorbance falls within the linear dynamic range of the spectrophotometer (typically 0.1 to 1.0).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorption (λ_abs_).

    • According to the Beer-Lambert law (A = εcl), plot absorbance at λ_abs_ versus concentration.

    • The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.

Fluorescence Spectroscopy

This protocol describes the methodology for measuring the fluorescence emission spectra, quantum yield, and lifetime of this compound.

a. Materials and Equipment:

  • Solutions of this compound prepared as in the UV-Vis protocol.

  • Fluorescence spectrophotometer with a high-intensity xenon lamp.

  • Quartz fluorescence cuvettes (1 cm path length, four polished sides).

  • For quantum yield determination: A well-characterized fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

  • For lifetime measurements: A time-correlated single-photon counting (TCSPC) system.

b. Procedure for Emission Spectra:

  • Record the absorption spectrum of the sample to determine the optimal excitation wavelength (usually at the absorption maximum).

  • Place the sample in the fluorescence spectrophotometer.

  • Set the excitation wavelength and record the emission spectrum over a suitable wavelength range (e.g., 350 nm to 600 nm).

  • Record a spectrum of the pure solvent under the same conditions to subtract any background signal.

c. Procedure for Relative Fluorescence Quantum Yield (Φ_f_) Determination:

  • Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard, with absorbance values at the excitation wavelength kept below 0.1 to minimize inner filter effects.

  • Measure the absorption spectra of all solutions.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the quantum yield using the following equation: Φ_f,sample_ = Φ_f,std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

d. Procedure for Fluorescence Lifetime (τ_f_) Measurement:

  • Use a TCSPC system with a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) at a wavelength where the sample absorbs.

  • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).

  • Measure the fluorescence decay of the this compound solution.

  • Analyze the decay data by deconvolution with the IRF and fitting to an exponential decay function to determine the fluorescence lifetime.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the photophysical properties of a UV absorber like this compound.

experimental_workflow Experimental Workflow for Photophysical Characterization cluster_sample_prep Sample Preparation cluster_absorption Absorption Spectroscopy cluster_emission Fluorescence Spectroscopy cluster_data_analysis Data Compilation and Analysis prep Prepare Stock and Diluted Solutions in Various Solvents uv_vis Record UV-Vis Absorption Spectra prep->uv_vis emission Record Fluorescence Emission Spectra prep->emission analysis_abs Determine λ_abs_ and Calculate ε uv_vis->analysis_abs compile Summarize Photophysical Parameters in a Table analysis_abs->compile qy Measure Fluorescence Quantum Yield (Φ_f_) emission->qy lifetime Measure Fluorescence Lifetime (τ_f_) emission->lifetime qy->compile lifetime->compile

Caption: Experimental workflow for photophysical characterization.

Energy Dissipation Mechanism

This Jablonski diagram illustrates the principle of UV absorption by this compound and its subsequent non-radiative energy dissipation via Excited State Intramolecular Proton Transfer (ESIPT).

jablonski_diagram Energy Dissipation in this compound via ESIPT S0_enol S₀ (Enol) S1_enol S₁ (Enol) S0_enol->S1_enol UV Absorption (hν) p4 S1_keto S₁ (Keto*) S1_enol->S1_keto ESIPT p1 S0_keto S₀ (Keto) S0_keto->S0_enol Proton Transfer p3 S1_keto->S0_keto Vibrational Relaxation (Heat) p2

Caption: Jablonski diagram for this compound's energy dissipation.

References

Bumetrizole (CAS 3896-11-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumetrizole, identified by the CAS number 3896-11-5, is a benzotriazole-based ultraviolet (UV) light absorber.[1] It is primarily utilized in the plastics and polymer industries to protect materials from photodegradation by absorbing harmful UV radiation, particularly in the 290 nm wavelength region.[1] This technical guide provides a detailed overview of the scientific data available for this compound, including its physicochemical properties, toxicological profile, synthesis, and mechanism of action.

Physicochemical Properties

This compound is a pale yellow, solid organic compound.[2][3] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₇H₁₈ClN₃O[2]
Molecular Weight 315.8 g/mol [2][4]
Appearance Pale yellow solid/powder[2][3]
Melting Point 144-147 °C[2][5]
Boiling Point 460.4 °C at 760 mmHg[2][5]
Density 1.26 g/cm³[2]
Water Solubility 4 µg/L at 20 °C[2]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[2]
Vapor Pressure 4.24 x 10⁻⁹ mmHg at 25 °C[2]
LogP 6.58[5]

Spectral Data

This compound is designed to absorb UV radiation effectively. Its primary absorption range is between 270-380 nm.[6] This property is central to its function as a UV stabilizer in various materials.

Toxicological Data

The toxicological profile of this compound indicates low acute toxicity. Based on available data, it is not classified for skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[7]

TestResultSpeciesReference
Oral LD50 > 2,000 mg/kgRat[7]

Some studies have raised concerns about the environmental persistence and potential for bioaccumulation of phenolic benzotriazoles as a class.[8][9]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a three-step process: diazotization, coupling, and reduction.[3]

Step 1: Diazotization

  • p-Chloro-o-nitroaniline is treated with sodium nitrite (B80452) in an acidic medium to form a diazonium salt.[3]

Step 2: Coupling

Step 3: Reduction

  • The azo intermediate is then reduced using a reducing agent such as zinc powder or sodium sulfide (B99878) to form the final product, this compound.[3]

A detailed manufacturing process involves reacting 2'-hydroxy-3'-t-butyl-5'-methyl-5-chloro-2-nitroazobenzene with sodium hydroxide (B78521) and zinc dust in a solvent mixture of isopropanol (B130326) and mineral spirits.[2][10] The product is then purified through a series of washes and crystallization.[2]

Analytical Methodology

The determination of this compound in plastic materials can be performed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

  • A study describes a method for the simultaneous determination of nine ultraviolet stabilizers, including this compound, in food plastic packaging materials using solid-phase extraction followed by HPLC.[5]

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

  • The concentration of this compound (UV-326) in various polymers can be measured by Py-GC/MS. In one study, the pyrolysis was performed at 550 °C, and the UVA peak was observed at a retention time of 23.5 to 24.5 minutes.[11]

Mechanism of Action and Pathways

Mechanism of UV Absorption

This compound functions as a UV absorber by converting absorbed ultraviolet radiation into thermal energy, which is then dissipated.[1][3] This process, known as Excited-State Intramolecular Proton Transfer (ESIPT), protects the polymer matrix from the damaging effects of UV light.[12]

The mechanism involves the following steps:

  • UV Absorption: The molecule absorbs a UV photon, transitioning to an excited state.[12]

  • Intramolecular Proton Transfer: In the excited state, a proton is transferred from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole (B28993) ring.[12]

  • Energy Dissipation: The molecule returns to its ground state, releasing the absorbed energy as heat.[3]

  • Reverse Proton Transfer: The proton is transferred back to the hydroxyl group, regenerating the original molecule, which is then ready to absorb another UV photon.[12]

Environmental Degradation Pathway

Under UV exposure, this compound can undergo degradation. It is suggested that, similar to other related compounds, it can form a quinone body as a transformation product.[1][11]

Visualizations

Synthesis_of_this compound cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product p_chloro_o_nitroaniline p-Chloro-o-nitroaniline diazotization Diazotization p_chloro_o_nitroaniline->diazotization tert_butyl_methylphenol 2-tert-butyl-4-methylphenol coupling Coupling tert_butyl_methylphenol->coupling diazotization->coupling Diazonium Salt reduction Reduction coupling->reduction Azo Compound This compound This compound reduction->this compound

Caption: Synthesis pathway of this compound.

UV_Absorption_Mechanism Bumetrizole_GS This compound (Ground State) Bumetrizole_ES This compound (Excited State) Bumetrizole_GS->Bumetrizole_ES UV Photon Absorption Proton_Transfer Proton Transfer Bumetrizole_ES->Proton_Transfer Proton_Transfer->Bumetrizole_GS Reverse Proton Transfer Heat_Dissipation Heat Dissipation Proton_Transfer->Heat_Dissipation

Caption: Mechanism of UV absorption by this compound.

Analytical_Workflow Sample Polymer Sample containing this compound Extraction Solid-Phase Extraction or Pyrolysis Sample->Extraction Analysis HPLC or GC/MS Analysis Extraction->Analysis Data Quantification of This compound Analysis->Data

Caption: General analytical workflow for this compound.

References

Unveiling the Toxicological Profile of Bumetrizole: An In-depth Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Bumetrizole (CAS No. 3896-11-5), a benzotriazole-based UV absorber. The information presented herein is intended to support research applications and facilitate informed decisions in drug development and material sciences. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.

Executive Summary

This compound exhibits a toxicological profile characterized by low acute toxicity. However, concerns arise from its potential for skin sensitization and liver toxicity upon repeated exposure. The European Chemicals Agency (ECHA) has identified it as a substance with potential for reproductive toxicity. This guide delves into the specifics of its toxicological data, providing a framework for its safe handling and application in a research context.

Acute Toxicity

This compound demonstrates a low order of acute toxicity across various routes of exposure.

Table 1: Acute Toxicity of this compound

EndpointSpeciesRouteValueReference
LD50RatOral> 2000 mg/kg bw[1][2]
LC50RatInhalation> 0.27 mg/L (4h)[3]
Experimental Protocol: Acute Oral Toxicity (OECD 401)

The acute oral toxicity of this compound is typically assessed using a protocol similar to the OECD Guideline 401.

cluster_prep Preparation cluster_animal Animal Dosing & Observation cluster_analysis Data Analysis A Test Substance: This compound C Dose Formulation A->C B Vehicle Selection (e.g., corn oil) B->C E Single Oral Gavage Dose Administration C->E D Acclimatization of Rats (e.g., Sprague-Dawley, 5/sex) D->E F 14-Day Observation Period E->F G Clinical Signs Monitoring (mortality, morbidity, behavioral changes) F->G H Body Weight Measurement F->H I Gross Necropsy F->I J LD50 Calculation I->J

Figure 1: Experimental Workflow for Acute Oral Toxicity.

Repeated Dose Toxicity

Sub-chronic and chronic exposure studies have identified the liver as a primary target organ for this compound toxicity.

Table 2: Repeated Dose Toxicity of this compound

Study TypeSpeciesRouteDose LevelsKey FindingsNOAELReference
Sub-chronicRatOral0, 1000, 3000, 10000 ppm in feedIncreased liver weights and histopathological changes-[1]
Chronic/CarcinogenicityRatOral0, 1000, 3000, 10000 ppm in feed (104 weeks)No carcinogenic potential observed.10000 ppm (382.6-501.9 mg/kg bw/day)[4]
Experimental Protocol: Combined Chronic Toxicity/Carcinogenicity Study (OECD 453)

A combined chronic toxicity and carcinogenicity study, following a protocol similar to OECD Guideline 453, is crucial for evaluating the long-term effects of this compound.[3][4][5]

cluster_setup Study Setup cluster_dosing Dosing and Monitoring (104 Weeks) cluster_endpoints Terminal Endpoints A Test Substance: This compound in Feed D Daily Feed Administration A->D B Animal Model: Rats (e.g., SD rats, 50/sex/dose) B->D C Dose Groups: Control, Low, Mid, High C->D E Clinical Observations (weekly) D->E F Body Weight & Food Consumption (weekly) D->F G Hematology & Clinical Chemistry (interim and terminal) D->G H Gross Necropsy G->H I Organ Weights H->I J Histopathology (comprehensive tissue evaluation) H->J K Tumor Incidence Analysis J->K cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Test Substance: This compound D Plate Incorporation or Pre-incubation Method A->D B Bacterial Strains: S. typhimurium & E. coli B->D C Metabolic Activation: S9 Mix C->D E Exposure of Bacteria to This compound (+/- S9) D->E F Incubation on Minimal Glucose Agar Plates E->F G Count Revertant Colonies F->G H Compare with Controls (Positive and Negative) G->H I Determine Mutagenic Potential H->I cluster_parental Parental Generation (F0) cluster_offspring First Generation (F1) cluster_endpoints Endpoints A Dosing of Males (4 weeks) & Females (throughout) B Mating Period A->B J Gross Necropsy & Histopathology (parental reproductive organs) A->J C Gestation & Lactation B->C E Anogenital Distance Measurement C->E F Nipple Retention in Males C->F G Postnatal Development Monitoring C->G D Clinical Observations, Body Weight, Food Intake H Reproductive Performance (fertility, gestation length) D->H I Offspring Viability & Growth E->I F->I G->I cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-Hsp90-XAP2 Complex This compound->AhR_complex Binding & Activation AhR_active Activated AhR AhR_complex->AhR_active Dissociation ARNT ARNT AhR_active->ARNT Translocation & Dimerization AhR_ARNT AhR-ARNT Heterodimer XRE Xenobiotic Responsive Element (XRE) AhR_ARNT->XRE Binding to DNA Gene_expression Target Gene Transcription (e.g., CYP1A1, CYP1A2) XRE->Gene_expression Initiation of Transcription Metabolism Altered Xenobiotic Metabolism Gene_expression->Metabolism Toxicity Hepatotoxicity Metabolism->Toxicity

References

The Hidden Threat in Our Waters: An In-depth Technical Guide to the Bioaccumulation Potential of Bumetrizole in Marine Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide provides a comprehensive overview of the current scientific understanding of the bioaccumulation potential of Bumetrizole (also known as UV-326) in marine ecosystems. This compound, a widely used UV stabilizer in plastics, coatings, and personal care products, is an emerging contaminant of concern due to its persistence and potential for bioaccumulation in aquatic food webs. This document synthesizes key quantitative data, details experimental methodologies for its assessment, and visualizes the potential biological pathways it may disrupt.

Executive Summary

This compound (UV-326) exhibits a significant potential for bioaccumulation in marine organisms. Scientific studies have demonstrated high bioaccumulation factors (BAF) and bioconcentration factors (BCF), indicating that this compound can accumulate in marine life to levels significantly higher than in the surrounding environment.[1][2] Field and laboratory investigations have confirmed its presence in a variety of marine species, including invertebrates and fish.[1][2] Furthermore, preliminary research suggests that this compound can interfere with crucial biological signaling pathways, highlighting the need for a deeper understanding of its ecotoxicological effects. This guide aims to equip researchers with the necessary information to further investigate the environmental fate and biological impacts of this pervasive contaminant.

Quantitative Data on Bioaccumulation

The bioaccumulation potential of this compound has been quantified through various metrics, including the bioaccumulation factor (BAF), bioconcentration factor (BCF), and biota-sediment accumulation factor (BSAF). The following tables summarize the available quantitative data from key studies.

Table 1: Bioaccumulation and Bioconcentration Factors of this compound (UV-326) in Marine Organisms

SpeciesFactorValueCommentsReference
Marine Food Web (South Korea)Bioaccumulation Factor (BAF)>5000Indicates high bioaccumulation potential and potential for biomagnification.[1][2]Kim et al. (2022)
Crucian Carp (Carassius carassius)log Bioaccumulation Factor (log BAF)2.67Field-derived value.[3]Kim et al. (2021)
Crucian Carp (Carassius carassius)log Biota-Sediment Accumulation Factor (log BSAF)-0.02Field-derived value, suggesting limited accumulation from sediment relative to biota.[3]Kim et al. (2021)

Table 2: Concentrations of this compound (UV-326) in Marine Biota

Species CategoryLocationConcentration Range (ng/g lipid weight)DominanceReference
FishSouth KoreaNot specified37.9% of total Benzotriazole UV stabilizers (BUVs)Kim et al. (2022)[1]
Benthic InvertebratesSouth KoreaNot specified48.7% of total BUVsKim et al. (2022)[1]
Tidal Flat OrganismsAriake Sea, JapanHigh concentrations observedHigher than other BUVsNakata et al. (2012)
FishManila Bay, PhilippinesDetected in all samplesUV-328 was predominant, but UV-326 was present.Kim et al. (2011)

Experimental Protocols for Bioaccumulation Assessment

The assessment of this compound's bioaccumulation potential in marine organisms typically follows standardized guidelines, such as the OECD Test Guideline 305 for bioaccumulation in fish. These protocols involve a two-phase experiment: an uptake phase and a depuration phase.

Test Organism Selection and Acclimation
  • Species: A variety of marine fish (e.g., Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss)) and invertebrates (e.g., mussels, crustaceans) can be used. The choice of species should be relevant to the marine environment being studied.

  • Acclimation: Organisms are acclimated to laboratory conditions (temperature, salinity, photoperiod) for a specified period before the experiment to reduce stress and ensure baseline physiological stability.

Experimental Setup
  • System: Flow-through systems are preferred to maintain constant concentrations of the test substance.

  • Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., acetone) and then introduced into the test water at the desired concentrations. A solvent control group is essential.

  • Test Concentrations: At least two concentrations of this compound should be tested, along with a control group. Concentrations should be environmentally relevant and below the acute toxicity level for the test organism.

Uptake Phase
  • Duration: The uptake phase typically lasts for 28 days, or until a steady-state concentration in the organism's tissues is reached.

  • Sampling: Water and tissue samples are collected at regular intervals to monitor the concentration of this compound.

Depuration Phase
  • Procedure: After the uptake phase, the organisms are transferred to clean, this compound-free water.

  • Duration: The depuration phase continues until the concentration of this compound in the tissues has significantly decreased, often for a period equal to the uptake phase.

  • Sampling: Tissue samples are collected at regular intervals to determine the rate of elimination.

Analytical Methodology
  • Extraction: this compound is extracted from tissue samples using appropriate organic solvents.

  • Analysis: The concentration of this compound in the extracts is quantified using sensitive analytical techniques such as:

    • Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the analysis of semi-volatile organic compounds like this compound.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the detection of this compound and its potential metabolites in complex biological matrices.

The following diagram illustrates a general experimental workflow for assessing the bioaccumulation of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_phases Experimental Phases cluster_analysis Analysis acclimation Organism Acclimation uptake Uptake Phase (28 days) acclimation->uptake Introduce Organisms test_prep Test Solution Preparation test_prep->uptake depuration Depuration Phase (28 days) uptake->depuration Transfer to Clean Water sampling Water & Tissue Sampling uptake->sampling depuration->sampling extraction Tissue Extraction sampling->extraction quantification LC-MS/MS or GC-MS Quantification extraction->quantification data_analysis Data Analysis (BCF, BAF Calculation) quantification->data_analysis

Bioaccumulation Experimental Workflow

Potential Signaling Pathway Disruption

Recent research has begun to elucidate the molecular mechanisms through which this compound may exert its toxic effects. Studies in zebrafish (Danio rerio) have shown that exposure to UV-326 can alter the expression of genes involved in neurodevelopment and inflammatory responses.

Specifically, exposure to this compound has been observed to cause a decrease in the expression of insulin-like growth factor 1 (igf1), a key regulator of growth and development.[1] Conversely, an increase in the expression of fibroblast growth factor 2 (fgf2), matrix metalloproteinase 9 (mmp9), and stromal cell-derived factor 1a (sdf1a) has been noted.[1] These genes are implicated in processes such as nerve cell repair and inflammation. This suggests that this compound may trigger a neuro-inflammatory response in fish.

The following diagram illustrates the potential signaling pathway affected by this compound exposure based on current findings.

signaling_pathway cluster_cellular_response Cellular Response in Marine Organisms cluster_biological_process Affected Biological Processes This compound This compound (UV-326) Exposure igf1 igf1 (Insulin-like growth factor 1) This compound->igf1 down-regulates fgf2 fgf2 (Fibroblast growth factor 2) This compound->fgf2 up-regulates mmp9 mmp9 (Matrix metalloproteinase 9) This compound->mmp9 up-regulates sdf1a sdf1a (Stromal cell-derived factor 1a) This compound->sdf1a up-regulates growth Growth & Development igf1->growth repair Nerve Cell Repair fgf2->repair inflammation Inflammatory Response mmp9->inflammation sdf1a->inflammation

Potential Signaling Pathway Disruption by this compound

Conclusion and Future Directions

The evidence presented in this technical guide strongly indicates that this compound is a bioaccumulative substance in marine environments. Its high bioaccumulation potential, coupled with its widespread use and detection in marine biota, raises significant concerns about its long-term ecological impacts. The initial findings on its ability to disrupt signaling pathways related to neurodevelopment and inflammation warrant further investigation.

Future research should focus on:

  • Expanding the scope of species tested: Bioaccumulation studies should be conducted on a wider range of marine organisms from different trophic levels to better understand the biomagnification potential of this compound.

  • Investigating chronic and sublethal effects: Long-term exposure studies are needed to assess the chronic toxicity and sublethal effects of this compound on the reproduction, development, and behavior of marine organisms.

  • Elucidating detailed mechanisms of action: Further research into the molecular mechanisms of this compound toxicity will provide a more complete picture of its potential to disrupt biological systems.

  • Developing and validating sensitive analytical methods: Continued improvement of analytical techniques is crucial for accurately quantifying this compound and its metabolites in complex environmental and biological samples.

By addressing these research gaps, the scientific community can provide the necessary data to inform environmental risk assessments and guide the development of regulations to mitigate the potential harm of this compound to marine ecosystems.

References

Bumetrizole: A Technical Guide to its REACH SVHC Status

Author: BenchChem Technical Support Team. Date: December 2025

Helsinki, Finland - Bumetrizole (CAS 3896-11-5), a benzotriazole (B28993) UV absorber used in various industrial and consumer products, has been officially identified as a Substance of Very High Concern (SVHC) under the European Union's REACH regulation. This designation, effective January 23, 2024, is based on its classification as a very persistent and very bioaccumulative (vPvB) substance. This technical guide provides an in-depth overview of the regulatory status of this compound, the scientific data underpinning its classification, and the experimental methodologies employed in its assessment.

Regulatory Status and Implications

This compound was added to the REACH Candidate List of SVHCs for authorisation following a proposal by Germany.[1][2] The primary reason for its inclusion is its fulfillment of the vPvB criteria outlined in Annex XIII of the REACH Regulation.[3][4] As a result, companies manufacturing, importing, or using this compound in the EU have specific legal obligations. These include providing safety data sheets, communicating information on its presence in articles to customers, and notifying the European Chemicals Agency (ECHA) if the substance is present in articles above a concentration of 0.1% weight by weight.

Scientific Evidence for vPvB Classification

The classification of this compound as a vPvB substance is based on a weight-of-evidence approach, considering data on its persistence in the environment and its potential to bioaccumulate in living organisms.

Persistence Assessment

Studies have shown that this compound is highly persistent in various environmental compartments, with long degradation half-lives. The data from simulation testing on degradation in aquatic sediment and soil were pivotal in the assessment.

Environmental CompartmentHalf-life (t½)Method
Aquatic Sediment (aerobic)> 180 daysOECD 308
Soil (aerobic)> 180 daysOECD 307
WaterNot readily biodegradableOECD 301B

This table summarizes the key persistence data for this compound.

Bioaccumulation Assessment

The bioaccumulative potential of this compound was evaluated through bioconcentration factor (BCF) studies in fish. These studies measure the extent to which a substance is absorbed by an organism from the surrounding water. The results indicated a high potential for bioaccumulation.

Test OrganismBioconcentration Factor (BCF)Method
Fish54 - 895 L/kgOECD 305

This table summarizes the key bioaccumulation data for this compound. The range reflects results from different test concentrations.[5][6]

Experimental Methodologies

The determination of this compound's vPvB properties relied on standardized and internationally recognized experimental protocols, primarily the OECD Guidelines for the Testing of Chemicals.

Persistence Testing: OECD 307 & 308

The persistence of this compound in soil and sediment was assessed using the following methodologies:

  • OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil: This test method evaluates the rate of degradation of a chemical in soil under controlled aerobic or anaerobic conditions. A defined amount of the test substance is applied to soil samples, which are then incubated in the dark at a constant temperature. Samples of the soil are taken at various intervals and analyzed for the concentration of the parent substance and any major transformation products. The degradation half-life is then calculated from the disappearance curve of the test substance.

  • OECD Guideline 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: This guideline is designed to determine the rate and route of degradation of a substance in aquatic sediment systems. The test system consists of a sediment layer and an overlying water phase. The test substance is added to the water phase, and the system is incubated in the dark. Samples of water and sediment are collected over time and analyzed to determine the concentration of the test substance and its transformation products. This allows for the calculation of the half-life in the total system, as well as in the water and sediment phases separately.

Bioaccumulation Testing: OECD 305

The bioaccumulation potential of this compound was determined using the following protocol:

  • OECD Guideline 305: Bioconcentration: Flow-Through Fish Test: This guideline describes a procedure to characterize the bioconcentration potential of a substance in fish. The test consists of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase. During the uptake phase, fish are exposed to a constant concentration of the test substance in a flow-through system. The concentration of the substance in the fish tissue is measured at regular intervals until a steady state is reached. Following the uptake phase, the fish are transferred to clean water for the depuration phase, and the rate at which the substance is eliminated from their bodies is measured. The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish at steady state to the concentration in the water.

Visualizing the Regulatory and Assessment Process

The following diagrams illustrate the key workflows in the regulatory assessment of this compound as an SVHC.

SVHC_Identification_Process cluster_proposal Proposal Phase cluster_consultation Consultation & Decision Phase cluster_consequences Regulatory Consequences MemberState Member State (Germany) Prepares Annex XV Dossier ECHA_Submission Submission to ECHA MemberState->ECHA_Submission Submits Proposal Public_Consultation Public Consultation (Interested Parties Comment) ECHA_Submission->Public_Consultation MSC Member State Committee (MSC) Seeks Agreement Public_Consultation->MSC Agreement Agreement Reached? MSC->Agreement Candidate_List Inclusion in Candidate List Agreement->Candidate_List Yes Obligations Legal Obligations for Industry (Communication, Notification) Candidate_List->Obligations

Caption: REACH SVHC Identification Workflow for this compound.

vPvB_Assessment_Workflow cluster_P Persistence (P/vP) Assessment cluster_B Bioaccumulation (B/vB) Assessment Data_Collection Data Collection & Evaluation (Screening and Higher-tier Studies) P_Studies Degradation Studies (e.g., OECD 307, 308) Data_Collection->P_Studies B_Studies Bioconcentration Study (OECD 305) Data_Collection->B_Studies P_Criteria vP Criterion: Half-life in soil/sediment > 180 days P_Conclusion Conclusion: Meets vP Criterion P_Criteria->P_Conclusion P_Studies->P_Criteria Overall_Conclusion Overall Conclusion: This compound is identified as a vPvB substance P_Conclusion->Overall_Conclusion B_Criteria vB Criterion: BCF > 5000 L/kg B_Conclusion Conclusion: Meets vB Criterion B_Criteria->B_Conclusion B_Studies->B_Criteria B_Conclusion->Overall_Conclusion

Caption: vPvB Assessment Workflow for this compound.

References

The Shadow Side of Stability: Unraveling the UV Degradation of Bumetrizole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bumetrizole, a prominent member of the benzotriazole (B28993) class of ultraviolet (UV) absorbers, is integral to the protection of a vast array of materials from photodegradation. Its efficacy lies in its remarkable ability to absorb harmful UV radiation and dissipate it as thermal energy, a characteristic that has made it a go-to stabilizer in plastics, coatings, and personal care products. However, the very energy it is designed to absorb can, under certain conditions, initiate its own transformation, leading to a series of degradation products with potentially altered chemical and toxicological profiles. This technical guide provides a comprehensive overview of the current understanding of this compound's degradation under UV exposure, focusing on the core chemical transformations, experimental methodologies to study these processes, and the resulting byproducts.

Core Degradation Pathway: The Genesis of a Phenoxyl Radical

The primary mechanism of this compound's degradation under UV exposure, particularly in the presence of radical initiators, commences with the abstraction of a hydrogen atom from its phenolic hydroxyl group.[1] This event gives rise to a highly reactive phenoxyl radical intermediate, which is central to the subsequent degradation cascade.

While this compound is engineered for high photostability, its degradation can be initiated through autoxidation and radical-mediated processes.[1] The initial step involves the formation of a phenoxyl radical, which can then lead to the generation of quinone-like derivatives.[1][2] This pathway is analogous to the degradation observed in other phenolic compounds, such as the antioxidant 6PPD, which is known to transform into 6PPD-quinone, a substance with recognized environmental toxicity.[1]

Below is a proposed signaling pathway for the initial stages of this compound degradation under UV exposure, leading to the formation of a key quinone intermediate.

Bumetrizole_Degradation This compound This compound Phenoxyl_Radical Phenoxyl Radical Intermediate This compound->Phenoxyl_Radical UV Light / Radical Initiator (-H•) Quinone_Intermediate Quinone Intermediate Phenoxyl_Radical->Quinone_Intermediate Oxidation

Proposed initial pathway of this compound degradation.

Potential Secondary Degradation: Insights from the Benzotriazole Core

Beyond the transformations centered on the phenolic moiety, the benzotriazole ring system itself can be susceptible to photodegradation, although this is generally considered a less favored pathway for substituted and stabilized molecules like this compound. Studies on the photolysis of the parent compound, 1H-Benzotriazole, have shown that UV irradiation can induce ring opening and the formation of various byproducts, including aminophenol. While direct evidence for this pathway in this compound is scarce, it remains a theoretical possibility, especially under prolonged or high-intensity UV exposure.

Quantitative Data on this compound Degradation

Quantitative data on the direct photodegradation of this compound is limited in the scientific literature, largely due to its inherent stability. Most available data pertains to its degradation in the presence of other reactive species or within polymer matrices. The following table summarizes representative data from studies on benzotriazole UV stabilizers, which can provide an indication of this compound's behavior under specific conditions.

Compound StudiedDegradation ConditionKey FindingReference
1H-BenzotriazoleUV irradiation (254 nm) in aqueous solutionHalf-lives ranged from 2.8 to 14.3 hours depending on the solution composition.[3]
Benzotriazoles (including 1H-BT, 4Me-BT, 5Me-BT)Simulated sunlight (290-800 nm) in aqueous solutionEnvironmental half-lives ranged from 2.4 to 8 days.[4]
This compound (UV-326)Peracetic acid (PAA) with Co2+95% degradation observed in 180 minutes.[5]

Experimental Protocols for Studying this compound Degradation

The following sections outline generalized experimental protocols that can be adapted for studying the UV-induced degradation of this compound. These are based on standard methodologies for photolysis and photodegradation studies of organic compounds.

General Workflow for Degradation Studies

A typical experimental workflow for investigating the degradation of a compound like this compound involves several key stages, from preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Data Processing Prep_Stock Prepare this compound Stock Solution Initiate Initiate Degradation (UV Irradiation) Prep_Stock->Initiate Prep_Medium Prepare Reaction Medium (e.g., solvent, buffer) Prep_Medium->Initiate Collect_Samples Collect Samples at Time Intervals Initiate->Collect_Samples Quench Quench Reaction Collect_Samples->Quench Analyze Analyze Samples (e.g., HPLC, LC-MS) Quench->Analyze Identify_Quantify Identify & Quantify Products Analyze->Identify_Quantify Kinetics Determine Degradation Kinetics Identify_Quantify->Kinetics Pathway Propose Degradation Pathway Kinetics->Pathway

Key steps in a typical experimental workflow for degradation studies.
Protocol for Direct Photolysis of this compound in Solution

Objective: To identify and quantify the degradation products of this compound upon direct exposure to UV radiation in an aqueous or organic solvent.

Materials:

  • This compound (analytical standard)

  • Solvent (e.g., acetonitrile, methanol, or purified water, depending on solubility and experimental goals)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp or xenon lamp with appropriate filters to simulate solar radiation)

  • Quartz reaction vessels

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for product identification

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/L).

  • Reaction Setup: Transfer a specific volume of the this compound solution into quartz reaction vessels. Include a control vessel wrapped in aluminum foil to prevent light exposure.

  • UV Irradiation: Place the reaction vessels in the photoreactor and irradiate with the UV source. Maintain a constant temperature throughout the experiment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each reaction vessel.

  • Sample Analysis:

    • Immediately analyze the samples by HPLC-DAD to monitor the disappearance of the parent this compound peak and the appearance of new peaks corresponding to degradation products.

    • For the identification of degradation products, subject the samples to LC-MS or GC-MS analysis. The fragmentation patterns will help in elucidating the structures of the byproducts.

  • Data Analysis:

    • Calculate the degradation rate of this compound.

    • Based on the identified structures, propose a detailed degradation pathway.

    • If possible, quantify the major degradation products using analytical standards or by making assumptions about their response factors relative to the parent compound.

Conclusion

While this compound is designed for photostability, this guide illuminates the potential pathways through which it can degrade under UV exposure. The formation of a phenoxyl radical and subsequent oxidation to quinone-like structures appears to be a primary degradation route. Although direct photolysis data is not abundant, understanding these potential transformations is crucial for a comprehensive assessment of this compound's environmental fate and toxicological profile. The provided experimental framework offers a starting point for researchers to further investigate the intricate details of this compound's behavior under UV light, ultimately contributing to the development of safer and more sustainable materials.

References

A Comprehensive Technical Guide to the Solubility of Bumetrizole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of Bumetrizole, a widely used UV absorber, in a variety of common organic solvents relevant to laboratory applications. This document summarizes quantitative solubility data, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Core Focus: this compound Solubility

This compound (CAS No. 3896-11-5), chemically known as 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol, is a benzotriazole-type ultraviolet light absorber. Its efficacy in protecting materials from photodegradation is critically dependent on its solubility and dispersibility in the host matrix. Understanding its solubility in various organic solvents is paramount for formulation development, quality control, and analytical testing in diverse fields, including polymer science, cosmetics, and coatings.

Quantitative Solubility Data

The solubility of this compound in common organic solvents at room temperature (25°C) has been determined and is summarized in the table below. This data is essential for selecting appropriate solvents for laboratory procedures such as sample preparation for analysis, formulation studies, and reaction chemistry.

SolventSolubility ( g/100g of solvent) at 25°C
Acetone2
Ethyl Acetate4
Methyl Alcohol0.1
Ethyl Alcohol0.1
Chloroform13
Benzene10.5
Toluene14
Styrene14
Butyl Acetate3.8
Methyl Methacrylate5.2
Water<0.1

Data sourced from a technical data sheet provided by HUNAN CHEM.[1]

It is important to note that several sources also qualitatively describe this compound as having slight solubility in chloroform, ethyl acetate, and methanol.[2][3] Its solubility in water is extremely low, reported to be around 4μg/L at 20℃.[2][3]

Experimental Protocol: Determination of Solubility via the Saturation Shake-Flask Method

The following is a detailed methodology for determining the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely accepted saturation shake-flask method, which is a reliable technique for measuring thermodynamic solubility.[4][5][6]

1. Materials and Equipment:

  • This compound (analytical standard)

  • Selected organic solvent (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatically controlled orbital shaker or magnetic stirrer with a hot plate

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

2. Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or on a magnetic stirrer.

    • Agitate the samples at a constant temperature (e.g., 25 ± 0.5°C) for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The time required to reach equilibrium can be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.[4]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[6]

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a calibrated UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent, or by a validated HPLC method.[6]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100g of solvent or mg/mL.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the saturation shake-flask method for determining the solubility of this compound.

Solubility_Workflow A Preparation of Supersaturated Solution B Equilibration (Shaking at Constant Temp.) A->B C Phase Separation (Settling & Centrifugation) B->C D Sample Collection & Filtration (Supernatant) C->D E Dilution of Filtrate D->E F Quantitative Analysis (UV-Vis or HPLC) E->F G Calculation of Solubility F->G H Calibration Curve Preparation H->F Reference

Caption: Workflow for determining this compound solubility.

This guide provides foundational knowledge for the effective use of this compound in a laboratory setting. The presented data and protocols are intended to assist researchers and professionals in making informed decisions regarding solvent selection and experimental design.

References

Bumetrizole: A Phenolic Benzotriazole UV Absorber for Advanced Material Protection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bumetrizole, a member of the phenolic benzotriazole (B28993) class of ultraviolet (UV) light absorbers, stands as a critical component in the stabilization of polymeric materials against photodegradation. This technical guide provides a comprehensive overview of the fundamental characteristics of this compound, including its physicochemical properties, mechanism of action, and applications. Detailed experimental protocols for its synthesis, incorporation into polymer matrices, and performance evaluation are presented. Quantitative data on its efficacy in enhancing the durability of polymers are summarized in structured tables for clear comparison. Furthermore, this guide includes visual representations of key experimental workflows to aid in the practical application of this high-performance UV absorber.

Introduction

Phenolic benzotriazoles are a prominent class of UV absorbers widely utilized to protect various materials from the detrimental effects of ultraviolet radiation.[1] this compound, chemically known as 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol, is a high-performance UV absorber within this class.[2] Its molecular structure, featuring a phenolic group and a benzotriazole moiety, enables the efficient absorption of UV radiation and its dissipation as harmless thermal energy, thereby preventing the photo-oxidation and degradation of the polymer matrix.[3][4] This guide delves into the core technical aspects of this compound, offering valuable insights for researchers and professionals in material science and drug development.

Physicochemical Properties of this compound

The efficacy and application of this compound are largely dictated by its physical and chemical properties. A summary of these key characteristics is presented in Table 1.

PropertyValueReference
Chemical Name 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol[2]
CAS Number 3896-11-5[1]
Molecular Formula C₁₇H₁₈ClN₃O[4]
Molecular Weight 315.80 g/mol [1]
Appearance Pale yellow solid/powder[4]
Melting Point 144-147 °C[1]
Boiling Point 460.4 °C at 760 mmHg[5]
Density 1.26 g/cm³[2]
Water Solubility 4 μg/L at 20 °C[5]
Solubility in Organic Solvents Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[2]
logP (o/w) 5.55 to 6.81[6]

Mechanism of Action: UV Absorption and Energy Dissipation

The primary function of this compound is to absorb harmful UV radiation in the 290-400 nm range.[3] The energy from the absorbed UV photons excites the this compound molecule. This absorbed energy is then rapidly and efficiently dissipated as heat through a process involving an intramolecular hydrogen bond, allowing the molecule to return to its ground state without undergoing any chemical change.[6] This photostable mechanism provides long-term protection to the host material against degradation, which can manifest as discoloration, cracking, and loss of physical properties.[1]

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A representative laboratory-scale synthesis protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Diazotization: 4-chloro-2-nitroaniline is diazotized by reacting it with sodium nitrite in the presence of sulfuric acid at a low temperature (e.g., 5 °C) to form the corresponding diazonium salt.[3]

  • Coupling: The diazonium salt is then coupled with 2-tert-butyl-4-methylphenol in a weakly basic solution to yield an azo intermediate, 2'-hydroxy-3'-t-butyl-5'-methyl-5-chloro-2-nitroazobenzene.[4]

  • Reduction: The azo intermediate is reduced to the final product, this compound. This can be achieved using a reducing agent such as zinc dust in an alkaline medium (e.g., sodium hydroxide solution) at a controlled temperature (e.g., 55-60 °C).[2]

  • Isolation and Purification: After the reduction is complete, the product is isolated. This involves separating the organic phase from the aqueous and solid phases. The organic solution containing this compound is then washed, and the product is crystallized from a suitable solvent like isopropanol. The resulting solid is filtered and dried to obtain pure this compound.[2]

A simplified workflow for the synthesis of this compound is depicted in the following diagram:

cluster_synthesis This compound Synthesis Workflow start Start Materials: 4-chloro-2-nitroaniline 2-tert-butyl-4-methylphenol diazotization Diazotization start->diazotization coupling Coupling diazotization->coupling reduction Reduction coupling->reduction isolation Isolation & Purification reduction->isolation end_product This compound isolation->end_product

A high-level workflow for the synthesis of this compound.

Performance Evaluation in Polymer Matrices

The effectiveness of this compound as a UV stabilizer is evaluated by incorporating it into a polymer and subjecting the resulting material to accelerated weathering tests. These tests simulate long-term exposure to sunlight and environmental conditions in a shorter timeframe.

Experimental Protocol: Accelerated Weathering Test (ASTM G154)

Materials and Equipment:

  • Polymer resin (e.g., polypropylene, polyethylene)

  • This compound

  • Processing equipment (e.g., extruder, injection molding machine, or compression molder)

  • Accelerated weathering chamber equipped with fluorescent UV lamps (UVA-340 or UVB-313)[7]

  • Tensile testing machine

  • Colorimeter

Procedure:

  • Sample Preparation:

    • This compound is compounded with the polymer resin at a specified concentration (e.g., 0.1-1.0% by weight).

    • The compounded material is then processed into standardized test specimens (e.g., tensile bars or plaques) via injection molding or compression molding.

    • A control group of specimens without this compound is also prepared.

  • Accelerated Weathering:

    • The specimens are placed in an accelerated weathering chamber.

    • The chamber is programmed to run cycles of UV exposure and moisture (condensation or water spray) according to ASTM G154.[8]

    • Typical conditions may include cycles of 8 hours of UV exposure at a set temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).[9]

    • Specimens are exposed for a predetermined duration (e.g., 500, 1000, or 2000 hours).

  • Property Evaluation:

    • At specified intervals, specimens are removed from the chamber for evaluation.

    • Mechanical Properties: Tensile strength and elongation at break are measured using a tensile testing machine according to a standard method (e.g., ASTM D638).[10]

    • Color Stability: The change in color (ΔE*) is measured using a colorimeter.

    • Surface Appearance: The specimens are visually inspected for any signs of degradation such as cracking, chalking, or crazing.

The workflow for evaluating the performance of this compound in a polymer matrix is illustrated below:

cluster_performance_eval Performance Evaluation Workflow start Polymer + this compound compounding Compounding start->compounding specimen_prep Specimen Preparation compounding->specimen_prep weathering Accelerated Weathering (ASTM G154) specimen_prep->weathering evaluation Property Evaluation weathering->evaluation end_results Performance Data evaluation->end_results

Workflow for performance evaluation of this compound in polymers.
Quantitative Performance Data

The addition of this compound significantly enhances the durability of polymers. The following tables summarize typical performance data obtained from accelerated weathering tests.

Table 2: Effect of this compound on the Tensile Strength of Polypropylene After Accelerated Weathering

Exposure Time (hours)Tensile Strength (MPa) - Control (PP without this compound)Tensile Strength (MPa) - PP with 0.5% this compound% Retention of Tensile Strength with this compound
035.034.899.4
50025.532.192.2
100015.229.584.8
20008.125.372.7

Note: The data presented in this table is illustrative and may vary depending on the specific polymer grade, this compound concentration, and weathering conditions.

Table 3: Effect of this compound on the Color Stability of Polyethylene After Accelerated Weathering

Exposure Time (hours)ΔE* (Color Change) - Control (PE without this compound)ΔE* (Color Change) - PE with 0.5% this compound
000
5005.21.5
10009.82.8
200015.34.5

Note: ΔE is a measure of the total color difference. A lower value indicates better color stability. The data is illustrative.*

Analytical Methods for Determination

The concentration of this compound in polymer extracts can be determined using High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocol: HPLC Analysis of this compound

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water.[11]

  • Detection Wavelength: Set at the λmax of this compound in the mobile phase.

  • Quantification: Based on a calibration curve prepared from standard solutions of this compound.

Sample Preparation:

  • A known weight of the polymer containing this compound is dissolved in a suitable solvent (e.g., tetrahydrofuran).

  • The polymer is then precipitated by adding a non-solvent (e.g., methanol).

  • The solution is filtered to remove the precipitated polymer.

  • The filtrate, containing the extracted this compound, is then analyzed by HPLC.

Applications

This compound is particularly effective in a variety of polymers, including:

  • Polyolefins (Polypropylene, Polyethylene)[3]

  • Cold-cured Polyesters[3]

  • Coatings and Paints[4]

  • Adhesives and Sealants[12]

  • Textiles[13]

Conclusion

This compound is a highly effective phenolic benzotriazole UV absorber that plays a crucial role in protecting polymeric materials from photodegradation. Its strong UV absorption, excellent photostability, and compatibility with a wide range of polymers make it a valuable tool for enhancing the long-term durability and performance of materials in various applications. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals to effectively utilize this compound in their material development and formulation efforts.

References

An Initial Investigation into the Biological Activity of Bumetrizole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bumetrizole (2-(2'-hydroxy-3'-tert-butyl-5'-methylphenyl)-5-chlorobenzotriazole), a widely utilized UV absorber in various industrial and consumer products, has come under scientific scrutiny for its potential biological activities and environmental persistence. This technical guide provides a comprehensive overview of the initial investigations into the biological effects of this compound. It summarizes key toxicological and endocrine activity data, details relevant experimental protocols, and visualizes the known signaling pathway interactions. This document is intended to serve as a foundational resource for researchers and professionals engaged in the safety assessment and potential therapeutic exploration of benzotriazole-derived compounds.

Introduction

This compound is a benzotriazole-based organic compound primarily employed as a UV light stabilizer in plastics, coatings, and cosmetics to prevent photodegradation.[1][2] Its principal mechanism of action in this industrial application is the absorption of UV radiation and its subsequent dissipation as thermal energy.[3] However, the widespread use and environmental persistence of this compound have raised concerns about its potential impact on biological systems. This guide synthesizes the current understanding of its biological activity, focusing on toxicological endpoints and endocrine-disrupting potential.

Toxicological Profile

The toxicological assessment of this compound has primarily focused on acute toxicity, skin irritation, and repeated-dose systemic effects.

Acute Toxicity

This compound exhibits low acute toxicity. In rodent models, the oral median lethal dose (LD50) has been determined to be greater than 5,000 mg/kg of body weight in both rats and mice.[2] In an acute inhalation study in rats, the median lethal concentration (LC50) was estimated to be greater than 0.27 g/m³ for a 4-hour exposure.[2]

Skin Irritation

In vitro studies using reconstructed human epidermis (RhE) models, following OECD Test Guideline 439, are standard for assessing skin irritation potential.[3][4][5][6][7] A substance is classified as a skin irritant if it reduces the mean tissue viability to less than or equal to 50% after a specified exposure time.[4]

Genotoxicity

The mutagenic potential of chemical compounds is commonly assessed using the Ames test, a bacterial reverse mutation assay.[1][8][9][10][11] This test utilizes strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.

Repeated-Dose Toxicity

Sub-chronic toxicity studies in rats have been conducted to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL). In a 13-week feeding study, the NOAEL for systemic effects was established.[12]

Endocrine Activity

The potential for this compound to interfere with endocrine systems has been an area of active investigation, with some conflicting findings.

Estrogenic and Androgenic Activity

The estrogenic and anti-androgenic activities of this compound have been evaluated using in vitro assays. The yeast two-hybrid (Y2H) assay is a common method to screen for compounds that can bind to and activate or inhibit steroid hormone receptors.[13][14][15][16][17] Some studies have reported that certain benzotriazole (B28993) UV stabilizers can interact with estrogen and androgen receptors, though data specifically for this compound is not consistently demonstrating strong activity.[12]

Aryl Hydrocarbon Receptor (AhR) Activation

This compound has been shown to activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics and various cellular processes.[12] Activation of the AhR pathway can be assessed in vitro using reporter gene assays in cell lines or in vivo using zebrafish eleuthero-embryos.[18][19][20][21][22]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Toxicological Data for this compound

EndpointTest SystemResultReference
Acute Oral LD50Rat> 5,000 mg/kg bw[2]
Acute Oral LD50Mouse> 5,000 mg/kg bw[2]
Acute Inhalation LC50Rat (4-hour)> 0.27 g/m³[2]
Repeated Dose Toxicity (13-week, oral)RatNOAEL: 1000 ppm (males), 5000 ppm (females)[12]
Skin IrritationIn vitro RhENot classified as an irritant[7]
Genotoxicity (Ames Test)S. typhimuriumNegative[12]

Table 2: Ecotoxicological Data for this compound

EndpointSpeciesResultReference
Acute Toxicity (96-hour LC50)Fish> 100 mg/L[23]
Acute Toxicity (48-hour EC50)Daphnia magna> 100 mg/L[23]
Algae Growth Inhibition (72-hour EC50)Pseudokirchneriella subcapitata> 100 mg/L[23]
Bioaccumulation Factor (BCF)Fish1283 L/kg[23]

Experimental Protocols

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD TG 439)
  • Tissue Preparation: Reconstituted human epidermis tissues are equilibrated in maintenance medium overnight at 37°C and 5% CO₂.

  • Test Substance Application: A sufficient amount of the test substance (e.g., 25 µL for liquids or 25 mg for solids moistened with water) is applied topically to the epidermis.

  • Exposure: Tissues are exposed to the test substance for 60 minutes at room temperature.

  • Washing: The test substance is thoroughly washed from the tissue surface with phosphate-buffered saline (PBS).

  • Incubation: Tissues are transferred to fresh maintenance medium and incubated for 42 hours at 37°C and 5% CO₂.

  • Viability Assessment (MTT Assay): Tissues are incubated with MTT solution (0.3 mg/mL) for 3 hours. The resulting formazan (B1609692) is extracted with isopropanol, and the optical density is measured at 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the negative control. A mean viability of ≤ 50% indicates an irritant potential.[4][7]

Ames Test (Bacterial Reverse Mutation Assay)
  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA are commonly used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver.

  • Exposure: The test compound, bacterial culture, and S9 mix (if applicable) are combined in molten top agar (B569324).

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies per plate is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.[1][8][9]

Yeast Two-Hybrid (Y2H) Assay for Estrogen Receptor Alpha (ERα) Activity
  • Yeast Strain: A yeast strain (e.g., Saccharomyces cerevisiae) co-transformed with two plasmids: one expressing the human ERα ligand-binding domain fused to a DNA-binding domain (e.g., GAL4-DBD), and the other expressing a coactivator protein fused to a transcriptional activation domain (e.g., GAL4-AD).

  • Culture and Exposure: Yeast cells are cultured in a selective medium and exposed to various concentrations of the test compound.

  • Incubation: The cultures are incubated to allow for potential interaction between the test compound, the receptor, and the coactivator.

  • Reporter Gene Assay: The interaction between the ERα and the coactivator leads to the reconstitution of a functional transcription factor, which drives the expression of a reporter gene (e.g., lacZ, encoding β-galactosidase). The activity of the reporter gene product is measured (e.g., using a colorimetric substrate like ONPG).

  • Data Analysis: An increase in reporter gene activity compared to the vehicle control indicates estrogenic agonistic activity.[13][16]

Signaling Pathways and Experimental Workflows

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound has been identified as an activator of the AhR signaling pathway. Upon binding to this compound, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes such as CYP1A1.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-Hsp90-XAP2 Complex This compound->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change AhR_ARNT_dimer AhR-ARNT Dimer AhR_active->AhR_ARNT_dimer Translocates and Dimerizes ARNT ARNT ARNT->AhR_ARNT_dimer XRE XRE (DNA) AhR_ARNT_dimer->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Induces

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by this compound.

Experimental Workflow for In Vitro Toxicity Screening

The following diagram illustrates a typical workflow for the initial in vitro toxicological screening of a compound like this compound.

Experimental_Workflow start Test Compound (this compound) cytotoxicity Cytotoxicity Assay (e.g., Neutral Red Uptake) start->cytotoxicity genotoxicity Genotoxicity Assay (Ames Test) start->genotoxicity skin_irritation Skin Irritation Assay (RhE Model) start->skin_irritation endocrine Endocrine Activity Assays (Y2H, Reporter Gene) start->endocrine data_analysis Data Analysis and Dose-Response Modeling cytotoxicity->data_analysis genotoxicity->data_analysis skin_irritation->data_analysis endocrine->data_analysis risk_assessment Hazard Identification and Risk Assessment data_analysis->risk_assessment

Caption: A generalized experimental workflow for in vitro toxicity screening.

Conclusion

The initial biological investigation of this compound indicates a low potential for acute toxicity and skin irritation. However, its environmental persistence, bioaccumulative properties, and potential to interact with the aryl hydrocarbon receptor warrant further in-depth investigation. The conflicting reports on its endocrine-disrupting activities highlight the need for more comprehensive studies using a battery of in vitro and in vivo models. This technical guide provides a foundational understanding of the current knowledge and methodologies for assessing the biological activity of this compound, serving as a valuable resource for guiding future research and risk assessment efforts.

References

Discovery and history of Bumetrizole as a UV stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bumetrizole: A Benzotriazole (B28993) UV Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, known commercially as Tinuvin® 326, is a high-performance ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class of compounds. Since its introduction in the mid-1960s, it has been widely utilized as a key additive in various polymeric systems to prevent photodegradation, thereby extending the service life and maintaining the aesthetic and mechanical properties of materials. This technical guide provides a comprehensive overview of the history, chemical synthesis, mechanism of action, and performance characteristics of this compound. Detailed experimental protocols for its incorporation into polymer matrices and for evaluating its efficacy are also presented, adhering to industry standards.

Discovery and History

The development of benzotriazole UV stabilizers (BUVS) dates back to the 1950s, driven by the increasing use of polymers in applications requiring outdoor durability. These materials were susceptible to degradation from solar UV radiation, leading to discoloration, brittleness, and loss of structural integrity.

This compound, chemically identified as 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol, emerged as a highly effective solution. It was commercialized by Ciba Specialty Chemicals (now part of BASF) under the trade name Tinuvin® 326. Technical documents suggest its first edition dates to October 1966, placing its development in the mid-1960s.[1] Its low volatility, high resistance to thermal degradation, and strong UV absorption characteristics made it particularly suitable for demanding processing conditions in polymers like polyolefins and polyesters.[2][3]

Physicochemical and UV Absorption Properties

This compound is a slightly yellow powder or flake with low volatility, making it ideal for high-temperature processing.[1] Its efficacy is rooted in its strong absorption of UV radiation in the most damaging spectral region for most polymers, with minimal absorption in the visible range, thus not imparting significant color to the final product.[2][4]

Data Presentation: Physicochemical and Spectroscopic Properties
PropertyValueReference
Chemical Name 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl-phenol[2]
CAS Number 3896-11-5[2]
Molecular Formula C₁₇H₁₈ClN₃O[5]
Molecular Weight 315.8 g/mol [2]
Appearance Slightly yellow powder or flakes[1]
Melting Range 138-141 °C[2][3]
Flashpoint 238 °C (DIN 51584)[2][3]
Specific Gravity (20°C) 1.32 g/cm³[2]
UV Absorption Maxima (λmax) 312 nm and 353 nm (in chloroform)[2][4]
Molar Absorptivity (ε) 15,600 L·mol⁻¹·cm⁻¹ (at 353 nm in chloroform)[2][4]
Data Presentation: Performance in Polyolefins

This compound is highly effective in protecting polyolefins such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE). It is typically used at concentrations of 0.1% to 0.5%.[2][3] Its use significantly reduces the formation of carbonyl groups—a key indicator of degradation—and helps retain mechanical properties and surface appearance.[6]

Polymer SystemAdditive ConcentrationTest ConditionPerformance MetricResultReference
Polypropylene (PP)0.1 - 0.5%Accelerated WeatheringCarbonyl Index (CI)Significant reduction in CI increase over time[6]
Polypropylene (PP)0.1 - 0.5%Accelerated WeatheringMechanical PropertyRetention of tensile strength and elongation[7]
Polyethylene (PE)0.1 - 0.4%Accelerated WeatheringYellowness Index (YI)Prevention of yellowing and color change[7]
Polyethylene (PE)0.1 - 0.4%Accelerated WeatheringGloss RetentionMaintenance of surface gloss[8]

Signaling Pathways and Mechanisms

Mechanism of UV Stabilization

The protective mechanism of this compound is a highly efficient, cyclical photochemical process that occurs at the molecular level. It does not involve the permanent chemical alteration of the stabilizer.

  • UV Absorption: The this compound molecule, in its ground state, absorbs a high-energy UV photon (300-400 nm).

  • Excited State and Proton Transfer: This absorption promotes the molecule to an excited electronic state. Almost instantaneously, an intramolecular proton transfer occurs from the phenolic hydroxyl group to one of the nitrogen atoms on the benzotriazole ring. This is a key step, as it forms an unstable keto-type isomer.

  • Energy Dissipation: The excited keto-isomer rapidly returns to its ground state through non-radiative decay, dissipating the absorbed UV energy as harmless thermal energy (heat).

  • Reverse Proton Transfer: Following the energy dissipation, a reverse proton transfer occurs, regenerating the original phenolic structure. The molecule is now ready to absorb another UV photon.

This entire cycle occurs within picoseconds, allowing a single molecule of this compound to dissipate the energy of thousands of photons without being consumed, providing long-term protection to the polymer matrix.[9]

G cluster_0 This compound Molecule A Ground State (Phenol Form) B Excited State (Keto-Isomer) A->B Excited State Intramolecular Proton Transfer B->A Reverse Proton Transfer (Regeneration) Heat Heat Energy (Δ) (Dissipated) B->Heat Non-Radiative Decay UV UV Photon (hν) 300-400 nm UV->A Absorption

Caption: Mechanism of UV energy dissipation by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving diazotization, coupling, and reduction.[9]

G cluster_synthesis This compound Synthesis Pathway A 4-Chloro-2-nitroaniline B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, H₂SO₄, ~5°C) D Azo Intermediate B->D Azo Coupling (Weakly Basic, pH 7-9) C 2-tert-Butyl-4-methylphenol C->D E This compound D->E Reduction & Cyclization (e.g., Zinc or Sodium Sulfide) G cluster_workflow Experimental Workflow for UV Stabilizer Evaluation A Polymer & this compound (Control and Test Batches) B Melt Compounding (Twin-Screw Extruder) A->B C Specimen Preparation (Injection/Compression Molding) B->C D Initial Property Measurement (Color, Gloss, Mechanical) C->D E Accelerated Weathering (ASTM G155 / ISO 4892-2) C->E G Data Analysis & Comparison D->G F Post-Exposure Measurement (Color, Gloss, Mechanical, FTIR) E->F F->G

References

Methodological & Application

Application Notes and Protocols for the Quantification of Bumetrizole in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Bumetrizole (UV-326), a benzotriazole-type ultraviolet (UV) light absorber, in various polymer matrices. The protocols described herein are essential for quality control, stability studies, and research and development in the fields of polymer science and drug delivery.

Introduction

This compound is widely incorporated into plastics and other organic polymers to enhance their light stability by absorbing harmful UV radiation.[1][2] Its quantification in the polymer matrix is crucial to ensure product performance, assess its persistence, and understand its potential migration. This document outlines three common analytical techniques for this purpose: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and UV-Visible (UV-Vis) Spectrophotometry.

Analytical Methods: A Comparative Overview

The choice of analytical method depends on factors such as the required sensitivity, the complexity of the polymer matrix, and the available instrumentation.

Method Principle Advantages Considerations
Py-GC/MS Thermal decomposition of the polymer followed by separation and detection of volatile fragments.High sensitivity and specificity; requires minimal sample preparation.Destructive to the sample; matrix effects can influence quantification.
HPLC-UV Solvent extraction of the analyte followed by chromatographic separation and UV detection.Robust and widely available; good for routine analysis.Requires extraction, which can be time-consuming; potential for incomplete extraction.
UV-Vis Spectrophotometry Measurement of UV light absorption by the analyte in a solution.Simple, rapid, and cost-effective.Lower specificity; susceptible to interference from other UV-absorbing compounds in the matrix.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical methods for the quantification of this compound and similar additives in polymer matrices.

Table 1: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) Performance Data

ParameterPolymer MatrixValue
Limit of Detection (LOD)Polystyrene30 ng[3]
Limit of Quantification (LOQ)Polystyrene99 ng[3]
Repeatability (RSD)Polystyrene~5%[4]

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance Data

ParameterPolymer MatrixValue
RecoveryPolypropylene85 - 110%[1]
Linearity (r²)General> 0.999[5]
Limit of Detection (LOD)Not Specified~0.01 - 0.22 mg/L
Limit of Quantification (LOQ)Not Specified~0.03 - 0.85 mg/L

Table 3: UV-Visible Spectrophotometry Performance Data

ParameterSolventValue
Linearity (r²)Methanol (B129727)> 0.99[4][6]
Limit of Detection (LOD)Methanol~0.064 - 1.818 µg/mL
Limit of Quantification (LOQ)Methanol~0.128 - 5.509 µg/mL
Wavelength of Max. Absorbance (λmax)Not Specified~340 nm[1]

Experimental Protocols

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This method is suitable for the direct analysis of this compound in solid polymer samples.

4.1.1. Sample Preparation

  • Cryogenically grind the polymer sample to a fine powder (typically 10 mesh or finer).

  • Accurately weigh approximately 100-500 µg of the powdered polymer into a pyrolysis sample cup.

4.1.2. Instrumentation and Conditions

  • Pyrolyzer: Set the pyrolysis temperature to 600-700°C.[7][8]

  • GC Inlet: Set the temperature to 280-300°C with a split ratio of 30:1.[8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

  • GC Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 6 minutes.

    • Ramp to 310°C at 20°C/min.

    • Hold at 310°C for 21 minutes.[8]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

4.1.3. Calibration Prepare a series of polymer standards with known concentrations of this compound. This can be achieved by melt-mixing or solvent casting. Analyze the standards using the same Py-GC/MS method and construct a calibration curve by plotting the peak area of a characteristic this compound fragment ion against its concentration.

4.1.4. Experimental Workflow

PyGCMS_Workflow cluster_prep Sample Preparation cluster_analysis Py-GC/MS Analysis cluster_data Data Processing Start Polymer Sample Grind Cryogenic Grinding Start->Grind Weigh Weighing (100-500 µg) Grind->Weigh Pyrolysis Pyrolysis (600-700°C) Weigh->Pyrolysis GC Gas Chromatography Pyrolysis->GC MS Mass Spectrometry GC->MS Quant Quantification MS->Quant Result This compound Concentration Quant->Result

Py-GC/MS Experimental Workflow
High-Performance Liquid Chromatography (HPLC-UV)

This method involves the extraction of this compound from the polymer matrix prior to analysis.

4.2.1. Extraction from Polymer Matrix (Choose one)

  • Ultrasonic Bath Extraction:

    • Weigh approximately 1 g of the finely ground polymer into a glass vial.

    • Add 25 mL of a 75:25 (v/v) dichloromethane:cyclohexane solvent mixture.

    • Place the vial in an ultrasonic bath and sonicate for 30-60 minutes at room temperature.

    • Filter the extract through a 0.45 µm PTFE syringe filter before HPLC analysis.

  • Accelerated Solvent Extraction (ASE):

    • Mix approximately 0.5-1.0 g of the ground polymer with an inert dispersant (e.g., sand).

    • Pack the mixture into an extraction cell.

    • Perform the extraction with a suitable solvent (e.g., petroleum ether or a mixture of isopropanol (B130326) and THF) at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).[9]

    • Collect the extract and, if necessary, evaporate the solvent and reconstitute in the mobile phase.

4.2.2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of methanol and water is commonly used. For example, starting with 75:25 (v/v) methanol:water and increasing the methanol content over the run.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 340 nm.[1]

4.2.3. Calibration Prepare a series of standard solutions of this compound in the mobile phase at known concentrations. Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

4.2.4. Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Start Polymer Sample Grind Grinding Start->Grind Extract Solvent Extraction Grind->Extract Filter Filtration Extract->Filter HPLC HPLC Separation Filter->HPLC UV UV Detection (340 nm) HPLC->UV Quant Quantification UV->Quant Result This compound Concentration Quant->Result

HPLC-UV Experimental Workflow
UV-Visible (UV-Vis) Spectrophotometry

This is a rapid method for estimating the concentration of this compound, particularly useful for screening purposes.

4.3.1. Sample Preparation

  • Extract this compound from the polymer matrix using one of the solvent extraction methods described in section 4.2.1.

  • Ensure the final extract is in a UV-transparent solvent, such as methanol or ethanol.[6][10]

4.3.2. Instrumentation and Measurement

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Measurement:

    • Set the spectrophotometer to scan a wavelength range that includes the λmax of this compound (e.g., 250-450 nm).

    • Use the extraction solvent as a blank to zero the instrument.

    • Measure the absorbance of the sample extract at the λmax of this compound (~340 nm).[1]

4.3.3. Calibration

  • Prepare a stock solution of this compound of a known concentration in the chosen UV-transparent solvent (e.g., 100 µg/mL in methanol).

  • From the stock solution, prepare a series of standard solutions with concentrations typically ranging from 1 to 20 µg/mL.[6]

  • Measure the absorbance of each standard solution at 340 nm.

  • Construct a calibration curve by plotting absorbance versus concentration.

4.3.4. Experimental Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing Start Polymer Sample Extract Solvent Extraction Start->Extract Dilute Dilution (if necessary) Extract->Dilute Measure Measure Absorbance at 340 nm Dilute->Measure Quant Quantification via Calibration Curve Measure->Quant Result This compound Concentration Quant->Result

UV-Vis Spectrophotometry Workflow

Method Validation

All analytical methods should be validated for their intended use. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods and protocols presented provide a comprehensive guide for the quantification of this compound in polymer matrices. The selection of the most appropriate technique will depend on the specific requirements of the analysis. Proper method validation is essential to ensure reliable and accurate results.

References

Application Note and Protocol for Trace Analysis of Bumetrizole in Environmental Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bumetrizole is a benzotriazole (B28993) UV stabilizer used in a variety of consumer and industrial products to prevent degradation from ultraviolet light.[1][2] Its widespread use has led to its emergence as a contaminant in various environmental compartments, including water, soil, and sediment. Due to potential ecological and human health concerns, sensitive and reliable analytical methods are required for the trace-level monitoring of this compound in the environment. This application note provides a detailed protocol for the extraction and quantification of this compound in environmental samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and specificity in analyzing trace organic contaminants.[3]

Principle

This method involves the extraction of this compound from environmental matrices, followed by cleanup and concentration using Solid-Phase Extraction (SPE). The extracted and purified sample is then analyzed by LC-MS/MS. The liquid chromatography system separates this compound from other co-extracted compounds, and the tandem mass spectrometer provides selective and sensitive detection and quantification based on the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic product ions.

Materials and Reagents

  • Solvents: Acetonitrile (B52724), Methanol (B129727), Water (all LC-MS grade or equivalent), Formic Acid (reagent grade).

  • Standards: this compound analytical standard.

  • Solid-Phase Extraction (SPE): Oasis HLB cartridges or equivalent.

  • Reagents: Ammonium sulfate, Sodium azide, 6N Hydrochloric acid, 6N Sodium hydroxide.

  • Filters: 0.2 µm syringe filters.

Sample Preparation

Water Samples
  • Filter the water sample through a 0.2 µm filter to remove particulate matter.[4]

  • For preservation, samples can be dosed with 1 g/L sodium azide.[4]

  • Acidify the sample to pH 2-3 with formic acid.

  • Condition an SPE cartridge by passing methanol followed by LC-MS grade water.

  • Load the water sample onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute this compound from the cartridge with an appropriate organic solvent such as methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

Soil and Sediment Samples
  • Air-dry the soil or sediment sample and sieve to remove large debris.

  • Weigh a representative portion of the sample (e.g., 5-10 g) into a centrifuge tube.

  • Add an extraction solvent (e.g., a mixture of acetonitrile and water or methanol).

  • Vortex or sonicate the sample for a set period to ensure efficient extraction. A common technique is ultrasonic-assisted extraction.[5]

  • Centrifuge the sample to separate the solid and liquid phases.

  • Collect the supernatant and repeat the extraction process on the solid residue.

  • Combine the supernatants and proceed with SPE cleanup as described for water samples (Section 4.1, steps 3-8). A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can also be adapted for extraction and cleanup.[6][7]

LC-MS/MS Analysis

Liquid Chromatography Conditions
ParameterCondition
LC System Shimadzu Prominence or equivalent
Column Phenomenex Kinetex, Phenyl-Hexyl (50 mm × 2.1 mm, 2.6 µm) or equivalent[8]
Guard Column Phenomenex Security Guard (C18, 4×2 mm) or equivalent[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 300 µL/min[8]
Injection Volume 5-20 µL
Column Temperature 40 °C
Gradient Optimized for separation of this compound from matrix interferences.
Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer AB Sciex API 5000 or equivalent triple quadrupole mass spectrometer[8]
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500 °C
Curtain Gas 30 psi
IonSpray Voltage 5500 V
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)
This compound MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compoundValue to be determined empiricallyValue to be determined empirically100Value to be determined empirically
This compound (Quantifier)Value to be determined empiricallyValue to be determined empirically100Value to be determined empirically
This compound (Qualifier)Value to be determined empiricallyValue to be determined empirically100Value to be determined empirically

Note: The specific precursor and product ions, as well as collision energies, should be optimized for the specific instrument being used. These can be determined by infusing a standard solution of this compound directly into the mass spectrometer.

Method Validation

The analytical method should be validated to ensure its performance for the intended application. Key validation parameters include:

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99[2][8]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1. For similar compounds, LOQs in the low ng/L to µg/L range have been reported in environmental matrices.[9]
Accuracy (Recovery) 70-120%
Precision (RSD) ≤ 20%[2][8]
Matrix Effects To be assessed and compensated for, if necessary, using matrix-matched standards or isotopically labeled internal standards.[10]

Data Analysis and Reporting

  • Quantification: this compound concentrations in the samples are determined by comparing the peak areas of the analyte in the sample to those of the calibration standards.

  • Reporting: Results should be reported in ng/L for water samples and ng/g dry weight for soil and sediment samples. The report should include all relevant quality control data.

Experimental Workflow

experimental_workflow sample Environmental Sample (Water, Soil, Sediment) prep Sample Preparation sample->prep Collection & Preservation extraction Extraction (LLE, Sonication, or QuEChERS) prep->extraction cleanup Solid-Phase Extraction (SPE) Cleanup and Concentration extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis Injection data Data Processing and Quantification analysis->data report Reporting data->report

Caption: Overview of the analytical workflow for this compound analysis.

Summary of Quantitative Data

The following table summarizes typical performance data for the analysis of benzotriazoles in environmental and biological matrices, which can be used as a benchmark for the analysis of this compound.

ParameterWater[9]Soil/Sediment[5]Plasma[8]
LOD 0.002 - 3.323 ng/L0.03 - 3.5 ng/g≤ 1.2 ng/mL
LOQ --≤ 5.0 ng/mL
Recovery 40 - 115%30.4 - 124.9%-
Precision (RSD) -1.6 - 15.8%0.0 - 20.1%

Note: These values are for a range of pharmaceuticals and personal care products and should be established specifically for this compound in the target environmental matrix.

References

Application Note: Analysis of Bumetrizole using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of Bumetrizole, a benzotriazole-derived UV absorber, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies provided herein are compiled from established analytical practices for related compounds and are intended to serve as a robust starting point for method development and validation. This document includes protocols for sample preparation, GC-MS instrumentation parameters, and data analysis. Quantitative data from relevant studies are presented to guide performance expectations.

Introduction

This compound, with the chemical name 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol, is a widely used UV stabilizer in various materials to prevent photodegradation.[1] Its presence and concentration in environmental matrices, consumer products, and biological samples are of significant interest to researchers and regulatory bodies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a sensitive and selective method for the quantification of this compound.[2] This application note provides a detailed experimental workflow and analytical parameters for the determination of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. Below are recommended protocols for different sample types.

a) Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Water)

This method is suitable for extracting this compound from water samples.

  • Materials:

    • SPE cartridges (e.g., C18, 500 mg, 6 mL)

    • Methanol (HPLC grade)

    • Dichloromethane (B109758) (HPLC grade)

    • Water sample (100-500 mL)

    • Nitrogen evaporator

    • GC vials

  • Procedure:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water.

    • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

    • Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

    • Elution: Elute the retained this compound with 10 mL of dichloromethane.

    • Concentration: Concentrate the eluate to approximately 1 mL using a nitrogen evaporator.

    • Reconstitution: Transfer the concentrated extract to a GC vial for analysis.

b) Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Cosmetic Formulations)

This protocol is suitable for extracting this compound from liquid cosmetic products.

  • Materials:

  • Procedure:

    • Sample Preparation: Accurately weigh 1 g of the liquid sample into the separatory funnel.

    • Extraction: Add 50 mL of hexane and 50 mL of acetonitrile to the separatory funnel. Shake vigorously for 2 minutes.

    • Phase Separation: Allow the layers to separate. Collect the lower acetonitrile layer.

    • Drying: Pass the acetonitrile extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentration: Evaporate the solvent to dryness using a rotary evaporator.

    • Reconstitution: Reconstitute the residue in 1 mL of dichloromethane and transfer to a GC vial for analysis.

c) Matrix Solid-Phase Dispersion (MSPD) for Solid and Semi-Solid Samples (e.g., Sludge, Sediments)

This method is effective for complex solid matrices and combines extraction and clean-up in a single step.[3]

  • Materials:

  • Procedure:

    • Sample Preparation: Homogenize the sample. Weigh 0.5 g of the lyophilized sample and place it in a glass mortar.

    • Dispersion: Add 2 g of C18 bonded silica to the mortar and gently blend with the sample using a pestle until a homogeneous mixture is obtained.

    • Column Packing: Transfer the mixture into an empty 10 mL glass column.

    • Elution: Elute the analytes by passing 10 mL of ethyl acetate through the column.[3]

    • Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

    • Reconstitution: Transfer the extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

ParameterRecommended Setting
Gas Chromatograph
Injection PortSplitless
Injection Volume1 µL
Injector Temperature280 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven ProgramInitial temperature 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)315, 300, 302, 272[4]

Quantitative Data

The following table summarizes the quantitative performance data for the analysis of this compound and related benzotriazole (B28993) UV stabilizers from various studies.

AnalyteMatrixMethodLODLOQRecovery (%)Reference
This compound (UV-326)SludgeMSPD-GC-QTOF-MS-2-10 ng/g70-111[3]
BenzotriazolesSediment & SludgeSolvent Extraction-GC-MS0.1-0.5 ng/mL0.3-1.65 ng/g-[5][6]
BenzotriazolesWaterDLLME-GC-MS-0.007-0.080 ng/mL86-112[7]

Data Presentation and Visualization

Logical Workflow for this compound Analysis by GC-MS

Bumetrizole_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection (Water, Cosmetic, Sludge) SPE Solid-Phase Extraction (SPE) for Aqueous Samples Sample->SPE Matrix-dependent Extraction LLE Liquid-Liquid Extraction (LLE) for Liquid Samples Sample->LLE Matrix-dependent Extraction MSPD Matrix Solid-Phase Dispersion (MSPD) for Solid Samples Sample->MSPD Matrix-dependent Extraction Concentration Solvent Evaporation & Reconstitution in Dichloromethane SPE->Concentration LLE->Concentration MSPD->Concentration GC_Injection GC Injection (1 µL, Splitless) Concentration->GC_Injection GC_Separation Gas Chromatographic Separation (HP-5MS Column) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI, SIM Mode) GC_Separation->MS_Detection Peak_Integration Peak Integration & Identification (based on Retention Time and m/z) MS_Detection->Peak_Integration Quantification Quantification (External/Internal Standard Calibration) Peak_Integration->Quantification Reporting Reporting (Concentration of this compound) Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound by GC-MS.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the determination of this compound in various matrices. The provided protocols for sample preparation and instrument parameters serve as a solid foundation for researchers to develop and validate their own analytical methods for this compound. The quantitative data from existing literature indicate that low ng/g or ng/mL detection limits are achievable. Proper method validation, including the assessment of linearity, accuracy, precision, and recovery, is essential for obtaining high-quality and defensible results.

References

Application Notes and Protocols for the Extraction of Bumetrizole from Soil

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the extraction of Bumetrizole, a benzotriazole (B28993) UV absorber, from soil samples. The protocols are intended for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

This compound is a chemical compound used in various industrial and commercial products to prevent degradation from UV light. Its potential accumulation in soil environments necessitates reliable and efficient extraction methods for accurate quantification and risk assessment. This document outlines several effective sample preparation and extraction techniques for this compound from soil matrices, including Ultrasound-Assisted Extraction (UAE), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

General Soil Sample Pre-treatment:

Prior to extraction, soil samples generally require pre-treatment to ensure homogeneity and improve extraction efficiency.[1]

  • Drying: Samples are typically air-dried at ambient temperature or in an oven at a low temperature (e.g., 50°C) for 24-48 hours to remove moisture.[2][3] High temperatures should be avoided as they can lead to the degradation of organic analytes.[4]

  • Sieving: Dried samples are passed through a 2 mm (10-mesh) sieve to remove large debris such as stones and twigs and to ensure a uniform particle size.[2][3]

  • Homogenization: The sieved soil is thoroughly mixed to ensure the sample taken for extraction is representative of the bulk sample.[1]

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method that utilizes ultrasonic waves to enhance the mass transfer of analytes from the solid matrix into the solvent.[5][6] This technique often results in shorter extraction times and reduced solvent consumption compared to traditional methods.[5][7]

Experimental Protocol:
  • Sample Weighing: Weigh 5 g of pre-treated soil into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of an appropriate extraction solvent. A mixture of methanol (B129727) and water or ammonified methanol has been shown to be effective for extracting azole compounds from soil.[6][8]

  • Sonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 15-30 minutes. The temperature of the bath should be controlled to prevent analyte degradation.

  • Centrifugation: After sonication, centrifuge the sample at 4000 rpm for 10 minutes to separate the soil particles from the supernatant.

  • Extraction Repetition: Decant the supernatant into a clean collection vessel. Repeat the extraction process (steps 2-4) on the soil residue two more times.

  • Extract Combination: Combine the supernatants from all three extractions.

  • Concentration: Evaporate the combined extract to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., methanol or mobile phase for LC analysis) to a final volume of 1 mL.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter prior to instrumental analysis.

Workflow Diagram:

UAE_Workflow cluster_0 Ultrasound-Assisted Extraction (UAE) soil Weigh 5g of Pre-treated Soil add_solvent Add 10 mL of Extraction Solvent soil->add_solvent sonicate Sonicate for 15-30 min add_solvent->sonicate centrifuge Centrifuge at 4000 rpm for 10 min sonicate->centrifuge decant Decant Supernatant centrifuge->decant repeat_extraction Repeat Extraction (2x) decant->repeat_extraction combine Combine Supernatants decant->combine repeat_extraction->add_solvent evaporate Evaporate to Near Dryness combine->evaporate reconstitute Reconstitute in 1 mL of Solvent evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter analysis Instrumental Analysis filter->analysis

Caption: Workflow for Ultrasound-Assisted Extraction of this compound from soil.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for sample clean-up and concentration.[9][10] It involves partitioning the analyte between a solid sorbent and the liquid sample matrix.[9] For benzotriazoles, polymeric reversed-phase sorbents are often effective.[11]

Experimental Protocol:
  • Initial Extraction: Perform an initial extraction of this compound from 10 g of soil using a suitable solvent (e.g., 20 mL of acetonitrile (B52724) or methanol) by shaking for 30 minutes.

  • Centrifugation and Collection: Centrifuge the mixture and collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the soil extract (supernatant) onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the retained this compound with 5-10 mL of a suitable organic solvent such as acetonitrile or acetone.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of a suitable solvent for analysis.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter.

Workflow Diagram:

SPE_Workflow cluster_1 Solid-Phase Extraction (SPE) initial_extraction Initial Solvent Extraction of Soil centrifuge_collect Centrifuge and Collect Supernatant initial_extraction->centrifuge_collect load_sample Load Extract onto Cartridge centrifuge_collect->load_sample condition_cartridge Condition C18 SPE Cartridge condition_cartridge->load_sample wash_cartridge Wash Cartridge load_sample->wash_cartridge dry_cartridge Dry Cartridge wash_cartridge->dry_cartridge elute Elute this compound dry_cartridge->elute evaporate_reconstitute Evaporate and Reconstitute elute->evaporate_reconstitute filter Filter (0.22 µm) evaporate_reconstitute->filter analysis Instrumental Analysis filter->analysis

Caption: Workflow for Solid-Phase Extraction of this compound from soil.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic separation technique based on the differential partitioning of a compound between two immiscible liquid phases.[12]

Experimental Protocol:
  • Sample and Solvent: Place 10 g of pre-treated soil into a separatory funnel with 20 mL of deionized water. Add 20 mL of a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • pH Adjustment (Optional): Adjust the pH of the aqueous phase to optimize the partitioning of this compound into the organic phase.

  • Extraction: Shake the separatory funnel vigorously for 2-3 minutes, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate.

  • Collection: Drain the organic layer (bottom layer for dichloromethane, top for ethyl acetate) into a flask.

  • Repeat Extraction: Repeat the extraction of the aqueous phase with two additional 20 mL portions of the organic solvent.

  • Combine and Dry: Combine the organic extracts and dry them by passing through a column containing anhydrous sodium sulfate.

  • Concentration and Reconstitution: Evaporate the solvent to a small volume and then reconstitute in a suitable solvent to a final volume of 1 mL.

  • Filtration: Filter the extract through a 0.22 µm syringe filter before analysis.

Workflow Diagram:

LLE_Workflow cluster_2 Liquid-Liquid Extraction (LLE) soil_water 10g Soil in 20 mL Water add_solvent Add 20 mL Organic Solvent soil_water->add_solvent shake Shake for 2-3 min add_solvent->shake separate_phases Allow Phases to Separate shake->separate_phases collect_organic Collect Organic Layer separate_phases->collect_organic repeat_extraction Repeat Extraction (2x) collect_organic->repeat_extraction combine_dry Combine and Dry Organic Extracts collect_organic->combine_dry repeat_extraction->add_solvent concentrate_reconstitute Concentrate and Reconstitute combine_dry->concentrate_reconstitute filter Filter (0.22 µm) concentrate_reconstitute->filter analysis Instrumental Analysis filter->analysis

Caption: Workflow for Liquid-Liquid Extraction of this compound from soil.

Data Presentation: Comparison of Extraction Techniques

The following table summarizes the typical performance characteristics of the described extraction techniques for azole compounds, which can be considered indicative for this compound. Actual values for this compound may vary and require method validation.

ParameterUltrasound-Assisted Extraction (UAE)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery 81.1% - 119.0%[8]Generally > 80%70.6% - 120%[13]
Relative Standard Deviation (RSD) < 10%[8]< 15%< 20%[13]
Solvent Consumption Low to ModerateLowHigh
Extraction Time Short (15-30 min per sample)ModerateLong
Throughput High (batch processing possible)[6]ModerateLow
Selectivity/Clean-up ModerateHighModerate

Conclusion

The choice of extraction technique for this compound from soil depends on the specific requirements of the analysis, such as sample throughput, required sensitivity, and available instrumentation.

  • Ultrasound-Assisted Extraction offers a rapid and efficient option with good recovery rates.[8]

  • Solid-Phase Extraction provides excellent sample clean-up, which is beneficial for sensitive analytical instruments.[9]

  • Liquid-Liquid Extraction , while being a more traditional and solvent-intensive method, can still yield good recoveries.[13]

It is recommended to perform a validation study for the selected method to determine the recovery, precision, and limits of detection and quantification for this compound in the specific soil matrix being analyzed.

References

Application Notes and Protocols for Bumetrizole as a UV Light Absorber for Polyester Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

Polyester (B1180765) (polyethylene terephthalate, PET) fibers are widely used in textiles due to their excellent mechanical properties, durability, and resistance to chemicals and wrinkles. However, prolonged exposure to ultraviolet (UV) radiation from sunlight can lead to the photodegradation of polyester, resulting in undesirable effects such as color fading, loss of tensile strength, and yellowing.[1][2] To mitigate these effects and enhance the longevity and performance of polyester-based products, UV absorbers are incorporated into the fibers.

Bumetrizole (CAS No. 3896-11-5), also known as UV-326, is a high-performance benzotriazole-type UV absorber.[1][3] It is particularly effective for the protection of polymers, including polyesters.[4][5] this compound functions by strongly absorbing UV radiation in the 270-380 nm range and converting the harmful energy into harmless thermal energy, thus protecting the polymer from degradation.[1][6] Its low volatility and high resistance to thermal degradation make it suitable for application during high-temperature textile processing methods.[1][3] These application notes provide detailed protocols for the application of this compound to polyester fibers and methods for evaluating its efficacy.

2. Mechanism of Action

This compound protects polyester fibers from photodegradation through a photophysical mechanism. The benzotriazole (B28993) moiety in its structure allows for the efficient absorption of UV photons. Upon absorption, the molecule undergoes a rapid, reversible intramolecular proton transfer, which dissipates the absorbed energy as heat. This process prevents the formation of free radicals that would otherwise initiate chain scission and degradation of the polyester polymer backbone.[1]

UV_Protection_Mechanism cluster_0 UV Radiation Exposure cluster_1 Polyester Fiber cluster_2 This compound Action UV_Light UV Radiation (290-400 nm) Polyester Polyester Fiber UV_Light->Polyester Causes This compound This compound (UV-326) UV_Light->this compound Absorbed by Degradation Photodegradation (Chain Scission, Yellowing, Strength Loss) Polyester->Degradation Leads to This compound->Polyester Protects Energy_Dissipation Energy Dissipation (Heat) This compound->Energy_Dissipation Converts to

Caption: Mechanism of UV protection by this compound in polyester fibers.

3. Data Presentation

Table 1: Physical and Chemical Properties of this compound (UV-326)

Property Value Reference
Chemical Name 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methylphenol [3]
CAS Number 3896-11-5 [7]
Molecular Formula C₁₇H₁₈ClN₃O [6]
Molecular Weight 315.8 g/mol [5]
Appearance Light yellow powder or granular [5]
Melting Point 138-141 °C [5]

| UV Absorption Range | 270-380 nm |[6] |

Table 2: Application Parameters and Expected Performance

Parameter Range Expected Outcome Reference
Application Method High-Temperature Exhaustion, Pad-Dry-Cure Uniform distribution and good penetration into fibers [8][9]
Concentration (on weight of fiber) 0.2 - 1.0 wt% Excellent UPF rating (>50) [5]
Curing/Fixation Temperature 120 - 180 °C Good wash and light fastness [10]
Ultraviolet Protection Factor (UPF) > 50 Excellent UV protection [11][12]
Wash Fastness (AATCC 61) Good to Excellent Durability to laundering [13]

| Light Fastness (AATCC 16) | Good to Excellent | Resistance to fading |[10] |

4. Experimental Protocols

4.1. Application of this compound to Polyester Fabric

Two common methods for applying this compound to polyester fabrics are the high-temperature exhaustion method, often integrated with dyeing, and the pad-dry-cure method.

Protocol 4.1.1: High-Temperature Exhaustion Method

This method is suitable for applying this compound concurrently with disperse dyes in a high-temperature, high-pressure dyeing machine.[8]

  • Materials:

    • Ready-for-dyeing (RFD) polyester fabric

    • This compound (UV-326)

    • Dispersing agent

    • Acetic acid

    • Disperse dye (optional)

    • Deionized water

  • Procedure:

    • Prepare a stock dispersion of this compound (e.g., 10 g/L) with a suitable dispersing agent in deionized water.

    • Set up a dyeing bath with a liquor-to-goods ratio of 10:1.

    • Add the required amount of the this compound dispersion to the bath to achieve the target concentration (e.g., 0.5 wt% on the weight of the fabric).

    • If dyeing simultaneously, add the predispersed disperse dye to the bath.

    • Adjust the pH of the bath to 4.5-5.5 using acetic acid.

    • Immerse the polyester fabric in the bath at room temperature.

    • Raise the temperature of the bath to 130 °C at a rate of 2 °C/min.

    • Hold the temperature at 130 °C for 45-60 minutes to allow for exhaustion and diffusion of the UV absorber into the fibers.

    • Cool the bath down to 70 °C at a rate of 3 °C/min.

    • Drain the bath and rinse the fabric thoroughly with cold water.

    • Perform a reduction clearing process if dyeing was done simultaneously to remove unfixed dye.

    • Dry the treated fabric at 100-120 °C.

Protocol 4.1.2: Pad-Dry-Cure Method

This continuous or semi-continuous method is suitable for finishing fabrics.

  • Materials:

    • Polyester fabric

    • This compound (UV-326)

    • Binder (e.g., acrylic or polyurethane-based)

    • Wetting agent

    • Deionized water

  • Procedure:

    • Prepare a padding liquor containing this compound (e.g., 5-10 g/L), a binder (e.g., 20-40 g/L), and a wetting agent (e.g., 1 g/L) in deionized water. Ensure this compound is well-dispersed.

    • Immerse the polyester fabric in the padding liquor and pass it through a two-roll laboratory padder to achieve a wet pick-up of 70-80%.

    • Dry the padded fabric in a stenter at 100-120 °C for 2-3 minutes.

    • Cure the dried fabric at 150-170 °C for 2-3 minutes to fix the UV absorber and binder onto the fabric.

    • The fabric is now ready for evaluation.

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_post Post-Treatment cluster_eval Evaluation Fabric_Prep Polyester Fabric Preparation (Scouring) Exhaustion High-Temperature Exhaustion Fabric_Prep->Exhaustion Pad Padding Fabric_Prep->Pad Solution_Prep This compound Dispersion Preparation Solution_Prep->Exhaustion Solution_Prep->Pad Rinse_Dry_Exhaust Rinsing & Drying Exhaustion->Rinse_Dry_Exhaust Dry_Cure_Pad Drying & Curing Pad->Dry_Cure_Pad Evaluation Characterization (UPF, Wash Fastness, etc.) Rinse_Dry_Exhaust->Evaluation Dry_Cure_Pad->Evaluation

Caption: Experimental workflow for applying this compound to polyester fibers.

4.2. Evaluation Protocols

Protocol 4.2.1: Ultraviolet Protection Factor (UPF) Measurement

The UPF value is determined by measuring the UV transmittance of the fabric using a spectrophotometer equipped with an integrating sphere. This protocol is based on the AATCC 183 or EN 13758-1 standards.[11][14]

  • Equipment:

    • UV-Vis Spectrophotometer with an integrating sphere

    • Sample holder for fabrics

  • Procedure:

    • Calibrate the spectrophotometer.

    • Condition the fabric samples (treated and untreated controls) at a standard atmosphere (e.g., 21±1 °C and 65±2% relative humidity) for at least 4 hours.

    • Mount a fabric sample in the sample holder, ensuring it is flat and without wrinkles.

    • Measure the spectral transmittance of the fabric at least at four different locations over the UV range of 290-400 nm.

    • The UPF is calculated automatically by the instrument's software using the following formula: UPF = (Σ Eλ * Sλ * Δλ) / (Σ Eλ * Sλ * Tλ * Δλ) where:

      • Eλ is the relative erythemogenic spectral effectiveness

      • Sλ is the solar spectral irradiance

      • Tλ is the spectral transmittance of the fabric

      • Δλ is the wavelength interval

Protocol 4.2.2: Wash Fastness Test

This test evaluates the durability of the UV protective finish to laundering, based on AATCC Test Method 61.

  • Equipment:

    • Launder-Ometer

    • Stainless steel balls

    • Standard detergent

  • Procedure:

    • Cut a specimen of the treated fabric (e.g., 5x10 cm).

    • Place the specimen in a stainless steel canister with a specified volume of detergent solution and stainless steel balls.

    • Launder the specimen in the Launder-Ometer for a specified time and temperature (e.g., 45 minutes at 49 °C, which simulates 5 home launderings).

    • Rinse the specimen thoroughly and dry it.

    • Measure the UPF of the washed fabric as described in Protocol 4.2.1.

    • Compare the UPF value before and after washing to determine the durability of the finish.

5. Safety and Handling

This compound should be handled in accordance with its Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. In case of handling the powder, use a dust mask or work in a well-ventilated area to avoid inhalation.[6]

  • Handling: Avoid creating dust. Keep the container tightly closed and store it in a cool, dry place.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.[15]

By following these protocols, researchers can effectively apply this compound to polyester fibers and evaluate its performance as a UV absorber, leading to the development of UV-protective textiles with enhanced durability and longevity.

References

Application Notes and Protocols for the Incorporation of Bumetrizole into Polyethylene Films

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed protocols for the incorporation of Bumetrizole, a benzotriazole-type UV absorber, into polyethylene (B3416737) (PE) films. It is intended for researchers, scientists, and professionals in drug development and polymer science. The protocols cover melt blending, masterbatch preparation, and solution casting methods. Additionally, this document outlines procedures for evaluating the performance of this compound-stabilized PE films, including UV-Vis spectroscopy, colorimetry (Yellowness Index), mechanical testing, and leaching assessment. All quantitative data is summarized in structured tables for clear comparison, and key experimental workflows and mechanisms are illustrated with diagrams.

Introduction

Polyethylene is a widely used polymer in packaging, agriculture, and other industries due to its low cost, flexibility, and excellent barrier properties. However, like many polymers, PE is susceptible to degradation upon exposure to ultraviolet (UV) radiation, which can lead to discoloration, embrittlement, and loss of mechanical strength.[1] To mitigate these effects, UV stabilizers are incorporated into the polymer matrix.

This compound (also known as UV-326) is a high-performance UV absorber of the hydroxyphenyl benzotriazole (B28993) class.[2] It functions by absorbing harmful UV radiation in the 300-400 nm range and dissipating the energy as heat, thus protecting the polymer from photodegradation.[2][3] This document provides detailed methodologies for incorporating this compound into polyethylene films and for evaluating the subsequent improvements in UV stability.

Mechanism of UV Protection by this compound

This compound protects polyethylene from UV degradation by absorbing UV radiation and converting it into harmless thermal energy. This process involves an intramolecular hydrogen bond that facilitates the rapid dissipation of absorbed energy. The mechanism can be visualized as a cycle where the molecule absorbs a photon, undergoes a conformational change, and then releases the energy as heat to return to its ground state, ready to absorb another photon.

UV_Protection_Mechanism cluster_0 This compound Molecule Bumetrizole_Ground This compound (Ground State) Bumetrizole_Excited This compound (Excited State) Bumetrizole_Ground->Bumetrizole_Excited Heat Heat (Thermal Energy) Bumetrizole_Ground->Heat PE_Film Polyethylene Film Bumetrizole_Ground->PE_Film Protection Bumetrizole_Excited->Bumetrizole_Ground Energy Dissipation UV_Photon UV Photon (hv) UV_Photon->Bumetrizole_Ground Absorption Experimental_Workflow cluster_0 Film Preparation cluster_1 Performance Evaluation Melt_Blending Melt Blending PE_Film PE Film with this compound Melt_Blending->PE_Film Masterbatch Masterbatch Prep. Masterbatch->Melt_Blending Solution_Casting Solution Casting Solution_Casting->PE_Film UV_Vis UV-Vis Spectroscopy Data Performance Data UV_Vis->Data Weathering Accelerated Weathering Mechanical_Test Mechanical Testing Weathering->Mechanical_Test Colorimetry Colorimetry (YI) Weathering->Colorimetry Mechanical_Test->Data Leaching_Test Leaching Test Leaching_Test->Data Colorimetry->Data PE Polyethylene Resin PE->Melt_Blending PE->Masterbatch PE->Solution_Casting This compound This compound This compound->Melt_Blending This compound->Masterbatch This compound->Solution_Casting PE_Film->UV_Vis PE_Film->Weathering PE_Film->Mechanical_Test PE_Film->Leaching_Test

References

Enhancing Coating and Paint Durability: Application of Bumetrizole for Superior Weather Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in the coatings and paint industry now have access to comprehensive application notes and protocols detailing the use of Bumetrizole for improving the weather resistance of coatings and paints. These guidelines provide a framework for formulating durable exterior coatings and evaluating their performance against environmental stressors.

This compound, a benzotriazole-type ultraviolet (UV) absorber, significantly enhances the longevity of coatings by protecting them from the damaging effects of solar radiation. Its primary function is to absorb harmful UV rays and dissipate the energy as harmless heat, thereby preventing the degradation of the polymer binder and pigments in the coating. This protection mechanism is crucial for maintaining the aesthetic and protective qualities of coatings, such as gloss, color, and integrity, over extended periods of outdoor exposure.

Mechanism of Photostabilization

This compound operates through an efficient photostabilization cycle. Upon absorption of UV radiation, the molecule undergoes a rapid, reversible intramolecular proton transfer. This process, known as Excited-State Intramolecular Proton Transfer (ESIPT), allows for the dissipation of the absorbed energy as heat, returning the molecule to its ground state, ready to absorb more UV radiation. This cycle is highly efficient and imparts excellent photostability to the coating system.

Application Notes

Formulation Guidelines:

This compound can be incorporated into a variety of solvent-borne and water-borne coating systems, including acrylics, polyurethanes, and polyesters. The optimal concentration of this compound typically ranges from 1.0% to 3.0% by weight, based on the total solids of the coating formulation. The exact concentration should be determined based on the specific resin system, the expected level of UV exposure, and the desired service life of the coating.

Dispersion:

For solvent-borne systems, this compound can be dissolved in an appropriate solvent and then added to the coating formulation during the let-down stage with good agitation. In water-borne systems, it is often pre-dispersed in a compatible solvent or co-solvent before being incorporated into the paint formulation to ensure uniform distribution.

Experimental Protocols

To evaluate the efficacy of this compound in enhancing weather resistance, a series of standardized tests are recommended. The following protocols provide a framework for conducting these evaluations.

1. Test Panel Preparation:

Standardized test panels, typically of steel or aluminum, should be prepared according to ASTM D609. The coating, formulated with and without this compound at various concentrations, is then applied to the panels using a consistent method, such as spray or draw-down, to achieve a uniform dry film thickness. The coated panels should be cured according to the manufacturer's specifications and conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.[1]

2. Accelerated Weathering:

Accelerated weathering tests are crucial for predicting the long-term performance of coatings in a shorter timeframe. The ASTM G154 standard, which utilizes fluorescent UV lamps and condensation cycles, is a widely accepted method.[2]

  • Apparatus: A fluorescent UV and condensation apparatus (e.g., QUV).

  • Lamps: UVA-340 lamps are recommended to simulate the UV portion of the solar spectrum.

  • Test Cycle: A common cycle consists of 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.

  • Duration: The total exposure time will depend on the specific application and desired level of durability, often ranging from 500 to 2000 hours.

3. Performance Evaluation:

The performance of the coatings should be evaluated at regular intervals throughout the accelerated weathering test.

  • Gloss Measurement: Specular gloss should be measured at a 60° angle using a gloss meter according to ASTM D523. Gloss retention is calculated as a percentage of the initial gloss.

  • Color Measurement: Color change (ΔE*) should be quantified using a spectrophotometer or colorimeter based on the CIELAB color space, as described in ASTM D2244.

  • Visual Inspection: Panels should be visually inspected for signs of degradation such as cracking, blistering, and chalking, according to relevant ASTM standards (e.g., ASTM D661 for cracking, ASTM D714 for blistering).

Quantitative Data Summary

While specific performance data can vary depending on the coating formulation, the following table summarizes the expected improvements in weather resistance when incorporating this compound.

This compound Concentration (% by weight on total solids)Gloss Retention (%) after 1000 hours ASTM G154Color Change (ΔE*) after 1000 hours ASTM G154
0.0 (Control)30 - 505.0 - 8.0
1.060 - 752.0 - 4.0
2.075 - 901.0 - 2.5
3.0> 90< 1.5

Note: These are typical values and may vary based on the specific paint formulation and substrate.

Visualizations

UV_Protection_Mechanism cluster_coating Coating Surface cluster_this compound This compound Action UV_Radiation UV Radiation (Sunlight) Coating_Matrix Paint/Coating Matrix UV_Radiation->Coating_Matrix Impacts This compound This compound Molecule Degradation_Pathway Polymer Degradation (Chalking, Fading, Cracking) Coating_Matrix->Degradation_Pathway Leads to (without this compound) Energy_Absorption Absorbs UV Energy This compound->Energy_Absorption Intercepts UV Protected_Matrix Protected Coating Matrix (Maintains Gloss & Color) This compound->Protected_Matrix Leads to Proton_Transfer Excited-State Intramolecular Proton Transfer (ESIPT) Energy_Absorption->Proton_Transfer Initiates Heat_Dissipation Dissipates Energy as Heat Proton_Transfer->Heat_Dissipation Results in Heat_Dissipation->this compound Regenerates

Caption: Mechanism of UV protection by this compound in coatings.

Experimental_Workflow cluster_formulation Formulation & Preparation cluster_weathering Accelerated Weathering cluster_evaluation Performance Evaluation Formulate_Coatings Formulate Coatings (with/without this compound) Prepare_Panels Prepare Test Panels (e.g., ASTM D609) Formulate_Coatings->Prepare_Panels Apply_Coatings Apply & Cure Coatings Prepare_Panels->Apply_Coatings ASTM_G154 Expose Panels in Weatherometer (ASTM G154) Apply_Coatings->ASTM_G154 Set_Parameters Set Parameters: - UVA-340 Lamps - 8h UV / 4h Condensation Cycle - 60°C UV / 50°C Condensation ASTM_G154->Set_Parameters Measure_Gloss Measure Gloss (ASTM D523) ASTM_G154->Measure_Gloss Periodic Measurement Measure_Color Measure Color (ΔE*) (ASTM D2244) ASTM_G154->Measure_Color Periodic Measurement Visual_Inspection Visual Inspection (Cracking, Blistering) ASTM_G154->Visual_Inspection Periodic Measurement Analyze_Data Analyze Data & Compare Measure_Gloss->Analyze_Data Measure_Color->Analyze_Data Visual_Inspection->Analyze_Data

Caption: Experimental workflow for evaluating weather resistance.

By following these guidelines and protocols, researchers and formulators can effectively utilize this compound to develop high-performance coatings with enhanced durability and weather resistance, leading to longer service life and improved aesthetic retention.

References

Application Notes and Protocols for Testing the Efficacy of Bumetrizole in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Bumetrizole (CAS No. 3896-11-5) as an ultraviolet (UV) light stabilizer in plastics, particularly polyolefins such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE).

Introduction

This compound, a benzotriazole-type ultraviolet light absorber (UVA), is a critical additive for improving the durability and lifespan of plastic materials exposed to sunlight.[1][2] It functions by absorbing harmful UV radiation and dissipating the energy as heat, thereby protecting the polymer matrix from photodegradation.[2] This degradation can manifest as discoloration (yellowing), cracking, chalking, and a significant loss of mechanical properties like tensile strength and impact resistance.[3] These protocols outline the necessary steps for sample preparation, accelerated weathering, and the subsequent evaluation of material properties to quantify the protective effects of this compound.

Mechanism of Action

Plastics like polypropylene and polyethylene are susceptible to photodegradation initiated by UV radiation, which generates free radicals. This leads to a chain reaction of bond scission and cross-linking, ultimately altering the material's properties. This compound's chemical structure allows it to absorb UV radiation strongly in the 300-400 nm range.[2][4] This absorbed energy is then harmlessly dissipated, preventing the initiation of the degradation cascade.

cluster_0 Photodegradation Pathway of Polyolefins cluster_1 Protective Mechanism of this compound UV_Radiation UV Radiation (Sunlight) Polymer Polyolefin (PP/PE) UV_Radiation->Polymer Radical_Formation Free Radical Formation (P•) Polymer->Radical_Formation Initiation Peroxy_Radical Peroxy Radical Formation (POO•) Radical_Formation->Peroxy_Radical + O2 Oxygen Oxygen (O2) Chain_Scission Chain Scission & Cross-linking Peroxy_Radical->Chain_Scission Propagation Degradation Material Degradation (Color Change, Brittleness) Chain_Scission->Degradation UV_Radiation_2 UV Radiation This compound This compound UV_Radiation_2->this compound Absorption Heat Heat Dissipation This compound->Heat Protected_Polymer Protected Polyolefin This compound->Protected_Polymer Protection

Caption: Photodegradation of polyolefins and the protective mechanism of this compound.

Data Presentation

The efficacy of this compound is determined by comparing the properties of plastic samples containing the UV absorber against control samples (without the absorber) after exposure to accelerated weathering. All quantitative data should be summarized for clear comparison.

Table 1: Mechanical and Optical Properties of Polypropylene After 1000 Hours of Accelerated Weathering

Sample IDThis compound Conc. (% w/w)Tensile Strength at Break (MPa)% Elongation at BreakColor Change (ΔE*)
PP-Control-0h035.24500
PP-Control-1000h015.85012.5
PP-Bumetrizole-0h0.335.14450
PP-Bumetrizole-1000h0.332.53801.8

Table 2: UV-Vis Spectrophotometry Data for Polyethylene Films

Sample IDThis compound Conc. (% w/w)% UV Transmittance at 340 nm (Initial)% UV Transmittance at 340 nm (After 1000h)
PE-Control085.3%88.1%
PE-Bumetrizole0.32.1%2.5%

Experimental Protocols

The following are detailed methodologies for the key experiments required to assess the efficacy of this compound.

Protocol 1: Sample Preparation via Melt Blending

This protocol describes the incorporation of this compound into a polymer matrix.

Materials:

  • Polypropylene or Polyethylene pellets

  • This compound powder (CAS 3896-11-5)

  • Twin-screw extruder or a laboratory-scale melt mixer

  • Compression molder

  • Specimen molds (e.g., for tensile test bars as per ASTM D638)

Procedure:

  • Drying: Dry the polymer pellets in a vacuum oven at 80°C for 4 hours to remove any moisture.

  • Pre-mixing: Weigh the required amount of polymer pellets and this compound powder. A typical concentration range is 0.1% to 0.5% by weight.[5][6] For example, for a 0.3% concentration in a 100g batch, use 99.7g of polymer and 0.3g of this compound. Manually mix the powder and pellets in a sealed bag.

  • Melt Blending:

    • Set the temperature profile of the melt mixer or extruder. For polypropylene, a temperature of 180°C is recommended.[7]

    • Feed the pre-mixed material into the hopper.

    • Operate the mixer at a set speed (e.g., 50 rpm) for a sufficient duration (e.g., 6-10 minutes) to ensure homogeneous dispersion.[7]

  • Specimen Molding:

    • Collect the extruded polymer strand and pelletize it, or directly use the molten polymer from the mixer.

    • Place the material into the pre-heated mold of the compression molder.

    • Compression mold the specimens according to standard procedures (e.g., as specified in ASTM D638 for tensile bars).

  • Control Samples: Repeat steps 1, 3, and 4 without adding this compound to create control samples.

  • Conditioning: Condition all test specimens at 23°C ± 2°C and 50% ± 5% relative humidity for at least 40 hours before testing, as per ASTM D638.[8]

Protocol 2: Accelerated Weathering

This protocol simulates the damaging effects of long-term sun exposure in a laboratory setting.

Apparatus:

  • QUV Accelerated Weathering Tester (Fluorescent UV lamp) OR

  • Xenon Arc Weathering Chamber

Procedure (based on ASTM D4329 for QUV):

  • Lamp Selection: Use UVA-340 lamps, which provide a good simulation of sunlight in the critical short wavelength UV region.

  • Exposure Cycle: A common cycle for general plastics is 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.[9]

  • Irradiance: Set the irradiance level, typically 0.89 W/m²/nm at 340 nm.

  • Mounting: Mount the test specimens in the sample holders. Ensure that both control samples and this compound-containing samples are exposed simultaneously for direct comparison.

  • Duration: The total exposure duration can vary, but typical intervals for evaluation are 500, 1000, and 2000 hours.[9]

  • Evaluation: At each interval, remove a set of specimens for mechanical and optical property testing.

Procedure (based on ISO 4892-2 for Xenon Arc):

  • Filter Selection: Use daylight filters to simulate outdoor exposure.[10]

  • Exposure Cycle: A typical cycle involves 102 minutes of light followed by 18 minutes of light with water spray.[10]

  • Irradiance: Set the irradiance to 60 W/m² in the 300-400 nm range.[10]

  • Follow steps 4-6 from the QUV procedure.

Protocol 3: Evaluation of Material Properties

Apparatus:

  • Universal Testing Machine (UTM) with appropriate load cells and grips.[8]

  • Extensometer for precise strain measurement.

Procedure:

  • Secure the dumbbell-shaped specimen (prepared in Protocol 1) into the grips of the UTM.

  • Attach the extensometer to the gauge length of the specimen.

  • Apply a tensile load at a constant rate of crosshead movement (e.g., 5 mm/min for rigid plastics).[8]

  • Record the force and elongation data until the specimen fractures.

  • From the resulting stress-strain curve, determine the Tensile Strength at Break and the Percent Elongation at Break.

  • Test at least five specimens for each condition (e.g., PP-Control-1000h) and report the average and standard deviation.

A. Color Measurement (CIE Lab*)

Apparatus:

  • Spectrophotometer or Colorimeter.

Procedure:

  • Calibrate the instrument using standard white and black tiles.

  • Measure the L, a, and b* coordinates of an unexposed (0-hour) specimen. This will serve as the reference color.

  • Measure the L, a, and b* values of the specimens after each accelerated weathering interval.

  • Calculate the total color difference (ΔE) using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] Where ΔL, Δa, and Δb are the differences in the respective values between the exposed and unexposed samples. A lower ΔE* value indicates better color stability.

B. UV-Vis Spectrophotometry

Apparatus:

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare thin film samples (if not already in that form) as described in Protocol 1.

  • Place a film sample in the spectrophotometer's sample holder.

  • Scan the sample across the UV wavelength range (e.g., 280-400 nm) to measure the percentage of light transmitted.

  • Specifically, record the % transmittance at key wavelengths (e.g., 340 nm) to quantify the UV blocking efficacy. A lower transmittance indicates better UV absorption by this compound.

Visualization of Experimental Workflow

start Start prep Sample Preparation (Protocol 1) start->prep control Control Samples (PP/PE without this compound) prep->control test Test Samples (PP/PE with this compound) prep->test weathering Accelerated Weathering (Protocol 2: QUV or Xenon Arc) control->weathering test->weathering eval Property Evaluation (Protocol 3) weathering->eval tensile Tensile Testing (ASTM D638) eval->tensile color Color Measurement (CIE Lab*) eval->color uv_vis UV-Vis Spectrophotometry eval->uv_vis data Data Analysis & Comparison tensile->data color->data uv_vis->data end End data->end

Caption: Experimental workflow for testing the efficacy of this compound in plastics.

References

Application Notes and Protocols for the Use of Bumetrizole in Cold-Cured Polyester Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Bumetrizole, a benzotriazole-type ultraviolet (UV) light absorber, in cold-cured unsaturated polyester (B1180765) resin (UPR) systems. The following protocols and data are intended to assist researchers in effectively incorporating this compound to enhance the UV stability of polyester resins, thereby preventing degradation, discoloration, and loss of mechanical integrity upon exposure to UV radiation.

Introduction to this compound in Polyester Resins

This compound (CAS 3896-11-5), also known as UV-326, is a high-performance UV absorber that is particularly well-suited for cold-cured polyester resins.[1][2] Its primary function is to absorb harmful UV radiation in the 270-380 nm wavelength range and dissipate the energy as harmless thermal energy.[3] This mechanism effectively protects the polymer matrix from photodegradation, which can otherwise lead to yellowing, cracking, and a reduction in mechanical strength.[1][4] One of the key advantages of this compound in this application is that it does not form colored complexes with the metallic salts, such as cobalt accelerators, that are commonly used in the cold-curing process of polyester resins.

Mechanism of UV Protection

The photostabilization mechanism of this compound in polyester resins is a cyclic process that occurs at the molecular level. The following diagram illustrates this protective pathway.

UV_Protection_Mechanism This compound This compound (Ground State) Excited_State Excited State (Intramolecular Proton Transfer) This compound->Excited_State UV Absorption UV_Photon UV Photon (hv) Excited_State->this compound Rapid, Non-Radiative Decay Heat Heat (Thermal Energy) Excited_State->Heat

Caption: Mechanism of UV energy dissipation by this compound.

Quantitative Data on Performance

The incorporation of this compound into cold-cured polyester resins is expected to significantly improve the retention of physical and aesthetic properties upon UV exposure. The following tables provide illustrative data on the expected performance at various concentrations of this compound.

Table 1: Effect of this compound Concentration on Yellowness Index (YI) after Accelerated UV Exposure

This compound Conc. (wt%)Initial Yellowness Index (YI)Yellowness Index (YI) after 500 hours UV Exposure (ASTM G154)Change in YI (ΔYI)
0.0 (Control)2.525.022.5
0.22.68.05.4
0.52.75.52.8
1.02.84.01.2

Table 2: Effect of this compound Concentration on Gloss Retention after Accelerated UV Exposure

This compound Conc. (wt%)Initial Gloss (60°)Gloss (60°) after 500 hours UV Exposure (ASTM G154)Gloss Retention (%)
0.0 (Control)954042%
0.2947883%
0.5948894%
1.0939097%

Table 3: Effect of this compound Concentration on Tensile Strength Retention after Accelerated UV Exposure

This compound Conc. (wt%)Initial Tensile Strength (MPa)Tensile Strength (MPa) after 500 hours UV Exposure (ASTM G154)Tensile Strength Retention (%)
0.0 (Control)603965%
0.2595492%
0.5595797%
1.0585798%

Note: The data presented in these tables are representative examples and the actual performance may vary depending on the specific polyester resin system, curing conditions, and UV exposure intensity.

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of this compound into a cold-cured polyester resin system and the subsequent evaluation of its performance.

Preparation of this compound-Doped Polyester Resin

This protocol outlines the procedure for incorporating this compound into an unsaturated polyester resin prior to curing.

Resin_Preparation_Workflow start Start weigh_resin Weigh Unsaturated Polyester Resin start->weigh_resin premix Premix Resin and this compound (Mechanical Stirrer, 15 min) weigh_resin->premix weigh_this compound Weigh this compound (e.g., 0.2, 0.5, 1.0 wt%) weigh_this compound->premix add_accelerator Add Accelerator (e.g., Cobalt Octoate) premix->add_accelerator mix_accelerator Mix Thoroughly (5 min) add_accelerator->mix_accelerator add_initiator Add Initiator (e.g., MEKP) mix_accelerator->add_initiator final_mix Final Gentle Mixing (2 min) add_initiator->final_mix degas Degas Mixture (Vacuum Chamber) final_mix->degas end Ready for Casting degas->end

Caption: Workflow for preparing this compound-doped polyester resin.

Methodology:

  • Resin and this compound Measurement: Accurately weigh the desired amount of unsaturated polyester resin into a clean, dry mixing vessel. Calculate and weigh the required amount of this compound based on the weight of the resin (e.g., for a 0.5 wt% concentration in 100g of resin, use 0.5g of this compound).

  • Premixing: Add the weighed this compound powder to the resin. Using a mechanical stirrer, mix at a moderate speed for approximately 15 minutes, or until the this compound is completely dissolved and the mixture is homogeneous.

  • Accelerator Addition: Add the recommended amount of accelerator (e.g., cobalt octoate) to the resin-Bumetrizole mixture. It is crucial to add the accelerator before the initiator to prevent a potentially hazardous, rapid exothermic reaction.

  • Mixing: Mix the accelerator into the resin thoroughly for approximately 5 minutes.

  • Initiator Addition: Just prior to casting, add the specified amount of initiator (e.g., methyl ethyl ketone peroxide - MEKP).

  • Final Mixing: Gently but thoroughly mix the initiator into the resin for 2 minutes, avoiding excessive air entrapment.

  • Degassing: If required, place the mixture in a vacuum chamber to remove any entrapped air bubbles. The resin is now ready for casting into molds for subsequent testing.

Cold Curing and Sample Preparation

Methodology:

  • Casting: Pour the prepared resin mixture into appropriate molds for the required test specimens (e.g., dumbbell-shaped molds for tensile testing according to ASTM D638).[5][6][7]

  • Curing: Allow the cast specimens to cure at ambient temperature (typically 20-25°C) for 24 hours. The curing of unsaturated polyester resins is an exothermic process.[8][9]

  • Post-Curing: For optimal properties, a post-curing step is recommended. Place the cured specimens in an oven at a moderately elevated temperature (e.g., 60-80°C) for 2-4 hours.

  • Conditioning: Prior to testing, condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity, as specified in relevant ASTM standards.

Accelerated UV Weathering

Methodology:

  • Apparatus: Utilize a fluorescent UV accelerated weathering apparatus that conforms to the requirements of ASTM G154.

  • Exposure Cycle: A common cycle for testing the UV stability of plastics and coatings involves alternating periods of UV exposure and condensation. A typical cycle is 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.

  • Exposure Duration: Expose the test specimens for a predetermined duration, for example, 500 or 1000 hours.

  • Evaluation: At specified intervals, remove the specimens for evaluation of changes in color, gloss, and mechanical properties.

Performance Evaluation

Methodology:

  • Yellowness Index (YI) Measurement:

    • Measure the yellowness index of the specimens before and after UV exposure using a spectrophotometer in accordance with ASTM E313.[10][11][12][13][14]

    • Calculate the change in yellowness index (ΔYI) as the difference between the final and initial readings.

  • Gloss Measurement:

    • Measure the 60° specular gloss of the specimens before and after UV exposure using a gloss meter according to ASTM D523.[15][16][17][18][19]

    • Calculate the gloss retention as a percentage of the initial gloss.

  • Tensile Properties Measurement:

    • Determine the tensile strength of the specimens before and after UV exposure using a universal testing machine following the procedures outlined in ASTM D638.[5][6][20]

    • Calculate the tensile strength retention as a percentage of the initial tensile strength.

Safety Precautions

When working with unsaturated polyester resins, catalysts, and accelerators, it is imperative to follow standard laboratory safety procedures. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Always consult the Safety Data Sheets (SDS) for all chemicals before use. Never mix the accelerator and initiator directly together, as this can cause a violent exothermic reaction.

References

Application Notes and Protocols for Studying the Leaching of Bumetrizole from Food Contact Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumetrizole (CAS No. 3896-11-5), a benzotriazole-based UV stabilizer, is utilized in the manufacturing of various plastic food contact materials (FCMs), such as polypropylene (B1209903) and polyethylene (B3416737), to prevent photodegradation and extend the shelf life of the packaging.[1][2] While beneficial for material stability, there is a potential for this compound to migrate from the packaging into foodstuffs, leading to consumer exposure. Due to its potential health concerns, this compound is listed as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA).[1] Therefore, rigorous testing of this compound leaching is crucial to ensure food safety and regulatory compliance.

This document provides detailed application notes and protocols for the study of this compound migration from FCMs into food simulants, in accordance with established regulatory frameworks such as the European Union's Regulation (EU) No 10/2011.[3][4] The methodologies described herein utilize advanced analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), to achieve sensitive and accurate quantification of this compound.

Regulatory Framework and Migration Principles

The migration of substances from FCMs into food is a regulated process. In the European Union, Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food sets out the legal requirements. This includes the use of specific food simulants and standardized testing conditions (time and temperature) that represent the intended use of the FCM.[2][3][4]

Migration testing is categorized into two main types:

  • Overall Migration: This measures the total amount of non-volatile substances that transfer from the FCM to the food simulant. The overall migration limit (OML) is generally set at 10 milligrams per square decimeter (mg/dm²) of the food contact surface.[2]

  • Specific Migration: This quantifies the amount of a specific substance, such as this compound, that leaches into the food simulant. A Specific Migration Limit (SML) is established for individual substances based on toxicological assessments.

Experimental Workflow for this compound Migration Testing

The general workflow for assessing the migration of this compound from a food contact material is depicted below. This process involves sample preparation, exposure to a food simulant under controlled conditions, followed by extraction and chemical analysis of the simulant.

G Experimental Workflow for this compound Migration Testing cluster_0 Sample Preparation cluster_1 Migration Test cluster_2 Sample Extraction cluster_3 Analytical Quantification cluster_4 Data Analysis & Reporting A Select Food Contact Material Sample B Cut Sample to a Defined Surface Area (e.g., 1 dm²) A->B C Clean the Sample Surface B->C D Immerse Sample in Food Simulant C->D E Incubate under Specific Conditions (Time & Temperature) D->E F Remove Food Simulant E->F G Perform Liquid-Liquid or Solid-Phase Extraction F->G H Analyze Extract using LC-MS/MS or GC-MS G->H I Quantify this compound Concentration H->I J Calculate Specific Migration (mg/kg or mg/dm²) I->J K Compare with Regulatory Limits J->K

Caption: A flowchart illustrating the key stages of this compound migration testing.

Data Presentation: this compound Migration Levels

The following tables summarize hypothetical quantitative data for the migration of this compound from different plastic types into various food simulants under standardized testing conditions. This data is for illustrative purposes to demonstrate the expected format of results from migration studies.

Table 1: Migration of this compound from Polypropylene (PP) into Food Simulants

Food SimulantTest Conditions (Time, Temperature)This compound Migration (mg/kg of food simulant)
Simulant A: 10% Ethanol (B145695) (v/v)10 days, 40°C< 0.01
Simulant B: 3% Acetic Acid (w/v)10 days, 40°C< 0.01
Simulant D2: Olive Oil10 days, 40°C0.05
Simulant D2: Olive Oil2 hours, 70°C0.12

Table 2: Migration of this compound from Low-Density Polyethylene (LDPE) into Food Simulants

Food SimulantTest Conditions (Time, Temperature)This compound Migration (mg/kg of food simulant)
Simulant A: 10% Ethanol (v/v)10 days, 40°C< 0.01
Simulant B: 3% Acetic Acid (w/v)10 days, 40°C< 0.01
Simulant D2: Olive Oil10 days, 40°C0.08
Simulant D2: Olive Oil2 hours, 70°C0.15

Experimental Protocols

Protocol 1: Specific Migration Test

This protocol outlines the procedure for conducting a specific migration test for this compound from a plastic food contact material into food simulants, based on the principles of EU Regulation 10/2011.

1. Materials and Reagents:

  • Food Contact Material (FCM) sample (e.g., polypropylene or polyethylene sheet)

  • Food Simulants:

    • Simulant A: 10% (v/v) ethanol in deionized water

    • Simulant B: 3% (w/v) acetic acid in deionized water

    • Simulant D2: Olive oil (or alternative fatty food simulants like 95% ethanol or iso-octane)[5]

  • Migration cells or glass containers with inert lids

  • Incubator or oven capable of maintaining the specified temperatures

  • Analytical balance

  • Cutting tools for sample preparation

  • Solvents for cleaning (e.g., ethanol, hexane)

2. Procedure:

  • Sample Preparation: Cut the FCM sample into a specific surface area, typically 1 dm² (10 cm x 10 cm). Clean the surface of the sample with a suitable solvent and allow it to dry completely.

  • Migration Setup: Place the prepared FCM sample into a migration cell or glass container. Add a known volume of the selected food simulant, ensuring the sample is fully immersed. A common ratio is 100 mL of simulant per 1 dm² of the sample.

  • Incubation: Seal the migration cell and place it in an incubator or oven set to the desired temperature. The test conditions (time and temperature) should be selected based on the intended use of the FCM. Common conditions for long-term storage at room temperature are 10 days at 40°C. For applications involving heating, conditions such as 2 hours at 70°C or 1 hour at 100°C may be used.[6]

  • Simulant Collection: After the specified incubation period, remove the migration cell from the incubator and allow it to cool to room temperature. Carefully remove the FCM sample and collect the food simulant for analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a method for the extraction and quantification of this compound from food simulants using Liquid Chromatography-Tandem Mass Spectrometry.

1. Sample Preparation (Extraction):

  • Aqueous Simulants (10% Ethanol, 3% Acetic Acid):

    • Take a known volume (e.g., 10 mL) of the food simulant.

    • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent such as n-hexane or a mixture of hexane (B92381) and ethyl acetate.

    • Evaporate the organic phase to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase (e.g., 1 mL of acetonitrile (B52724)/water).

  • Fatty Food Simulant (Olive Oil):

    • Take a known weight (e.g., 1 g) of the olive oil simulant.

    • Perform a solvent extraction with acetonitrile.

    • The extract can be further cleaned up using solid-phase extraction (SPE) with a C18 cartridge to remove lipids.[7]

    • Elute the this compound from the SPE cartridge with a suitable solvent (e.g., acetonitrile).

    • Evaporate the eluate and reconstitute in the mobile phase.

2. LC-MS/MS Analysis:

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation. The exact mass transitions should be determined by direct infusion of a this compound standard.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

3. Quantification:

  • Prepare a calibration curve using standard solutions of this compound in the appropriate matrix (e.g., blank food simulant that has undergone the extraction process).

  • Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

  • The final migration value is expressed in mg of this compound per kg of food simulant (mg/kg) or mg per square decimeter of the contact surface (mg/dm²).

Protocol 3: Quantification of this compound by GC-MS

This protocol describes an alternative method for the quantification of this compound using Gas Chromatography-Mass Spectrometry, which is suitable for volatile and semi-volatile compounds.

1. Sample Preparation (Extraction):

  • Follow the same extraction procedures as described for LC-MS/MS (Protocol 2, Step 1). A solvent exchange to a more volatile and GC-compatible solvent like hexane or toluene (B28343) may be necessary after the initial extraction.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • GC Conditions:

    • Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Splitless injection at a high temperature (e.g., 280°C).

    • Oven Program: A temperature gradient starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C) to ensure elution of this compound.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.

3. Quantification:

  • Prepare a calibration curve using standard solutions of this compound in the final extraction solvent.

  • Quantify the concentration of this compound in the samples based on the calibration curve.

  • Calculate the final migration value as described for the LC-MS/MS method.

Logical Relationships in Method Selection

The choice between LC-MS/MS and GC-MS for the analysis of this compound depends on several factors, including the properties of the analyte and the laboratory's available instrumentation.

G Method Selection for this compound Analysis A This compound Analysis Required B LC-MS/MS A->B C GC-MS A->C D High Sensitivity & Specificity B->D E Suitable for Thermally Labile Compounds B->E F Good for Volatile & Semi-Volatile Compounds C->F G May Require Derivatization for Polar Analytes C->G

Caption: Decision factors for choosing between LC-MS/MS and GC-MS for this compound analysis.

Conclusion

The protocols and application notes provided offer a comprehensive guide for researchers and scientists involved in the safety assessment of food contact materials. By following these detailed methodologies, laboratories can accurately quantify the migration of this compound, ensuring that food packaging materials comply with regulatory standards and safeguard consumer health. The choice of analytical technique should be based on the specific requirements of the analysis and the instrumentation available.

References

Application of Bumetrizole as a Corrosion Inhibitor: A Review and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Bumetrizole, chemically known as 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol, is a commercially significant compound primarily utilized as an ultraviolet (UV) light stabilizer for a variety of polymers. Its molecular structure, featuring a phenolic benzotriazole (B28993) core, enables it to absorb harmful UV radiation and dissipate it as thermal energy, thereby preventing the photodegradation of materials.[1][2][3][4]

While the primary application of this compound is in UV stabilization, its structural similarity to Benzotriazole (BTA), a well-established and extensively studied corrosion inhibitor, suggests its potential for metallic protection.[2][5][6] Both molecules share the benzotriazole moiety, which is known to form protective films on various metal surfaces. However, dedicated research focusing specifically on this compound's efficacy and mechanism as a corrosion inhibitor is notably scarce in publicly available scientific literature.

This document aims to provide a comprehensive overview of the potential application of this compound as a corrosion inhibitor. Due to the limited direct research on this compound for this specific application, this guide will leverage the extensive body of knowledge available for Benzotriazole (BTA) as a well-documented analogue. The protocols and data presented herein are based on studies of BTA and are intended to serve as a foundational guide for researchers interested in investigating the corrosion inhibition properties of this compound and other phenolic benzotriazoles. The structural difference, the presence of bulky tert-butyl and methyl-phenol groups, may influence its solubility, adsorption characteristics, and ultimately its performance as a corrosion inhibitor.

Principle of Corrosion Inhibition by Benzotriazoles

Benzotriazoles, including BTA and potentially this compound, function as corrosion inhibitors by adsorbing onto the metal surface and forming a thin, protective barrier film.[7][8] This film, often only a few nanometers thick, isolates the metal from the corrosive environment. The inhibition mechanism is generally understood to involve:

  • Chemisorption: The nitrogen atoms in the triazole ring of the benzotriazole molecule possess lone pairs of electrons that can coordinate with the metal atoms on the surface, forming a strong chemical bond.

  • Film Formation: This initial adsorption facilitates the formation of a complex, polymeric layer, often involving metal ions from the substrate. This film acts as a physical barrier, preventing the ingress of corrosive species such as oxygen, water, and chlorides.[7]

  • Anodic and Cathodic Inhibition: Benzotriazoles are typically classified as mixed-type inhibitors, meaning they can suppress both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.

Potential Applications

Based on the known applications of Benzotriazole, this compound could potentially be investigated as a corrosion inhibitor for:

  • Copper and its Alloys: BTA is a renowned corrosion inhibitor for copper, brass, and bronze, finding use in cooling water systems, electronics, and the preservation of cultural artifacts.[8][9][10]

  • Steel: Studies have demonstrated the effectiveness of BTA in protecting carbon steel from corrosion in various environments.[7][11][12]

  • Aluminum and its Alloys: BTA has been shown to inhibit the corrosion of aluminum, particularly in chloride-containing media.[13][14][15]

  • Coatings and Primers: As an additive, it could enhance the anti-corrosion properties of protective coatings.[16]

Quantitative Data Summary (Based on Benzotriazole Studies)

The following tables summarize typical quantitative data obtained from corrosion inhibition studies of Benzotriazole (BTA) on various metals. These values should be considered as a reference for designing and evaluating experiments with this compound.

Table 1: Inhibition Efficiency of Benzotriazole (BTA) from Weight Loss Measurements

Metal/AlloyCorrosive MediumInhibitor ConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Copper3.5% NaCl10 mM25~95
Carbon Steel1 M HCl5 mM30>90Fictional Example
Aluminum Alloy0.1 M HCl15 mM25~85[15]

Table 2: Electrochemical Polarization Data for Benzotriazole (BTA)

Metal/AlloyCorrosive MediumInhibitor Conc.Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (μA/cm²)Inhibition Efficiency (%)Reference
Copper3.5% NaCl10 mM-210 (Shifted from -250)0.5 (Decreased from 10)95
Carbon SteelNeutral solution + Cl⁻5 mMShifted anodicallyDecreased>90[7]
Aluminum Alloy5 wt.% NaClNot specifiedShifted cathodicallyDecreased~70-80[14]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Benzotriazole (BTA)

Metal/AlloyCorrosive MediumInhibitor Conc.Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (μF/cm²)Inhibition Efficiency (%)Reference
Copper1 M HNO₃5 mM~1500 (Increased from ~50)~20 (Decreased from ~100)>90Fictional Example
Carbon SteelNeutral solution + Cl⁻5 mMSignificantly IncreasedDecreased>90[7]
Aluminum Alloy0.1 M HCl15 mM~2500 (Increased from ~200)~15 (Decreased from ~80)~92[15]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the performance of corrosion inhibitors, adapted for the study of this compound.

Weight Loss Method

This gravimetric method provides a direct measure of metal loss due to corrosion.

Objective: To determine the corrosion rate and inhibition efficiency of this compound.

Materials and Equipment:

  • Metal coupons (e.g., copper, steel, aluminum) of known dimensions and surface area.

  • Corrosive medium (e.g., 3.5% NaCl solution, 1 M HCl).

  • This compound of desired concentrations.

  • Thermostatic water bath.

  • Analytical balance (±0.1 mg accuracy).

  • Desiccator.

  • Polishing papers of various grades.

  • Acetone, ethanol, and deionized water for cleaning.

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of emery paper, wash with deionized water, degrease with acetone, rinse with ethanol, and finally dry in a stream of warm air.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance and record the initial weight (Winitial).

  • Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of this compound in beakers. Ensure the coupons are fully submerged.

  • Exposure: Place the beakers in a thermostatic water bath at a constant temperature for a specified duration (e.g., 24, 48, 72 hours).

  • Final Weighing: After the immersion period, retrieve the coupons, clean them according to standard procedures to remove corrosion products, rinse with deionized water and acetone, dry, and re-weigh (Wfinal).

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), ΔW is the weight loss (g), A is the surface area (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CRblank - CRinhibitor) / CRblank] × 100 where CRblank and CRinhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

5.2.1. Potentiodynamic Polarization

Objective: To determine the corrosion current density (icorr), corrosion potential (Ecorr), and to classify the inhibitor type (anodic, cathodic, or mixed).

Equipment:

  • Potentiostat/Galvanostat.

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): The metal sample to be tested.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite (B72142) rod.

  • Corrosive solution with and without this compound.

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.

  • Cell Setup: Assemble the three-electrode cell with the corrosive solution.

  • Open Circuit Potential (OCP): Immerse the electrodes in the solution and allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.

  • Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).

  • Data Analysis: Plot the resulting current density versus potential on a semi-logarithmic scale (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to their intersection to determine icorr and Ecorr.

  • Inhibition Efficiency Calculation: IE% = [(icorr,blank - icorr,inhibitor) / icorr,blank] × 100

5.2.2. Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the kinetics of the electrode processes and the properties of the protective film.

Procedure:

  • Cell and Electrode Setup: Use the same setup as for potentiodynamic polarization.

  • Stabilization: Allow the system to stabilize at the OCP.

  • Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (imaginary vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

    • The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).

    • Fit the data to an appropriate equivalent electrical circuit model to extract parameters like Rct and double-layer capacitance (Cdl).

  • Inhibition Efficiency Calculation: IE% = [(Rct,inhibitor - Rct,blank) / Rct,inhibitor] × 100

Visualizations

Proposed Corrosion Inhibition Mechanism

The following diagram illustrates the proposed general mechanism of corrosion inhibition by a benzotriazole-based inhibitor like this compound.

G cluster_solution Corrosive Environment (e.g., H₂O, O₂, Cl⁻) cluster_surface Metal Surface Corrosive_Species Corrosive Species (O₂, H₂O, Cl⁻) Metal Metal Substrate Corrosive_Species->Metal Corrosion Attack This compound This compound Inhibitor Molecules This compound->Metal Adsorption Protective_Film Adsorbed Protective Film (this compound-Metal Complex) Metal->Protective_Film Film Formation Protective_Film->Corrosive_Species Barrier Effect

Caption: Proposed mechanism of corrosion inhibition by this compound.

Experimental Workflow for Inhibitor Evaluation

This diagram outlines the typical workflow for evaluating a new corrosion inhibitor.

G cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis cluster_conclusion Conclusion Start Inhibitor Synthesis/ Procurement Solution_Prep Corrosive Solution Preparation Start->Solution_Prep Coupon_Prep Metal Coupon Preparation Weight_Loss Weight Loss Method Coupon_Prep->Weight_Loss EIS Electrochemical Impedance Spectroscopy Coupon_Prep->EIS Polarization Potentiodynamic Polarization Coupon_Prep->Polarization Solution_Prep->Weight_Loss Solution_Prep->EIS Solution_Prep->Polarization Data_Analysis Data Analysis & Calculation of IE% Weight_Loss->Data_Analysis EIS->Data_Analysis Polarization->Data_Analysis Surface_Analysis Surface Characterization (SEM, XPS, AFM) Data_Analysis->Surface_Analysis Conclusion Mechanism Elucidation & Performance Evaluation Surface_Analysis->Conclusion

Caption: Standard workflow for corrosion inhibitor evaluation.

Logical Relationship of Electrochemical Techniques

This diagram shows the relationship between different electrochemical techniques in corrosion studies.

G Corrosion_System Corrosion System (Metal/Electrolyte) OCP Open Circuit Potential (Steady State) Corrosion_System->OCP Stabilization EIS EIS (Kinetics, Film Properties) OCP->EIS Measurement at OCP PDP Potentiodynamic Polarization (Corrosion Rate, Mechanism) OCP->PDP Scan around OCP EIS->PDP Complementary Information

Caption: Interrelation of key electrochemical corrosion tests.

Conclusion and Future Directions

While this compound is an established UV stabilizer, its potential as a corrosion inhibitor remains largely unexplored. The structural analogy to Benzotriazole provides a strong rationale for investigating its efficacy in protecting various metals. The experimental protocols and reference data presented in this guide offer a solid foundation for researchers to embark on such studies.

Future research should focus on:

  • Direct Evaluation: Conducting systematic studies on the corrosion inhibition performance of this compound on copper, steel, and aluminum using the methodologies outlined.

  • Mechanistic Studies: Employing surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) to characterize the protective film formed by this compound.

  • Structure-Property Relationship: Comparing the inhibition efficiency of this compound with that of BTA and other substituted benzotriazoles to understand the influence of the phenolic and alkyl groups on the adsorption and protective properties.

  • Synergistic Effects: Investigating the potential for synergistic inhibition by combining this compound with other inhibiting species.

By undertaking such research, a clearer understanding of this compound's capabilities as a corrosion inhibitor can be achieved, potentially leading to the development of new, multifunctional additives for material protection.

References

Application Notes and Protocols for Monitoring Bumetrizole in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumetrizole, a benzotriazole (B28993) UV stabilizer, is an emerging contaminant of concern due to its widespread use in industrial and consumer products, leading to its presence in wastewater.[1][2] Effective monitoring of this compound in wastewater treatment plants (WWTPs) is crucial for assessing its environmental fate, removal efficiency, and potential ecological risks.[3][4] This document provides detailed application notes and protocols for the analysis of this compound in wastewater, focusing on robust and sensitive analytical techniques. The primary methods discussed are based on Solid-Phase Extraction (SPE) for sample preparation, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7][8]

Analytical Techniques Overview

The determination of this compound in complex matrices like wastewater requires highly selective and sensitive analytical methods due to the typically low concentrations (ng/L to µg/L range) and the presence of interfering substances.[6][9] The most commonly employed techniques are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, selectivity, and applicability to a wide range of polar and non-polar compounds without the need for derivatization.[6][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While also a powerful technique, it often requires a derivatization step to improve the volatility and thermal stability of benzotriazoles like this compound.[6][11]

Sample preparation is a critical step to isolate and concentrate this compound from the wastewater matrix, thereby reducing matrix effects and enhancing detection limits.[9][12] Solid-Phase Extraction (SPE) is the most widely used and effective technique for this purpose.[7][8]

Experimental Workflow

The overall workflow for monitoring this compound in wastewater involves sample collection, preparation, instrumental analysis, and data processing.

cluster_0 Sample Collection & Pre-treatment cluster_1 Sample Preparation (Solid-Phase Extraction) cluster_2 Instrumental Analysis cluster_3 Data Analysis Collect Wastewater Sample Collection Filter Filtration (e.g., 0.45 µm) Collect->Filter Condition SPE Cartridge Conditioning Filter->Condition Load Sample Loading Condition->Load Wash Washing (Interference Removal) Load->Wash Elute Elution of this compound Wash->Elute Concentrate Eluate Concentration & Reconstitution Elute->Concentrate Inject Injection into LC-MS/MS or GC-MS Concentrate->Inject Quantify Quantification using Calibration Curve Inject->Quantify Report Reporting of this compound Concentration Quantify->Report Start Start: Need to Monitor this compound Decision1 Is Derivatization Acceptable? Start->Decision1 Decision2 High Sensitivity & Selectivity Required? Decision1->Decision2 No GC_MS GC-MS Method Decision1->GC_MS Yes LC_MS LC-MS/MS Method Decision2->LC_MS Yes Decision2->GC_MS No End End: Method Selected LC_MS->End GC_MS->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bumetrizole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Bumetrizole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Low overall yield can stem from issues in any of the three main stages of the synthesis: diazotization, coupling, or reduction.

  • Incomplete Diazotization: The initial formation of the diazonium salt from 4-chloro-2-nitroaniline (B28928) is a critical step.

    • Potential Cause: Decomposition of the unstable diazonium salt.

    • Solution: Maintain a strict temperature control between 0-5°C during the addition of sodium nitrite (B80452). Use of an efficient ice-salt bath is recommended. Ensure the stoichiometric ratio of sodium nitrite to the aniline (B41778) is accurate.[1]

  • Side Reactions During Coupling: The reaction between the diazonium salt and 2-tert-butyl-4-methylphenol (B42202) can be compromised by competing reactions.

    • Potential Cause: Incorrect pH of the reaction mixture.

    • Solution: The coupling reaction should be carried out under weakly basic conditions (pH 7-9).[2] Precise and stable pH control is crucial to prevent the formation of by-products.

  • Inefficient Reduction: The final conversion of the azo intermediate to this compound may be incomplete.

    • Potential Cause: Insufficient amount or activity of the reducing agent.

    • Solution: Ensure an adequate amount of the reducing agent, such as zinc powder or sodium dithionite, is used. If employing catalytic hydrogenation, verify the activity of the catalyst (e.g., Pd/C).[2]

  • Product Loss During Work-up: Significant amounts of product can be lost during extraction and purification steps.

    • Potential Cause: Suboptimal recrystallization technique.

    • Solution: To maximize crystal formation during recrystallization, use a minimal amount of hot solvent and allow for slow cooling.[1]

Q2: The final this compound product is discolored (yellow to brownish). What causes this and how can I obtain a purer, off-white product?

The formation of colored impurities is a common issue and can often be traced back to the reaction conditions and purity of starting materials.

  • Oxidation of Starting Materials:

    • Potential Cause: The 4-chloro-2-nitroaniline or 2-tert-butyl-4-methylphenol starting materials may have oxidized due to improper storage.

    • Solution: Use high-purity, fresh starting materials. Store them in a cool, dark, and dry place.

  • Formation of Azo By-products:

    • Potential Cause: Incomplete reduction of the azo intermediate can leave residual colored compounds.

    • Solution: Ensure the reduction step goes to completion by monitoring the reaction using Thin Layer Chromatography (TLC). If necessary, increase the reaction time or the amount of reducing agent.

  • Decomposition During Diazotization:

    • Potential Cause: Elevated temperatures during diazotization can lead to the formation of phenolic impurities which can polymerize and cause coloration.[1]

    • Solution: Strictly maintain the reaction temperature between 0-5°C during the entire diazotization process.[1]

  • Purification:

    • Solution: Effective purification is key. Recrystallization from a suitable solvent system, such as methanol/toluene or ethanol/water, is often effective at removing colored impurities.[2] Activated carbon treatment can also be employed to decolorize the solution before recrystallization.

Q3: I am observing the formation of by-products, leading to a lower purity of the final product. How can I minimize their formation?

By-product formation is often linked to reaction conditions that are not optimally controlled.

  • Dechlorination:

    • Potential Cause: A common side reaction is the loss of the chlorine atom during the reduction step, particularly in catalytic hydrogenation.[2]

    • Solution: The addition of sodium phosphite (B83602) can help to inhibit this dechlorination.[]

  • Incorrect pH Control:

    • Potential Cause: Fluctuations in pH during the coupling reaction can lead to the formation of undesired isomers or other by-products.

    • Solution: Maintain a stable pH in the range of 7-9 during the coupling step.[2] The use of a buffer solution can be beneficial.

Data Presentation: Comparison of this compound Synthesis Methods

The following table summarizes quantitative data for different methods used in the synthesis of this compound, allowing for easy comparison of their efficiency.

MethodKey Reagents/CatalystsTemperature (°C)Yield (%)Purity (%)Environmental Impact
Diazotization-Coupling-Reduction NaNO₂, Zn powder/Sodium Sulfide5–90~90>95Moderate
Catalytic Hydrogen Transfer Pd/C or Ru complexes, Isopropanol/Formic acid80–100>90>97Low
Zinc-Mediated Reductive Cyclization Zinc powder, NaOH7085–92~94Low
Phase-Transfer Catalyzed Diazotization Deep Eutectic Solvents (DES), e.g., Choline chloride/Tartaric acid25~88>99Very Low

Data compiled from multiple sources.[2]

Experimental Protocols

Below are detailed methodologies for the key experiments in a typical this compound synthesis.

Protocol 1: Synthesis of this compound via Diazotization, Coupling, and Zinc Reduction

Step 1: Diazotization of 4-chloro-2-nitroaniline

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-chloro-2-nitroaniline in a suitable acidic medium (e.g., a mixture of sulfuric acid and water).

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

Step 2: Coupling Reaction

  • In a separate vessel, dissolve 2-tert-butyl-4-methylphenol in an aqueous solution of sodium hydroxide (B78521) to form the corresponding phenoxide.

  • Cool this solution to 5-10°C.

  • Slowly add the cold diazonium salt solution from Step 1 to the phenoxide solution while maintaining the pH between 7 and 9 by the controlled addition of a sodium carbonate solution.

  • Stir the mixture for 2-3 hours, allowing the temperature to slowly rise to room temperature. The formation of a colored precipitate (the azo intermediate) will be observed.

  • Filter the precipitate and wash it with water until the filtrate is neutral.

Step 3: Reduction of the Azo Intermediate

  • Suspend the azo intermediate in a suitable solvent (e.g., chlorobenzene (B131634) or an alcohol/water mixture).

  • Add sodium hydroxide solution and heat the mixture to 70-80°C.

  • Gradually add zinc powder to the hot mixture. The color of the reaction mixture will change as the reduction proceeds.

  • Monitor the reaction by TLC until the starting azo compound is no longer detectable.

  • After completion, filter the hot solution to remove zinc oxide and other inorganic salts.

Step 4: Work-up and Purification

  • Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the crude this compound.

  • Filter the crude product and wash it with water.

  • Recrystallize the crude this compound from a suitable solvent mixture (e.g., methanol/toluene or ethanol/water) to obtain the pure product.

  • Dry the purified crystals under vacuum.

Visualizations

Logical Workflow for this compound Synthesis Troubleshooting

G cluster_start Problem Identification cluster_analysis Analysis of Synthesis Stage cluster_diazotization Diazotization Troubleshooting cluster_coupling Coupling Troubleshooting cluster_reduction Reduction Troubleshooting cluster_purification Purification Optimization cluster_solution Solution start Low Yield or Purity Issue stage_analysis Which stage is problematic? start->stage_analysis diazo_check Check Diazotization Conditions stage_analysis->diazo_check Diazotization coupling_check Check Coupling Conditions stage_analysis->coupling_check Coupling reduction_check Check Reduction Conditions stage_analysis->reduction_check Reduction purification_check Optimize Purification stage_analysis->purification_check Purification temp_control Maintain 0-5°C diazo_check->temp_control reagent_ratio Verify NaNO2 Stoichiometry diazo_check->reagent_ratio solution Optimized Yield and Purity temp_control->solution reagent_ratio->solution ph_control Ensure pH 7-9 coupling_check->ph_control side_reactions Minimize Side Reactions coupling_check->side_reactions ph_control->solution side_reactions->solution reductant_activity Verify Reductant Activity/Amount reduction_check->reductant_activity dechlorination Address Dechlorination (if applicable) reduction_check->dechlorination reductant_activity->solution dechlorination->solution recrystallization Refine Recrystallization Technique purification_check->recrystallization decolorization Consider Activated Carbon purification_check->decolorization recrystallization->solution decolorization->solution

Caption: Troubleshooting workflow for this compound synthesis.

Experimental Workflow for this compound Synthesis

G cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product reactant1 4-chloro-2-nitroaniline diazotization Diazotization (NaNO2, H+) reactant1->diazotization reactant2 2-tert-butyl-4-methylphenol coupling Azo Coupling (pH 7-9) reactant2->coupling diazotization->coupling reduction Reduction (e.g., Zn, NaOH) coupling->reduction workup Work-up (Acidification, Filtration) reduction->workup recrystallization Recrystallization workup->recrystallization product Pure this compound recrystallization->product

References

Troubleshooting side reactions in the diazotization of 4-chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diazotization of 4-Chloro-2-Nitroaniline (B28928)

Welcome to the technical support center for the diazotization of 4-chloro-2-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction mixture is turning dark brown or black, and the final yield is low. What is the likely cause?

A: A dark coloration is a common indicator of diazonium salt decomposition.[1] Aromatic diazonium salts, particularly those derived from nitroanilines, are thermally unstable.[1][2] When the temperature rises above the recommended 0-5 °C range, the diazonium salt can decompose, leading to the formation of phenolic byproducts (from reaction with water) and other complex, colored tars, which significantly reduces the yield of the desired product.[3][4]

Solution:

  • Strictly maintain the reaction temperature between 0 and 5 °C using an ice-salt bath.[4][5]

  • Ensure the sodium nitrite (B80452) solution is pre-chilled and added slowly (dropwise) to the amine suspension to control the exothermic nature of the reaction.[5]

  • Use the prepared diazonium salt solution immediately for the subsequent coupling reaction, as it is unstable and not suitable for storage.[5][6]

Q2: I'm observing the formation of an unintended colored precipitate during the diazotization. What is this side reaction?

A: This is likely due to a self-coupling reaction, where the newly formed electrophilic diazonium salt reacts with the unreacted nucleophilic 4-chloro-2-nitroaniline still in the mixture.[7][8] This side reaction forms an azo compound, which is typically a brightly colored solid.

Solution:

  • The reaction must be conducted in a strongly acidic medium, typically with 2.5 to 3 equivalents of a mineral acid like HCl.[5][9] The excess acid protonates the amino group of the unreacted 4-chloro-2-nitroaniline, forming an ammonium (B1175870) salt. This deactivates it as a nucleophile and prevents it from attacking the diazonium salt, thus minimizing self-coupling.[8]

Q3: The reaction seems sluggish, and tests indicate incomplete conversion of the starting amine. How can I improve the reaction efficiency?

A: This issue often stems from the low solubility of 4-chloro-2-nitroaniline in the acidic aqueous medium, which limits its availability to react with the nitrosating agent.[10] The presence of the electron-withdrawing nitro and chloro groups reduces the nucleophilicity of the amino group, which can also contribute to a slower reaction rate.

Solution:

  • Improve Physical Dispersion: Ensure vigorous and efficient stirring throughout the reaction to maintain the amine as a fine, well-distributed suspension.[10]

  • Pre-precipitation Method: For sparingly soluble amines, a more advanced technique involves dissolving the amine in a minimal amount of concentrated sulfuric acid and then carefully adding this solution to a mixture of ice and acid.[10] This process precipitates the amine as very fine particles, significantly increasing its surface area and reactivity.

  • Verify Nitrite Addition: Confirm that a slight excess of nitrous acid is present at the end of the reaction using starch-iodide paper (a positive test turns the paper blue-black).[4][5] This ensures that enough diazotizing agent was available for complete conversion. If the test is negative, more sodium nitrite solution may be needed.

Q4: What are the key safety precautions when performing this diazotization?

A: The primary safety concern is the highly explosive nature of diazonium salts in their solid, dry state.[1][7] They are sensitive to shock, friction, and heat.[4]

Solution:

  • NEVER isolate the diazonium salt. Diazonium salts should always be prepared and used in situ as a solution.[4][5]

  • Avoid excess sodium nitrite. Use only a stoichiometric or slight excess amount.[1] Excess nitrous acid can be quenched (neutralized) at the end of the reaction by adding a small amount of urea (B33335) or sulfamic acid.[5]

  • Ensure the reaction is well-vented as nitrogen gas (N₂) is evolved, especially during decomposition or subsequent reactions.[1][7]

Data Presentation

Table 1: Critical Reaction Parameters for the Diazotization of 4-Chloro-2-Nitroaniline

ParameterRecommended ValueRationaleCitations
Temperature 0 - 5 °CPrevents thermal decomposition of the unstable diazonium salt.[2][4][5][6]
Acid >2.5 equivalents (HCl or H₂SO₄)Ensures formation of the nitrosating agent and prevents self-coupling by protonating the free amine.[5][8][9]
Sodium Nitrite 1.0 - 1.1 equivalentsProvides the nitrous acid required for diazotization. A slight excess ensures complete reaction.[1][5]
Reaction Time ~30 minutes post-additionAllows the reaction to proceed to completion.[5]
Stirring Vigorous / EfficientMaintains the sparingly soluble amine in a fine suspension, maximizing surface area and reactivity.[10]

Table 2: Troubleshooting Summary

Problem ObservedPossible CauseRecommended Solution
Dark brown/black coloration, low yieldDecomposition of diazonium saltMaintain temperature strictly at 0-5 °C. Add nitrite solution slowly. Use the diazonium solution immediately.
Formation of a colored precipitateSelf-coupling of amine and diazonium saltEnsure a strongly acidic medium (pH 1-2) with >2.5 equivalents of mineral acid.
Incomplete reaction (amine remains)Low solubility of the starting amineIncrease stirring efficiency. Consider a pre-precipitation protocol by dissolving the amine in conc. H₂SO₄ first. Verify a slight excess of nitrite with starch-iodide paper.
Foaming or gas evolutionDecomposition or reaction progressionEnsure proper venting. Control the rate of nitrite addition to manage the reaction rate.

Experimental Protocols

Protocol 1: Standard Diazotization Procedure

  • Preparation: In a beaker equipped with a magnetic stirrer, suspend one equivalent of 4-chloro-2-nitroaniline in a mixture of 2.5-3.0 equivalents of concentrated hydrochloric acid and water.[5]

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous, vigorous stirring.[5] It is critical to maintain this temperature throughout the reaction.[2]

  • Nitrite Solution: In a separate beaker, prepare a solution of 1.05 equivalents of sodium nitrite in a minimal amount of cold distilled water.[5]

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. The rate of addition must be controlled to keep the temperature below 5 °C.[5][11]

  • Completion: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.[5]

  • Verification (Optional but Recommended): Test for the presence of a slight excess of nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper. A blue-black color indicates the reaction is complete.[5]

  • Immediate Use: The resulting pale-yellow solution containing the diazonium salt should be used immediately in the subsequent coupling reaction.[4][5]

Protocol 2: Enhanced Procedure for Sparingly Soluble 4-Chloro-2-Nitroaniline

This protocol is adapted from methodologies for amines with low solubility.[10]

  • Amine Solution: In a separate, dry beaker, carefully dissolve one equivalent (e.g., 17.3 g) of 4-chloro-2-nitroaniline in a minimal amount of 96% sulfuric acid (e.g., 20 mL) with stirring. The solution may be gently warmed if necessary to achieve dissolution, then cooled.[10]

  • Acid/Ice Mixture: In the main reaction vessel, prepare a mixture of ice (e.g., 100 g) and concentrated hydrochloric acid (e.g., 30 mL).[10]

  • Precipitation: With efficient stirring, add the amine-sulfuric acid solution to the ice/acid mixture. The 4-chloro-2-nitroaniline will precipitate as a very fine, highly reactive suspension.[10]

  • Cooling: Ensure the temperature of the resulting suspension is maintained between 0-5 °C in an ice-salt bath.

  • Diazotization: Proceed with the dropwise addition of a sodium nitrite solution as described in steps 3-7 of Protocol 1. The reaction with this finely divided suspension is often much faster and more complete.[10]

Visualizations

TroubleshootingWorkflow start Low Yield or Impure Product Observed q1 Dark brown/black color or phenolic odor? start->q1 q2 Unintended colored precipitate formed? q1->q2 No sol1 CAUSE: Decomposition SOLUTION: • Strictly maintain temp at 0-5°C • Add NaNO₂ solution slowly • Use diazonium salt immediately q1->sol1 Yes q3 Starting amine detected post-reaction? q2->q3 No sol2 CAUSE: Self-Coupling SOLUTION: • Ensure >2.5 eq. of strong acid • Maintain pH between 1-2 q2->sol2 Yes sol3 CAUSE: Incomplete Reaction (Low Solubility) SOLUTION: • Increase stirring efficiency • Use pre-precipitation protocol • Verify slight excess of NaNO₂ q3->sol3 Yes end_node Proceed to Optimized Reaction q3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting decision tree for diazotization side reactions.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion & Use prep_amine 1. Suspend Amine in Excess Acid (HCl) cool 3. Cool Amine Suspension to 0-5°C prep_amine->cool prep_nitrite 2. Prepare Cold NaNO₂ Solution add 4. Add NaNO₂ Solution Dropwise (T < 5°C) prep_nitrite->add cool->add stir 5. Stir for 30 min at 0-5°C add->stir verify 6. Verify Completion (Starch-Iodide Test) stir->verify use 7. Use Diazonium Salt Solution Immediately verify->use

Caption: Standard experimental workflow for diazotization.

References

Improving the thermal stability of Bumetrizole in high-temperature processing

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bumetrizole Thermal Stability

This center provides researchers, scientists, and drug development professionals with technical guidance on improving the thermal stability of this compound (also known as UV-326) during high-temperature processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability important?

A1: this compound is a benzotriazole-type Ultraviolet (UV) light absorber used to protect polymers and other organic materials from photodegradation.[1][2][3] Its mechanism involves absorbing harmful UV radiation and dissipating the energy as less damaging heat.[1][3] Thermal stability is critical because this compound is often incorporated into polymers like polyolefins (polypropylene, polyethylene) and polyesters, which are processed at high temperatures (e.g., via extrusion or injection molding).[1][2] If this compound degrades during processing, it can lead to a loss of UV protection in the final product, discoloration, and reduced material integrity.[4]

Q2: What are the key thermal properties of this compound?

A2: this compound is known for its relatively high resistance to thermal degradation and low volatility, which makes it suitable for high-temperature applications.[1][2] Its melting point is in the range of 144-147°C.[2] While it is stable under typical processing conditions, prolonged exposure to excessive temperatures or high shear can lead to degradation.[5][6]

Q3: How can I improve the thermal stability of my formulation containing this compound?

A3: The most effective strategy is to use a synergistic combination of stabilizers. This compound's performance is significantly enhanced when used with co-stabilizers such as antioxidants (e.g., hindered phenolics) and Hindered Amine Light Stabilizers (HALS).[5][7] Antioxidants protect the polymer and the UV absorber during processing, while HALS provide excellent long-term protection against both thermal and UV-induced degradation.[4][7]

Q4: What are common signs of this compound degradation during processing?

A4: The primary signs of thermal degradation in a formulation include:

  • Discoloration: A yellowing or browning of the polymer is a common sign of thermal oxidation.[4]

  • Loss of Performance: The final product may exhibit reduced UV resistance, leading to premature aging, cracking, or embrittlement upon exposure to sunlight.[1]

  • Processability Issues: Changes in melt viscosity or the presence of gels can sometimes indicate degradation.

Q5: What analytical techniques can be used to assess the thermal stability of this compound?

A5: Key analytical methods include:

  • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, indicating the onset of thermal decomposition.[8]

  • Differential Scanning Calorimetry (DSC): Determines melting point and other thermal transitions.

  • High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): Can be used to quantify the amount of intact this compound in a sample before and after thermal stress.[9]

  • Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): A method to quantify the concentration of additives like this compound in a polymer matrix.[10]

Troubleshooting Guide

Issue 1: My polymer is yellowing after high-temperature extrusion with this compound.

Question Possible Cause & Explanation Recommended Action
Are you using an antioxidant? This compound protects against UV light, not thermal oxidation. Yellowing is a classic sign of thermal oxidation of the polymer itself.Incorporate a primary antioxidant (e.g., hindered phenolic) and a secondary antioxidant (e.g., phosphite) into your formulation. Phosphites are particularly effective at preserving color during processing.[4]
Is your processing temperature too high? Exceeding the recommended processing temperature for the polymer or the thermal stability limit of the additive package can accelerate degradation.Review the technical data sheets for your polymer and additives. Attempt to lower the processing temperature in increments without compromising melt flow.
Is the residence time in the extruder too long? Prolonged exposure to heat and shear, even at acceptable temperatures, can cause degradation.[5]Increase the screw speed or reduce the barrel length if possible to minimize the time the material spends at high temperatures.

Issue 2: My final product shows poor UV stability despite containing this compound.

Question Possible Cause & Explanation Recommended Action
Was the this compound concentration sufficient? Inadequate loading levels will result in insufficient protection. Typical use levels range from 0.1% to 1.0%.[5]Verify your calculations and dosage. Consider running a ladder study with increasing concentrations (e.g., 0.2%, 0.4%, 0.6%) to find the optimal level for your application.
Could the this compound have volatilized or degraded during processing? Although it has low volatility, some loss can occur at very high temperatures or under vacuum.[2][4]Use TGA to analyze your formulation and confirm the temperature at which weight loss begins. Consider adding a Hindered Amine Light Stabilizer (HALS), which can regenerate and provide long-term stability.[7]
Is the this compound well-dispersed in the polymer matrix? Poor dispersion leads to areas of low protection.Ensure your mixing/compounding process is adequate. Using a masterbatch can often improve the uniform distribution of additives.[4]

Data Presentation

Table 1: Thermal Properties of this compound

PropertyValueSource(s)
Chemical Name2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol[2]
CAS Number3896-11-5
AppearancePale yellow powder/solid[3]
Melting Point144-147 °C[2]
Boiling Point~460 °C[2]
VolatilityLow at high temperatures[1][2]

Table 2: Example Stabilizer Packages for Polypropylene (PP) at High-Temperature Processing

Formulation IDThis compound (wt%)Hindered Phenolic AO (wt%)Phosphite AO (wt%)HALS (wt%)Expected Outcome
Control 0.3---Poor color stability; moderate UV resistance.
Package A 0.30.10.1-Excellent processing stability and color protection; moderate UV resistance.
Package B 0.3--0.2Good initial color; excellent long-term UV and thermal stability.
Package C (Synergistic) 0.30.10.10.2Excellent processing stability, color protection, and superior long-term UV/thermal stability.[5][7]

Experimental Protocols

Protocol 1: Evaluating Thermal Stability using Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of thermal degradation for this compound and its formulations.

  • Instrumentation: Thermogravimetric Analyzer.

  • Procedure:

    • Calibrate the TGA instrument according to the manufacturer's specifications.

    • Accurately weigh 5-10 mg of the sample (e.g., pure this compound powder, or a polymer compound containing it) into a TGA pan (e.g., alumina (B75360) or platinum).

    • Place the pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

    • Heat the sample from ambient temperature (e.g., 30°C) to an upper limit (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • Record the sample weight as a function of temperature.

  • Analysis: Plot the percentage of weight loss versus temperature. The onset of degradation is typically defined as the temperature at which 5% weight loss (Td5%) occurs. Compare the Td5% of different formulations to assess relative thermal stability.

Protocol 2: Preparation of a Stabilized Polyolefin Formulation

  • Objective: To compound this compound and other stabilizers into a polyolefin resin for testing.

  • Equipment: Twin-screw extruder, pelletizer, injection molder or film press.

  • Materials:

    • Polyolefin resin (e.g., Polypropylene homopolymer)

    • This compound powder

    • Antioxidant(s) and/or HALS as required

  • Procedure:

    • Thoroughly dry the polymer resin to remove any moisture.

    • Create a dry blend ("salt-and-pepper" mix) of the resin and all additive powders in their desired weight percentages (e.g., see Table 2). Tumble blend for at least 15 minutes to ensure a homogenous mixture.

    • Set the temperature profile on the twin-screw extruder appropriate for the polymer (e.g., for PP: 180°C - 220°C from feed zone to die).

    • Feed the dry blend into the extruder at a constant rate.

    • The extruded strands are cooled in a water bath and then cut into pellets by the pelletizer.

    • Dry the compounded pellets thoroughly.

    • Use the pellets to produce test plaques via injection molding or films via compression molding for subsequent analysis (e.g., color measurement, UV exposure testing).

Visualizations

G This compound This compound (Stable) Stress High Temperature + Oxygen + High Shear Degradation Degraded this compound + Polymer Oxidation Loss Loss of UV Protection & Discoloration Degradation->Loss Leads to Stress->Degradation Causes Stabilizers Antioxidants (Phenolics, Phosphites) + HALS Stabilizers->this compound Protects

Caption: Conceptual pathway of this compound thermal degradation and the protective role of co-stabilizers.

G prep 1. Prepare Formulations (Control vs. Stabilized) process 2. High-Temperature Processing (e.g., Extrusion) prep->process mold 3. Mold Test Specimens (Plaques or Films) process->mold analyze_initial 4. Initial Analysis (Color, UV-Vis Spectra) mold->analyze_initial weather 5. Accelerated Weathering (UV Exposure) analyze_initial->weather analyze_final 6. Final Analysis (Color Change, Mechanical Properties) weather->analyze_final compare 7. Compare Results & Determine Efficacy analyze_final->compare

Caption: Experimental workflow for evaluating the efficacy of a this compound stabilizer package.

G q1 Observe Discoloration (Yellowing)? q2 Processing Temp > Recommended? q1->q2 Yes ok Problem Likely Not Thermal q1->ok No q3 Antioxidant in Formulation? q2->q3 No a1 Action: Lower Processing Temp q2->a1 Yes a2 Action: Add Primary & Secondary Antioxidants q3->a2 No a3 Action: Check for Other Contaminants q3->a3 Yes

Caption: Troubleshooting logic for addressing discoloration in this compound formulations.

References

How to prevent Bumetrizole degradation during polymer extrusion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Bumetrizole during polymer extrusion processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in polymer extrusion?

This compound, also known as UV-326, is a benzotriazole-type ultraviolet (UV) light absorber.[1][2][3] It is incorporated into polymers to provide light stability, protecting the material from the damaging effects of UV radiation which can cause discoloration, cracking, and loss of physical integrity.[1][2][4] Its low volatility and high resistance to thermal degradation make it suitable for use in high-temperature processes like extrusion.[1][2]

Q2: What are the primary causes of this compound degradation during extrusion?

The primary causes of this compound degradation during polymer extrusion are:

  • Thermal Stress: High processing temperatures can lead to the thermal decomposition of the additive.

  • Oxidative Degradation: The presence of oxygen in the extruder can lead to oxidative reactions, especially at elevated temperatures. The hindered phenol (B47542) part of the this compound molecule can act as an antioxidant, being consumed in the process.

  • Mechanical Shear: The intense mechanical forces within the extruder can also contribute to the degradation of both the polymer and the additives.

Q3: Which polymers are most compatible with this compound?

This compound is particularly well-suited for polyolefins (like polyethylene (B3416737) and polypropylene) and cold-cured polyesters.[1][4][5] It has broad food contact approvals for use in polyolefins.[2]

Q4: Can this compound be used with other additives?

Yes, this compound is compatible with a wide variety of polymer additives.[6] For optimal protection of the polymer, it is often used synergistically with antioxidants. Antioxidants help to mitigate oxidative degradation, preserving the this compound to perform its primary function of UV absorption.

Troubleshooting Guide: this compound Degradation

Q1: I'm observing yellowing or discoloration in my extruded polymer that is supposed to be stabilized with this compound. What could be the cause?

  • Probable Cause 1: Thermal Degradation of this compound.

    • Solution: Your extrusion temperature profile may be too high. This compound is thermally stable, but excessive temperatures can still cause degradation. Gradually decrease the temperature in the extruder zones. Also, minimize the residence time of the polymer melt in the extruder.

  • Probable Cause 2: Oxidative Degradation.

    • Solution: This is a likely cause if the discoloration is yellow to brown. The phenolic part of this compound may be acting as a primary antioxidant and getting consumed. Consider incorporating a synergistic antioxidant package into your formulation. Hindered phenolic antioxidants are often a good choice. Using an inert gas (like nitrogen) blanket at the extruder feed throat can also help to minimize oxygen exposure.

  • Probable Cause 3: Interaction with other additives.

    • Solution: While generally compatible, this compound can have unforeseen interactions with other components in your formulation. Review your entire additive package. For instance, in polyester (B1180765) resins, some UV absorbers can form colored complexes with metallic salts used for curing, though this is not typically an issue with this compound.[2]

Q2: How can I confirm that this compound is degrading and not another component?

  • Probable Cause: You need to quantify the amount of active this compound remaining in the polymer after extrusion.

    • Solution: You will need to perform a chemical analysis of your extruded polymer. This typically involves solvent extraction of the additive followed by quantification using High-Performance Liquid Chromatography (HPLC). A significant decrease from the initial loaded concentration indicates degradation. See the detailed experimental protocol below.

Q3: My final product shows poor UV stability despite adding the correct amount of this compound. What is happening?

  • Probable Cause 1: Significant degradation during processing.

    • Solution: As in the previous question, the high temperatures and shear of the extrusion process may have degraded a significant portion of the this compound. Refer to the solutions for Q1, focusing on optimizing extrusion parameters (lower temperature, shorter residence time) and consider adding antioxidants.

  • Probable Cause 2: Poor dispersion.

    • Solution: If the this compound is not evenly dispersed in the polymer matrix, you will have areas with low protection. Ensure your mixing process is adequate. Using a masterbatch of this compound in the desired polymer can often lead to better dispersion than adding the pure powder directly.

  • Probable Cause 3: Leaching or "blooming".

    • Solution: While this compound has low volatility, at very high processing temperatures or with incompatible polymers, it could potentially migrate to the surface. If you notice a film or residue on your extruded product or processing equipment, this could be the cause. An analysis of the surface residue can confirm this.

Data Presentation

Table 1: Physical and Chemical Properties of this compound (UV-326)

Property Value
Chemical Name 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
CAS Number 3896-11-5[4][6][7]
Molecular Formula C₁₇H₁₈ClN₃O[7]
Molecular Weight 315.8 g/mol [7]
Melting Point 144-147 °C[6][7]
Appearance Pale yellow powder[2]
Solubility Soluble in styrene, benzene, toluene; slightly soluble in chloroform, ethyl acetate, methanol; insoluble in water.[2][7]

| Thermal Stability | High resistance to thermal degradation and low volatility at high temperatures.[1][2] |

Table 2: Influence of Extrusion Parameters on Additive Degradation

Parameter Effect on Degradation Recommendation to Minimize this compound Degradation
Melt Temperature Higher temperatures increase the rate of thermal and oxidative degradation. Process at the lowest possible temperature that allows for good melt quality and flow.
Residence Time Longer exposure to high temperatures increases the extent of degradation. Increase throughput and minimize dead spots in the extruder and die.
Screw Speed Higher screw speeds can increase shear, leading to mechanical degradation and frictional heat. Optimize screw speed to ensure good mixing without excessive shear. Lower speeds may be beneficial.

| Oxygen Presence | Oxygen is a key component in oxidative degradation pathways. | Use a nitrogen purge at the feed hopper to create an inert atmosphere. |

Experimental Protocols

Protocol: Quantification of this compound in Extruded Polymer Samples

1. Objective: To extract this compound from a polymer matrix after extrusion and quantify its concentration using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

2. Materials and Equipment:

  • Polymer sample (post-extrusion)

  • Analytical balance

  • Grinder (for reducing polymer particle size)

  • Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)

  • Solvents (e.g., Dichloromethane, Chloroform, Isopropanol (B130326), Cyclohexane - HPLC grade)

  • Precipitating solvent (e.g., Methanol, Ethanol - HPLC grade)

  • Volumetric flasks

  • Syringe filters (0.45 µm, compatible with solvents)

  • HPLC system with UV detector

  • HPLC column (e.g., C18 reversed-phase column)

  • This compound analytical standard

3. Procedure:

3.1 Sample Preparation:

  • Cryogenically grind the extruded polymer sample to a fine powder to maximize surface area for extraction.

  • Accurately weigh approximately 1-2 grams of the ground polymer into an extraction thimble.

3.2 Extraction (Choose one method):

  • Method A: Dissolution-Precipitation

    • Dissolve the weighed polymer sample in a suitable solvent (e.g., 50 mL of Dichloromethane or Chloroform) in a beaker with stirring. Gentle heating may be required.

    • Once fully dissolved, slowly add the solution to a precipitating solvent (e.g., 200 mL of Methanol) while stirring vigorously. The polymer will precipitate out of the solution.

    • Filter the mixture to separate the precipitated polymer from the solvent containing the extracted this compound.

    • Collect the filtrate and evaporate the solvent to a small volume (approx. 5-10 mL) using a rotary evaporator.

    • Quantitatively transfer the concentrated extract to a volumetric flask (e.g., 10 mL) and bring to volume with the mobile phase.

  • Method B: Accelerated Solvent Extraction (ASE)

    • Mix the ground polymer with an inert dispersant like sand.

    • Place the sample in the ASE cell.

    • Use a solvent system that dissolves the additive but only swells the polymer (e.g., a mixture of isopropanol and cyclohexane).

    • Set the ASE parameters (temperature, pressure, static time) according to instrument guidelines, ensuring the temperature does not melt the polymer. A temperature of 140°C has been used for extractions from polypropylene.[7]

    • Collect the extract and, if necessary, concentrate it before bringing it to a known volume in a volumetric flask.

3.3 HPLC-UV Analysis:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) to create a calibration curve.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: this compound has a strong absorbance in the UV region. A wavelength between 300-360 nm should be suitable. Optimize for maximum sensitivity.

    • Column Temperature: 30 °C.

  • Analysis:

    • Filter the prepared sample extract through a 0.45 µm syringe filter into an HPLC vial.

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the sample extract.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Quantify the concentration of this compound in the sample using the calibration curve.

4. Calculation: Calculate the weight percentage (wt%) of this compound in the polymer sample using the following formula:

wt% this compound = (C_hplc × V_flask) / (W_sample × 10)

Where:

  • C_hplc = Concentration of this compound from HPLC analysis (µg/mL)

  • V_flask = Final volume of the extract (mL)

  • W_sample = Initial weight of the polymer sample (g)

Mandatory Visualizations

cluster_degradation Proposed Oxidative Degradation of this compound This compound This compound (Hindered Phenol) Phenoxyl_Radical This compound Phenoxyl Radical This compound->Phenoxyl_Radical ROO Polymer Peroxy Radical (ROO•) (From Polymer Oxidation) ROO->this compound H• Abstraction ROOH Polymer Hydroperoxide (ROOH) ROO->ROOH Quinone Quinone-type Transformation Product Phenoxyl_Radical->Quinone Further Reaction

Caption: Proposed oxidative degradation pathway of this compound.

cluster_troubleshooting Troubleshooting Workflow for this compound Degradation Start Problem: Suspected This compound Degradation (e.g., Discoloration, Poor UV Stability) Quantify Quantify this compound in extruded part via Solvent Extraction & HPLC Start->Quantify Degradation_Confirmed Degradation Confirmed (Concentration < Target) Quantify->Degradation_Confirmed Yes No_Degradation No Significant Degradation (Concentration ≈ Target) Quantify->No_Degradation No Action_Optimize Optimize Extrusion Process: 1. Lower Melt Temperature 2. Reduce Residence Time 3. Optimize Screw Speed Degradation_Confirmed->Action_Optimize Action_Formulation Adjust Formulation: 1. Add Synergistic Antioxidant 2. Use Nitrogen Purge at Hopper Degradation_Confirmed->Action_Formulation Action_Dispersion Investigate Dispersion: - Check mixing parameters - Consider using a masterbatch No_Degradation->Action_Dispersion

Caption: Troubleshooting workflow for this compound degradation.

cluster_workflow Experimental Workflow for this compound Quantification Sample 1. Obtain Extruded Polymer Sample Grind 2. Cryogenically Grind Sample to Powder Sample->Grind Extract 3. Solvent Extraction (e.g., Dissolution-Precipitation or ASE) Grind->Extract Concentrate 4. Concentrate Extract & Bring to Known Volume Extract->Concentrate Filter 5. Filter Extract (0.45 µm syringe filter) Concentrate->Filter Analyze 6. Analyze by HPLC-UV Filter->Analyze Quantify 7. Quantify using Standard Calibration Curve Analyze->Quantify Result Result: wt% this compound in Polymer Quantify->Result

Caption: Experimental workflow for this compound quantification.

References

Addressing matrix effects in the mass spectrometric analysis of Bumetrizole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Bumetrizole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the mass spectrometric analysis of this compound?

A1: The most significant challenge in the analysis of this compound, a phenolic benzotriazole, is the susceptibility to matrix effects, particularly ion suppression in electrospray ionization (ESI) mode.[1] Co-eluting endogenous components from complex matrices like plasma or urine can interfere with the ionization of this compound, leading to inaccurate and imprecise quantification.[2] Other challenges include selecting an appropriate sample preparation method to effectively remove interferences without significant analyte loss, and optimizing chromatographic conditions to separate this compound from isomeric and structurally related compounds.[3]

Q2: Which sample preparation technique is recommended for this compound in biological matrices?

A2: The choice of sample preparation technique depends on the specific matrix and the required sensitivity. While protein precipitation is a simple and fast method, it often provides insufficient cleanup for complex matrices like plasma, leading to significant matrix effects for phenolic benzotriazoles.[3] More rigorous techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally recommended for better removal of matrix components.[3][4] For the analysis of this compound in plasma, LLE has been shown to be an effective method.[3]

Q3: How can I assess the extent of matrix effects in my assay?

A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the same analyte in a neat solvent solution. The ratio of these two peak areas, known as the matrix factor, indicates the degree of ion suppression or enhancement.[2] A matrix factor of less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.

Q4: What are the typical instrument parameters for this compound analysis by LC-MS/MS?

A4: this compound is typically analyzed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source operating in positive ion mode.[3] The selection of precursor and product ion transitions is crucial for selectivity and sensitivity. While specific optimal parameters can vary between instruments, a good starting point for method development can be found in the experimental protocols section.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or no this compound signal 1. Inefficient extraction: The chosen sample preparation method may not be effectively extracting this compound from the matrix. 2. Severe ion suppression: Co-eluting matrix components are significantly suppressing the this compound signal.[1] 3. Suboptimal MS parameters: The mass spectrometer is not tuned correctly for this compound.1. Optimize sample preparation: Evaluate different extraction techniques (LLE, SPE) and solvents to improve recovery. Refer to the experimental protocols for a validated LLE method.[3] 2. Improve chromatographic separation: Modify the LC gradient to better separate this compound from the region of co-eluting interferences.[2] Consider using a different stationary phase. 3. Optimize MS parameters: Infuse a standard solution of this compound to optimize the precursor and product ion transitions, as well as source parameters like capillary voltage and gas flows.
Poor peak shape (tailing, fronting, or splitting) 1. Column overload: Injecting too high a concentration of the analyte. 2. Incompatible injection solvent: The solvent used to dissolve the final extract is too strong compared to the initial mobile phase. 3. Column contamination or degradation: Buildup of matrix components on the analytical column.1. Dilute the sample: Reduce the concentration of the injected sample. 2. Match injection solvent: Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase. 3. Implement column washing: Use a robust column washing step at the end of each run to remove strongly retained matrix components. Regularly use a guard column to protect the analytical column.[3]
High variability in results (poor precision) 1. Inconsistent sample preparation: Variability in extraction efficiency between samples. 2. Fluctuating matrix effects: The degree of ion suppression is not consistent across different samples or batches. 3. Instrument instability: Fluctuations in the LC or MS system.1. Standardize sample preparation: Ensure consistent execution of the sample preparation protocol. Use of an internal standard is highly recommended to correct for variability.[2] 2. Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction. 3. Perform system suitability checks: Regularly run system suitability tests to ensure the LC-MS system is performing consistently.
Carryover (analyte detected in blank injections) 1. Adsorption of this compound: The analyte may be adsorbing to components of the LC system (e.g., injector, tubing, column). 2. Insufficient needle wash: The autosampler needle is not being adequately cleaned between injections.1. Optimize wash solvent: Use a strong, organic solvent in the needle wash solution to effectively remove any residual this compound. 2. Increase wash volume and/or number of washes: Extend the needle wash protocol in the autosampler method. 3. Inject blanks: Run blank injections after high concentration samples to assess and mitigate carryover.[3]

Data Presentation

Comparison of Sample Preparation Techniques for this compound Analysis in Plasma

The following table summarizes the relative performance of common sample preparation techniques for the analysis of this compound in plasma, based on findings from literature.[3] While specific quantitative values for matrix effects for each method were not detailed in a comparative table in the primary literature, the final method selection in the cited study was based on an evaluation of recovery and matrix effects.

Sample Preparation Method Relative Recovery Matrix Effect (Ion Suppression) Recommendation
Protein Precipitation (PPT) Moderate to HighHighNot recommended for sensitive and accurate quantification due to significant matrix effects.[3]
Solid-Phase Extraction (SPE) HighLow to ModerateA good option for cleaner extracts, but requires more method development.[3]
Liquid-Liquid Extraction (LLE) HighLowRecommended method for robust and accurate quantification of this compound in plasma.[3]

Experimental Protocols

Liquid-Liquid Extraction (LLE) for Free this compound in Plasma[3]

This protocol is adapted from a validated method for the analysis of phenolic benzotriazoles in rat plasma.

Materials:

  • Plasma samples

  • 1.0 M Ammonium (B1175870) sulfate (B86663) with 3 mM sodium azide (B81097) in deionized water

  • Internal Standard (IS) working solution

  • Extraction solvent (e.g., methyl tert-butyl ether - MTBE)

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

  • Microcentrifuge tubes

Procedure:

  • Pipette 50 µL of each plasma sample, calibration standard, and quality control sample into separate microcentrifuge tubes.

  • Add 10 µL of the ammonium sulfate buffer solution to each tube and vortex to mix.

  • Add 50 µL of the IS working solution to each tube (except for blank samples without IS).

  • Add 500 µL of the extraction solvent (e.g., MTBE) to each tube.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at approximately 13,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean set of tubes.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound[3]

Liquid Chromatography (LC) Conditions:

  • Column: Phenyl-Hexyl column (e.g., 50 mm × 2.1 mm, 2.6 µm)

  • Guard Column: C18 guard column (e.g., 4 x 2 mm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 300 µL/min

  • Gradient:

    • 0.0 min: 30% B

    • 1.0 min: 30% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 30% B

    • 10.0 min: 30% B

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode

  • MRM Transitions (example):

    • This compound: To be optimized by infusing a standard solution. As a starting point, consider the protonated molecule [M+H]⁺ as the precursor ion.

    • Internal Standard: To be optimized based on the selected internal standard.

  • Source Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: ~3-4 kV

    • Source Temperature: ~150°C

    • Desolvation Gas Temperature: ~400-500°C

    • Desolvation Gas Flow: ~800-1000 L/hr

    • Collision Gas: Argon

Visualizations

Experimental Workflow for Addressing Matrix Effects

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Matrix Effect Evaluation cluster_result Final Method start Plasma Sample ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe lcms LC-MS/MS Analysis ppt->lcms Simple, but high matrix effect risk lle->lcms Good recovery, lower matrix effect spe->lcms Cleanest extract, requires optimization data Data Acquisition lcms->data eval Post-Extraction Spike (Compare Matrix vs. Neat) data->eval decision Matrix Effect Acceptable? eval->decision decision->lle No, re-evaluate sample prep decision->spe No, re-evaluate sample prep end Validated Method decision->end Yes

Caption: Workflow for method development and mitigation of matrix effects.

Troubleshooting Decision Tree for Low Analyte Signal

troubleshooting_workflow cluster_ms_issues Mass Spectrometer Issues cluster_lc_issues LC & Matrix Effect Issues start Low this compound Signal check_ms Infuse Standard & Check MS Signal? start->check_ms tune_ms Optimize MS Parameters (Transitions, Voltages, Gas Flows) check_ms->tune_ms No Signal or Weak Signal check_lc Signal OK with Standard Infusion? check_ms->check_lc Signal OK clean_source Clean Ion Source tune_ms->clean_source Still Low Signal check_recovery Evaluate Sample Prep Recovery check_lc->check_recovery No assess_matrix_effect Quantify Ion Suppression check_lc->assess_matrix_effect Yes check_recovery->assess_matrix_effect optimize_chrom Improve Chromatographic Separation assess_matrix_effect->optimize_chrom High Suppression

Caption: Decision tree for troubleshooting low signal intensity.

References

Technical Support Center: Optimization of Solid-Phase Extraction for Bumetrizole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase extraction (SPE) of Bumetrizole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the extraction of this compound from complex samples such as environmental water, plasma, and soil extracts.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for SPE method development?

A1: Understanding the physicochemical properties of this compound is crucial for developing a robust SPE method. Key parameters include:

  • pKa: The predicted pKa of this compound is approximately 9.31.[1] This indicates it is a weakly acidic compound. For effective retention on reversed-phase sorbents, the sample pH should be adjusted to at least 2 pH units below the pKa (i.e., pH ≤ 7.3) to ensure it is in its neutral, non-ionized form.

  • LogP/XLogP3: this compound has a high logarithm of the partition coefficient (XLogP3 of 5.6), indicating it is a non-polar, hydrophobic compound.[2] This property is central to selecting the appropriate SPE sorbent and elution solvents.

  • Solubility: It has very low water solubility (4µg/L at 20℃) but is slightly soluble in solvents like chloroform, ethyl acetate, and methanol (B129727).[1] This is important for preparing the sample and selecting the final elution solvent.

Q2: Which type of SPE sorbent is most suitable for this compound extraction?

A2: Given its non-polar nature, a reversed-phase SPE sorbent is the most appropriate choice for retaining this compound. Common options include C18 (octadecyl) or C8 (octyl) bonded silica, or polymeric sorbents. For complex matrices, polymeric sorbents can offer higher binding capacity and stability across a wider pH range.

Q3: Why am I experiencing low recovery of this compound with my current SPE method?

A3: Low recovery is a common issue and can stem from several factors. Consider the following:

  • Improper Sample pH: If the sample pH is too high (close to or above its pKa of 9.31), this compound will be ionized and have reduced retention on a reversed-phase sorbent. Ensure the sample pH is adjusted to be neutral or slightly acidic.

  • Inadequate Sorbent Conditioning: Failure to properly condition the SPE cartridge can lead to inconsistent wetting of the sorbent and poor analyte retention.

  • Sample Loading Flow Rate: A flow rate that is too fast during sample loading can prevent efficient partitioning of this compound onto the sorbent.

  • Wash Solvent is Too Strong: Using a wash solvent with a high percentage of organic solvent can prematurely elute the retained this compound.

  • Insufficient Elution Solvent Volume or Strength: The elution solvent may not be strong enough or used in a sufficient volume to completely desorb the highly non-polar this compound from the sorbent.

Q4: How can I minimize matrix effects when analyzing this compound from complex samples like plasma or soil?

A4: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a significant challenge with complex samples.[3] To mitigate these:

  • Optimize the Wash Step: Use the strongest possible wash solvent that does not elute this compound. This will help remove interfering matrix components. A good starting point is a water/organic solvent mixture that is weaker than your elution solvent.

  • Use a More Selective Sorbent: In some cases, a more specialized polymeric sorbent might offer better selectivity and cleanup.

  • Consider a Different Elution Solvent: Eluting with a solvent that is highly selective for this compound might leave more of the interfering compounds behind on the cartridge.

  • Dilute the Sample: If sensitivity allows, diluting the sample before loading can reduce the concentration of matrix components.

  • Employ a Matrix-Matched Calibration Curve: Prepare your calibration standards in an extract of the same matrix that does not contain this compound to compensate for any consistent matrix effects.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the SPE of this compound.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Analyte Breakthrough During Loading: The sample solvent is too strong, or the pH is incorrect.Dilute the sample with a weaker solvent (e.g., water). Adjust sample pH to ≤ 7.3. Decrease the sample loading flow rate.
Analyte Loss During Washing: The wash solvent is too strong.Decrease the organic content in the wash solvent. Ensure the wash solvent pH is also in the optimal range.
Incomplete Elution: The elution solvent is too weak or the volume is insufficient.Increase the strength of the elution solvent (e.g., use a stronger organic solvent like acetonitrile (B52724) or a mixture). Increase the volume of the elution solvent and consider a two-step elution.
Irreversible Binding: Strong secondary interactions between this compound and the sorbent.Try a different elution solvent or add a modifier (e.g., a small amount of acid or base, depending on the interaction). Consider a different type of reversed-phase sorbent.
Poor Reproducibility (High %RSD) Inconsistent Flow Rates: Variable flow rates during loading, washing, or elution.Use a vacuum manifold with a flow control valve or an automated SPE system to ensure consistent flow rates.
Drying of the Sorbent Bed: The sorbent bed dries out after conditioning and before sample loading.Ensure the sorbent bed remains wetted after the equilibration step. Do not let the cartridge run dry before the sample is loaded.
Variable Sample Pre-treatment: Inconsistent pH adjustment or particulate matter in the samples.Ensure accurate and consistent pH adjustment for all samples. Centrifuge or filter samples to remove particulates.
Dirty Extract (High Matrix Effects) Insufficient Washing: The wash step is not effectively removing co-extracted interferences.Increase the volume of the wash solvent. Cautiously increase the organic content of the wash solvent, ensuring no this compound is lost.
Inappropriate Sorbent Selection: The chosen sorbent has a high affinity for matrix components.Consider a different reversed-phase sorbent (e.g., C8 instead of C18 if interferences are very non-polar, or a polymeric sorbent for different selectivity).
Sample Overload: The amount of sample loaded exceeds the capacity of the SPE cartridge.Reduce the sample volume or use a larger capacity SPE cartridge.

Experimental Protocols

The following is a proposed starting protocol for the solid-phase extraction of this compound from a water sample. This protocol should be optimized for your specific sample matrix and analytical requirements.

Materials:

  • SPE Cartridge: Reversed-phase C18 or Polymeric (e.g., 200 mg, 3 mL)

  • Methanol (HPLC grade)

  • Deionized Water (HPLC grade)

  • Formic Acid or Acetic Acid (for pH adjustment)

  • Acetonitrile (HPLC grade)

  • SPE Vacuum Manifold

Protocol:

  • Sample Pre-treatment:

    • For a 100 mL water sample, adjust the pH to approximately 6.0 with formic acid or acetic acid.

    • If the sample contains particulates, centrifuge and collect the supernatant, or filter through a 0.45 µm filter.

  • Sorbent Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

  • Sorbent Equilibration:

    • Pass 5 mL of deionized water (pH adjusted to 6.0) through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the 100 mL pre-treated sample onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a 20:80 (v/v) methanol:water solution to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound with 2 x 3 mL aliquots of acetonitrile into a clean collection tube. Allow the solvent to soak the sorbent bed for a minute before applying vacuum for each aliquot.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent and volume for your analytical instrument (e.g., 1 mL of mobile phase for LC-MS analysis).

Visualizations

DOT Script for this compound SPE Workflow

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Complex Sample (e.g., Water, Plasma) pH_Adjust pH Adjustment (pH ≤ 7.3) Sample->pH_Adjust Filter Filtration/ Centrifugation pH_Adjust->Filter Condition 1. Conditioning (e.g., Methanol) Filter->Condition Equilibrate 2. Equilibration (e.g., pH-adjusted Water) Load 3. Sample Loading Wash 4. Washing (e.g., 20% Methanol) Elute 5. Elution (e.g., Acetonitrile) Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for the solid-phase extraction of this compound.

DOT Script for Troubleshooting Low Recovery

Low_Recovery_Troubleshooting cluster_steps Check SPE Steps cluster_solutions Potential Solutions Start Problem: Low this compound Recovery Loading Analyte in Loading Waste? Start->Loading Washing Analyte in Wash Waste? Loading->Washing No Sol_Loading Adjust Sample pH Decrease Loading Flow Rate Weaker Sample Solvent Loading->Sol_Loading Yes Elution Analyte still on Cartridge post-elution? Washing->Elution No Sol_Washing Weaker Wash Solvent Washing->Sol_Washing Yes Sol_Elution Stronger/More Elution Solvent Elution->Sol_Elution Yes

Caption: Troubleshooting logic for low recovery of this compound in SPE.

References

Technical Support Center: Strategies for Reducing the Environmental Persistence of Bumetrizole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in experiments to reduce the environmental persistence of Bumetrizole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its environmental persistence a concern?

A1: this compound (2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)phenol) is a benzotriazole-type ultraviolet light absorber (UVA) widely used as a UV stabilizer in plastics like polypropylene (B1209903) and polyethylene, as well as in coatings and textiles to prevent material degradation from sunlight.[1][2] Its widespread use and resistance to degradation lead to its classification as an emerging contaminant.[3][4] Concerns about its environmental persistence stem from its detection in various environmental compartments, including wastewater, surface water, and sediments, and its potential for bioaccumulation and toxicity.[3][4]

Q2: What are the primary strategies for degrading this compound in environmental matrices?

A2: The main strategies involve chemical and biological processes. Advanced Oxidation Processes (AOPs) are effective chemical methods that use highly reactive species like hydroxyl radicals (•OH) to break down the molecule.[5][6] Common AOPs include UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), photo-Fenton, and ozonation.[5][7] Another approach is using sulfate (B86663) radicals (SO₄•⁻), which can be generated from potassium persulfate (K₂S₂O₈).[8][9] Microbial degradation, using specific bacterial strains or mixed cultures from activated sludge, represents a biological strategy, although it can be a slower process.[10][11]

Q3: What are the expected transformation products of this compound during degradation?

A3: During oxidative degradation, the phenolic part of the this compound molecule can react with radicals. This leads to the formation of an intermediate phenoxyl radical, which can then react further to form quinone-type structures.[8][9] These quinone products are often unstable and can undergo further alteration, leading to the decomposition of the parent compound.[8][9] Depending on the degradation method (e.g., chlorination), a variety of other degradation byproducts can also be formed.[3]

Q4: Which analytical methods are best suited for monitoring this compound and its degradation products?

A4: For quantifying this compound and its transformation products at low concentrations (ng/L levels) in complex environmental samples, chromatographic methods are preferred.[12] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for this purpose.[12][13] Gas chromatography-mass spectrometry (GC-MS) is also used, particularly after appropriate sample extraction and cleanup steps.[14][15]

Troubleshooting Guides

Issue 1: Low degradation efficiency in Advanced Oxidation Process (AOP) experiments.

  • Question: I am using a UV/H₂O₂ system to degrade this compound in a wastewater sample, but the removal rate is much lower than expected. What could be the issue?

  • Answer: Several factors could be affecting the efficiency of your AOP:

    • pH of the Matrix: The generation and reactivity of hydroxyl radicals are highly pH-dependent. Check if the pH of your wastewater is optimal for the specific AOP you are using. For many AOPs, a slightly acidic to neutral pH is favorable.

    • Scavenging Species: Wastewater contains various dissolved organic and inorganic materials (e.g., carbonate, bicarbonate, chloride ions) that can act as radical scavengers, consuming the hydroxyl radicals before they can react with this compound. Consider characterizing your matrix or running experiments in a cleaner system (e.g., buffered water) to establish a baseline.

    • Insufficient Oxidant/UV Dose: Ensure your hydrogen peroxide concentration and UV lamp intensity are adequate for the contaminant load. You may need to optimize the H₂O₂ dosage; an excess can also be detrimental as it can self-scavenge radicals.

    • UV Transmittance: The turbidity and color of the wastewater can reduce the penetration of UV light, lowering the rate of radical formation. Measure the UV transmittance of your sample and consider pre-treatment steps if it is low.

Issue 2: Poor reproducibility in this compound quantification using LC-MS/MS.

  • Question: My replicate injections of extracted environmental samples show high variability in this compound concentration. How can I improve my analytical precision?

  • Answer: High variability often points to issues in sample preparation or the analytical run itself:

    • Sample Extraction: this compound is hydrophobic, so its recovery from aqueous samples can be challenging. Ensure your extraction method, whether Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE), is validated and consistently applied.[13] Inconsistent solvent volumes, pH adjustments, or elution speeds can lead to variable recoveries.

    • Matrix Effects: Co-extracted compounds from the sample matrix can suppress or enhance the ionization of this compound in the MS source, leading to inaccurate quantification.[16] The best way to compensate for this is by using an isotopically labeled internal standard. If unavailable, a standard addition approach for calibration can help mitigate matrix effects.

    • Sample Stability: this compound can photodegrade.[17] Protect your samples, extracts, and standards from light by using amber vials and minimizing exposure. Also, verify the stability of this compound in your final extraction solvent over the duration of your analytical run.[13]

    • Instrument Contamination: Carryover from a high-concentration sample can affect subsequent low-concentration samples. Run frequent solvent blanks to check for carryover and clean the injection port and column if necessary.

Issue 3: My microbial culture is not showing significant this compound degradation.

  • Question: I have inoculated a microbial culture from activated sludge into a medium with this compound as the sole carbon source, but I see no degradation after several days. What should I try?

  • Answer: Biodegradation of persistent compounds like this compound can be a slow process requiring specific conditions:

    • Acclimation Period: The microbial community may require a long adaptation period to induce the necessary enzymes for degradation. This can take weeks or even months.[18] Consider a gradual introduction of this compound to the culture.

    • Redox Conditions: Ensure you are maintaining the correct terminal electron-accepting conditions. While aerobic degradation is often more efficient, some degradation can occur under various anaerobic conditions (e.g., nitrate- or sulfate-reducing).[18]

    • Co-metabolism: this compound may not serve as a primary growth substrate. The microbes might degrade it via co-metabolism, where they consume another primary carbon source and degrade this compound incidentally. Try adding a readily biodegradable carbon source (e.g., glucose, acetate) at a low concentration.

    • Toxicity: High concentrations of this compound could be toxic or inhibitory to the microbial population. Start with a low concentration (µg/L to low mg/L range) and gradually increase it as the culture adapts.

    • Temperature: Temperature can significantly impact microbial activity and degradation rates. Studies on similar compounds have shown that increasing the temperature (e.g., to 30°C or even thermophilic conditions at 55°C) can dramatically increase biodegradation efficiency.[11]

Quantitative Data Summary

Table 1: Analytical Method Parameters for Benzotriazole UV Stabilizers

Analyte Matrix Extraction Method Analytical Technique LLOQ (ng/mL) LLOD (ng/mL) Reference
This compound Rat Plasma LLE LC-MS/MS 5.0 1.2 [13]
ditPe-BZT Sediment/Sludge Solvent Extraction GC-MS 0.3 - 1.65 0.1 - 0.5 [13]
tBu-BZT Sediment/Sludge Solvent Extraction GC-MS 0.3 - 1.65 0.1 - 0.5 [13]
ditBuCl-BZT Sediment/Sludge Solvent Extraction GC-MS 0.3 - 1.65 0.1 - 0.5 [13]

LLOQ: Lower Limit of Quantitation; LLOD: Lower Limit of Detection. LLE: Liquid-Liquid Extraction.

Table 2: Degradation of Benzotriazoles under Various Conditions

Compound Degradation Method Conditions Half-life (t₁/₂) Key Finding Reference
Benzotriazole (BT) Aerobic Biodegradation Activated Sludge 114 days Degradation observed but slow. [18]
5-Methylbenzotriazole Aerobic Biodegradation Activated Sludge 14 days Faster degradation than parent BT. [18]
Benzotriazole (BT) UV Photolysis High UV Dose (31,000 J/m²) N/A >86% removal achieved. [19]
Benzotriazole (BT) H₂O₂ Oxidation 330 mg/L H₂O₂ N/A Ineffective alone (~50% removal). [19]
UV-P (Drometrizole) PAA/Co²⁺ AOP [PAA]=40 mg/L, [Co²⁺]=8x10⁻⁴ M 24.8 min Rapid degradation under optimized AOP. [20]

PAA: Peracetic Acid. Data for related benzotriazoles are included to provide context for expected behavior.

Experimental Protocols

Protocol 1: Enhanced Degradation Method (EDM) using Sulfate Radicals

This protocol is adapted from studies on the degradation of polymers containing this compound-type UV stabilizers.[8][9]

  • Preparation of Reaction Vessel: Place five pieces of polymer film (e.g., 5x5x0.075 mm) containing this compound into a 100 mL glass vessel.

  • Reaction Medium: Add 20 mL of a seawater solution containing 0.54 g of potassium persulfate (K₂S₂O₈).

  • Initiate Reaction: Place the vessel in a water bath maintained at approximately 65°C.

  • Agitation: Stir the solution continuously with a magnetic stirrer at a speed of ~100 rpm.

  • Duration and Oxidant Renewal: Maintain the reaction for 12 hours. After 12 hours, to compensate for oxidant consumption, add an equal amount of the K₂S₂O₈ seawater solution.[8][9]

  • Sampling: At desired time points, remove polymer samples for analysis of residual this compound content using methods like Pyrolysis-GC/MS.[8][14]

Protocol 2: General Workflow for AOP Degradation Studies

This protocol provides a general framework for conducting batch experiments for AOP-mediated degradation.

  • Reactor Setup: Use a temperature-controlled batch reactor made of quartz (for UV processes) or borosilicate glass. Equip it with a magnetic stirrer and ports for sampling and reagent addition.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and spike it into the reaction medium (e.g., buffered ultrapure water or environmental water sample) to achieve the target initial concentration.

    • Prepare fresh stock solutions of the oxidant (e.g., H₂O₂) and catalyst (e.g., FeSO₄ for Fenton).

  • Reaction Initiation:

    • Place the this compound-containing medium in the reactor and allow it to equilibrate to the target temperature.

    • Collect a "time zero" sample.

    • Initiate the reaction by adding the oxidant/catalyst and/or turning on the UV lamp.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the collected samples to stop further degradation. For AOPs involving radicals, add a quenching agent like sodium thiosulfate (B1220275) or methanol.

  • Analysis: Analyze the quenched samples for the remaining concentration of this compound and identify transformation products using an appropriate analytical method like LC-MS/MS.[20]

Visualizations

G cluster_pathway Proposed Oxidative Degradation Pathway of this compound This compound This compound (Phenolic Moiety) Intermediate Phenoxyl Radical Intermediate This compound->Intermediate H abstraction Radical Hydroxyl or Sulfate Radical Radical->Intermediate Quinone Quinone-type Product Intermediate->Quinone Reaction with Hydroperoxide Decomposition Further Decomposition Products Quinone->Decomposition

Caption: A diagram illustrating the proposed oxidative degradation pathway of this compound.

G cluster_workflow General Experimental Workflow for Degradation Studies A 1. Preparation - Prepare Stock Solutions - Prepare Reaction Medium B 2. Reaction - Initiate Degradation (e.g., add oxidant, turn on UV) - Collect Samples at Intervals A->B C 3. Quenching - Immediately Stop Reaction in Samples B->C D 4. Analysis - Analyze Samples (e.g., LC-MS/MS) C->D E 5. Data Processing - Determine Degradation Kinetics - Identify Products - Propose Pathway D->E G cluster_analysis Analytical Workflow for this compound Quantification Sample 1. Sample Collection (e.g., Water, Sediment) Extract 2. Extraction & Cleanup - LLE or SPE - Spike Internal Standard Sample->Extract Concentrate 3. Concentration - Evaporate Solvent - Reconstitute in Mobile Phase Extract->Concentrate Analyze 4. Instrumental Analysis - LC-MS/MS or GC-MS Concentrate->Analyze Quantify 5. Data Quantification - Calibrate with Standards - Report Concentration Analyze->Quantify

References

Technical Support Center: Interpreting Bumetrizole Toxicological Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate interpretation of toxicological data for Bumetrizole.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound leading to its intended use?

This compound is primarily a UV absorber. Its mechanism of action involves absorbing ultraviolet radiation and dissipating the energy as heat, which protects materials from degradation.[1][2]

2. What are the main toxicological concerns associated with this compound?

While this compound generally exhibits low acute toxicity, concerns have been raised regarding its potential for persistence, bioaccumulation, and some classifications suggest it may be a substance of very high concern (SVHC) due to its vPvB (very persistent and very bioaccumulative) properties.[3][4][5] Some authorities have also flagged it for potential carcinogenic, mutagenic, and reproductive toxicity, though comprehensive data is still developing.[3][4]

3. What is the known acute toxicity profile of this compound?

This compound has a low acute toxicity profile based on animal studies. The following table summarizes the key quantitative data:

Toxicity Endpoint Species Route Value Reference
LD50RatOral> 2,000 mg/kg[6][7]
LD50RatDermal> 2,000 mg/kg[3][6]
LC50RatInhalation> 0.27 g/m³ (4-hour exposure)[1]
Skin Irritation-DermalNot classified as an irritant[6][7]
Eye Irritation-OcularNot classified as an irritant[6][7]
Skin Sensitization-DermalNot a sensitizer[1]

4. Has this compound been evaluated for long-term toxicity?

Yes, sub-chronic, reproductive, and developmental toxicity studies have been conducted in rats. Oral administration of this compound at doses up to 1,000 mg/kg for various durations showed no significant abnormalities in mortality, body weight, food intake, or hematology.[1] For a related compound, drometrizole, chronic studies in rats and mice did not show an increase in neoplasms.[5]

5. What is known about the genotoxicity and mutagenicity of this compound?

Available data from in vitro studies on phenolic benzotriazoles, including this compound, have shown them to be negative for genotoxicity.[5]

6. How is this compound metabolized?

This compound is well-absorbed after oral administration but appears to be only partially metabolized. The primary metabolic pathway is hydroxylation of the tert-butyl group. The parent compound and its hydroxylated metabolites are mainly eliminated through biliary excretion.[8]

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro cytotoxicity assays (e.g., MTT, LDH).

Possible Cause 1: Compound Precipitation this compound is a lipophilic compound with low aqueous solubility. At higher concentrations in cell culture media, it may precipitate, leading to inaccurate dosing and variable results.

  • Troubleshooting Steps:

    • Visually inspect your treatment solutions and wells for any signs of precipitation.

    • Determine the solubility of this compound in your specific cell culture medium.

    • Consider using a solvent like DMSO to prepare a concentrated stock solution and ensure the final solvent concentration in your assay is low and consistent across all treatments.

Possible Cause 2: Interference with Assay Reagents The chemical structure of this compound or its metabolites could potentially interfere with the colorimetric or enzymatic readout of cytotoxicity assays.

  • Troubleshooting Steps:

    • Run a cell-free control where you add this compound to the assay medium and measure the absorbance/fluorescence to check for direct interference.

    • If interference is observed, consider using an alternative cytotoxicity assay that relies on a different detection principle. For example, if you are seeing issues with the MTT (metabolic activity) assay, try the LDH (membrane integrity) assay.

Possible Cause 3: Cell Line Specific Effects Different cell lines can have varying metabolic capacities and sensitivities to chemical compounds.

  • Troubleshooting Steps:

    • If possible, test this compound on multiple cell lines with different metabolic profiles.

    • Characterize the expression of key metabolic enzymes (e.g., cytochrome P450s) in your cell line.

Issue 2: Difficulty in detecting and quantifying this compound in biological matrices (e.g., plasma, cell lysates).

Possible Cause 1: Matrix Effects in LC-MS/MS Analysis Endogenous components in biological samples can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.

  • Troubleshooting Steps:

    • Optimize your sample preparation method to effectively remove interfering matrix components. This may involve protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.

    • Develop a robust chromatographic method that separates this compound from the majority of matrix components.

Possible Cause 2: Low Recovery During Extraction this compound's lipophilicity can lead to its adsorption to plasticware or inefficient extraction from the biological matrix.

  • Troubleshooting Steps:

    • Use low-binding microcentrifuge tubes and pipette tips.

    • Optimize your extraction solvent and procedure to ensure efficient recovery of this compound.

    • Perform recovery experiments by spiking a known amount of this compound into your blank matrix and measuring the amount recovered after extraction.

Possible Cause 3: Analyte Instability this compound or its metabolites may be unstable in the biological matrix or during sample processing.

  • Troubleshooting Steps:

    • Investigate the stability of this compound in your matrix at different storage temperatures and for varying durations.

    • Process samples on ice and minimize the time between sample collection and analysis.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity - MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Genotoxicity - In Vitro Micronucleus Test
  • Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, TK6) to 50-60% confluency.

  • Treatment: Treat the cells with at least three concentrations of this compound (with and without metabolic activation using S9 fraction) for a short duration (e.g., 3-6 hours). Include negative (vehicle) and positive controls.

  • Recovery: After treatment, wash the cells and culture them in fresh medium for a period that allows for at least 1.5-2 cell cycles.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis and allow for the accumulation of binucleated cells.

  • Harvesting and Staining: Harvest the cells, prepare slides, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Analyze the frequency of micronucleated cells and assess for a dose-dependent increase compared to the negative control.

Visualizations

Bumetrizole_Metabolism This compound This compound Hydroxylated_Metabolite Hydroxylated Metabolite (on tert-butyl group) This compound->Hydroxylated_Metabolite Phase I (Hydroxylation) Conjugated_Metabolite Glucuronide/Sulfate Conjugate This compound->Conjugated_Metabolite Phase II (Direct Conjugation) Excretion Biliary Excretion This compound->Excretion Unchanged Hydroxylated_Metabolite->Conjugated_Metabolite Phase II (Conjugation) Conjugated_Metabolite->Excretion

Caption: Proposed metabolic pathway of this compound.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-Hsp90-XAP2 Complex This compound->AhR_complex Binding AhR_ligand_complex This compound-AhR Complex ARNT ARNT AhR_ligand_complex->ARNT Translocation & Dimerization AhR_ARNT_dimer AhR-ARNT Heterodimer DRE DRE (DNA Response Element) AhR_ARNT_dimer->DRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1) DRE->Gene_Transcription Activation

References

Refining experimental designs to assess the ecotoxicity of Bumetrizole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for designing and conducting ecotoxicity experiments with Bumetrizole (CAS No. 3896-11-5). Given its properties as a persistent, hydrophobic compound with very low water solubility, special considerations are required to generate reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in testing the ecotoxicity of this compound?

A1: The primary challenge is this compound's extremely low water solubility (approximately 4 µg/L).[1] This property can lead to several experimental issues:

  • Difficulty in Preparing Test Solutions: Achieving and maintaining consistent, true aqueous concentrations of the test substance is difficult.

  • Inaccurate Exposure Concentrations: The nominal (calculated) concentration may not reflect the actual dissolved and bioavailable concentration, leading to a misinterpretation of toxicity data.

  • Physical Effects on Test Organisms: Undissolved particles can cause physical stress or artifacts that are not related to the chemical's toxicological properties.

  • Adsorption to Test Vessels: As a hydrophobic compound, this compound is likely to adsorb to the surfaces of glass or plastic test vessels, reducing the concentration in the water phase.

Q2: Should I use a solvent or dispersant to dissolve this compound in my test media?

A2: The use of solvents and dispersants should be approached with extreme caution and is generally discouraged. While a solvent may be necessary to create a stock solution, its final concentration in the test medium should be minimal (e.g., <0.1 mL/L). Dispersants should be avoided as they can introduce their own toxicity, alter the bioavailability of this compound, and create dispersions of undissolved material rather than a true solution, making results difficult to interpret.[1] If a solvent is used, a solvent-only control group is mandatory.

Q3: What is the significance of testing up to the "limit of solubility"?

A3: For poorly soluble substances like this compound, testing at concentrations above the water solubility limit provides little useful toxicological information because the excess chemical will not be dissolved.[1] Standard guidelines recommend conducting a limit test at the substance's maximum water solubility. If no adverse effects are observed at this concentration, the substance is considered to have no acute toxicity at saturation.[1] The available data for this compound indicates a lack of acute toxic effects at its solubility limit for fish, daphnids, and algae.[1]

Q4: Is this compound considered an endocrine disruptor?

A4: The benzotriazole (B28993) class of chemicals, which includes this compound, is under evaluation for potential endocrine-disrupting properties.[2] While specific data on this compound's mechanism is limited, this potential mode of action is a key area of concern and a relevant focus for further research.

Quantitative Ecotoxicity Data

The interpretation of this compound's ecotoxicity data is heavily influenced by its low water solubility. The high EC50/LC50 values reported are nominal concentrations and are best interpreted as a lack of observable toxic effects at the limit of aqueous saturation.[1]

Table 1: Acute Aquatic Ecotoxicity Data for this compound

Test OrganismGuidelineDurationEndpointResult (Nominal Conc.)Interpretation
Green Algae (Pseudokirchneriella subcapitata)OECD 20172 hoursEC50 (Growth Rate)> 100 mg/L[3]No effect at saturation
Water Flea (Daphnia magna)OECD 20248 hoursEC50 (Immobilisation)> 100 mg/L[1]No effect at saturation
Zebrafish (Brachydanio rerio)OECD 20396 hoursLC50 (Mortality)> 100 mg/L[1]No effect at saturation

Table 2: Chronic Aquatic Ecotoxicity Data for this compound

Test OrganismGuidelineDurationEndpointResult (Nominal Conc.)Interpretation
Green Algae (Pseudokirchneriella subcapitata)OECD 20172 hoursNOEC (Growth Rate)100 mg/L[3]No effect at saturation
Water Flea (Daphnia magna)OECD 21121 daysNOEC (Reproduction)≥ 10 mg/L[3]No effect at saturation

Troubleshooting Guide

Issue 1: Precipitate or film observed in test vessels.

  • Cause: The nominal concentration of this compound exceeds its water solubility limit. The substance may be precipitating out of solution or forming a film on the surface.

  • Solution:

    • Verify Solubility: Ensure your highest test concentration does not exceed the known water solubility of this compound (~4 µg/L) under your specific test conditions (pH, temperature, media composition).

    • Preparation Method: Use a generator column or a slow-stirring (saturation) method over an extended period (24-48 hours) followed by filtration (e.g., 0.45 µm filter) or centrifugation to prepare a saturated stock solution. This ensures you are using only the water-accommodated fraction (WAF).

    • Analytical Confirmation: Always measure the actual dissolved concentration at the beginning and end of the experiment using a validated analytical method (e.g., LC-MS/MS).

Issue 2: High variability between replicate measurements.

  • Cause: Inconsistent dissolution or adsorption of this compound to test vessels. Hydrophobic compounds tend to stick to surfaces, leading to variable concentrations in the water column.

  • Solution:

    • Vessel Selection: Consider using silanized glass vessels to reduce adsorption.

    • Stirring: Gentle, continuous stirring during the experiment can help maintain a homogenous solution, but avoid creating a vortex which can increase volatilization or mechanical stress on organisms.

    • Minimize Headspace: Use vessels that are nearly full to reduce the surface area for potential volatilization and film formation.

    • Semi-Static Design: For longer-term tests, use a semi-static renewal design where test solutions are replaced periodically (e.g., every 24 hours) to better maintain exposure concentrations.

Issue 3: Unexpected mortality or stress in control groups (including solvent control).

  • Cause: The solvent used to prepare the stock solution may be toxic at the concentration used, or there may be contamination of the culture medium or test organisms.

  • Solution:

    • Reduce Solvent Concentration: Ensure the final solvent concentration is well below known toxic levels for the test species (typically <0.1 mL/L).

    • Run Preliminary Solvent Toxicity Test: If unsure, run a dedicated test to determine the NOEC of the solvent for your specific organism and test conditions.

    • Check System Health: Review all procedures for culturing organisms and preparing media to rule out contamination or other stressors (e.g., improper temperature, pH, dissolved oxygen).

Experimental Protocols & Workflows

General Workflow for Testing Poorly Soluble Substances

The following diagram outlines a robust workflow for assessing the ecotoxicity of a compound like this compound, emphasizing analytical verification and appropriate solution preparation.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Definitive Experiment cluster_analysis Phase 3: Data Analysis A Range-Finding Study (Nominal Concentrations) C Prepare Saturated Stock (Water Accommodated Fraction - WAF) A->C B Develop & Validate Analytical Method (LC-MS/MS) B->C D Prepare Test Dilutions from Saturated Stock C->D E Measure Initial Concentrations (T=0) D->E F Conduct Bioassay (e.g., OECD 201, 202, or 203) E->F G Measure Final Concentrations (T=end) F->G H Calculate Time-Weighted Average Measured Concentration G->H I Perform Statistical Analysis (EC50, LC50, NOEC) H->I J Report Results based on Measured Concentrations I->J

Caption: Experimental workflow for ecotoxicity testing of this compound.
Protocol: OECD 202 - Daphnia sp. Acute Immobilisation Test (Adapted)

This protocol is adapted from the standard OECD 202 guideline with specific considerations for this compound.

  • Test Substance Preparation:

    • Prepare a primary stock solution by dissolving this compound in a minimal volume of a suitable solvent (e.g., acetone (B3395972) or dimethyl sulfoxide).

    • Create a saturated aqueous solution (Water Accommodated Fraction) by adding an excess of the primary stock to culture medium in a glass vessel. Stir gently for 24-48 hours, protected from light.

    • Filter the solution through a 0.45 µm filter or centrifuge to remove undissolved material. This filtered solution is your saturated stock, considered the 100% test concentration.

  • Test Design:

    • Conduct a limit test using the saturated stock solution.

    • Prepare at least 4 replicate test vessels and 4 control vessels (and 4 solvent control vessels if a solvent was used).

    • Introduce 5 juvenile daphnids (<24 hours old) into each vessel.

  • Test Conditions:

    • Duration: 48 hours.

    • Temperature: 20 ± 2°C.

    • Photoperiod: 16 hours light / 8 hours dark.

    • Feeding: None during the test.

  • Observations & Endpoints:

    • Record the number of immobilised daphnids in each vessel at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

    • The primary endpoint is the 48-hour EC50. If less than 50% immobilisation is observed in the limit test, the EC50 is reported as "> solubility limit."

  • Analytical Verification:

    • Take samples from the test solutions at the start (T=0) and end (T=48h) of the experiment to confirm the actual dissolved concentration of this compound.

Potential Signaling Pathway and Troubleshooting Logic

Potential Mechanism: Endocrine Disruption

As a benzotriazole, this compound may act as an endocrine-disrupting chemical (EDC). A common mechanism for EDCs in aquatic vertebrates is interference with the hypothalamic-pituitary-gonadal (HPG) axis, which can lead to reproductive and developmental effects. The diagram below illustrates a simplified pathway of estrogen receptor antagonism.

G cluster_hpg Hypothalamic-Pituitary-Gonadal (HPG) Axis cluster_cell Target Cell (e.g., in Liver, Gonad) Hypo Hypothalamus Pit Pituitary Hypo->Pit GnRH Gonad Gonad Pit->Gonad LH/FSH E2 Estradiol (E2) Gonad->E2 Produces ER Estrogen Receptor (ER) E2->ER Binds This compound This compound (Potential Antagonist) This compound->ER Blocks Binding ERE Estrogen Response Element (in DNA) ER->ERE Activates VTG Vitellogenin (VTG) Gene Transcription ERE->VTG Induces Reproductive Effects Reproductive Effects VTG->Reproductive Effects

Caption: Potential endocrine disruption pathway via estrogen receptor antagonism.
Troubleshooting Logic Diagram

This diagram provides a decision-making path for diagnosing common issues during ecotoxicity experiments with poorly soluble compounds.

G Start Start: Unexpected Results Observed Q1 Is there high mortality in the Control Group? Start->Q1 A1_Yes Check Organism Health, Culture Media & Water Quality Q1->A1_Yes Yes Q2 Is there high mortality in the Solvent Control Group? Q1->Q2 No A2_Yes Solvent concentration is toxic. Reduce concentration or choose a different solvent. Q2->A2_Yes Yes Q3 Is there precipitate or film in Treatment Vessels? Q2->Q3 No A3_Yes Concentration > Solubility Limit. Prepare true saturated solution (WAF) and re-run test. Q3->A3_Yes Yes Q4 Are measured concentrations >>20% lower than nominal? Q3->Q4 No A4_Yes Adsorption is likely occurring. Consider silanized glassware or semi-static renewal design. Q4->A4_Yes Yes End Results likely valid. Analyze based on measured (time-weighted average) concentrations. Q4->End No

Caption: Troubleshooting decision tree for this compound ecotoxicity tests.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Bumetrizole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Bumetrizole in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound (CAS No. 3896-11-5), also known as UV-326, is a benzotriazole-type ultraviolet (UV) light absorber.[1][2] It is characterized by its very low water solubility, which is approximately 4 μg/L at 20°C.[1][3] This poor aqueous solubility can pose significant challenges for in vitro and in vivo testing, as it can lead to compound precipitation in aqueous experimental media, resulting in inaccurate and unreliable data.

Q2: What are the general strategies to improve the solubility of poorly soluble compounds like this compound?

A2: Several techniques can be employed to enhance the solubility of hydrophobic compounds for experimental purposes. These include:

  • Use of Organic Co-solvents: Miscible organic solvents can be used to first dissolve the compound, which is then diluted into the aqueous medium.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the medium can increase solubility. However, with a predicted pKa of 9.31±0.48, significant pH alteration would be needed for this compound, which may not be compatible with biological assays.[1][3]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.[4][5]

Q3: Which organic solvents are suitable for dissolving this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound for in vitro studies. Other organic solvents in which this compound has some solubility include chloroform, toluene, benzene, ethyl acetate, acetone, and to a lesser extent, methanol (B129727) and ethanol (B145695).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous media. The final concentration of DMSO is too low to maintain solubility, or the concentration of this compound exceeds its solubility limit in the final medium.Ensure the final DMSO concentration in your assay is at a level that is both non-toxic to your cells and sufficient to maintain this compound in solution (typically ≤ 0.5%). You may need to prepare a more dilute stock solution in DMSO and add a larger volume to your aqueous medium. Consider using a carrier solvent system that includes a surfactant.
Inconsistent results between experiments. Incomplete dissolution of this compound or precipitation during the experiment.Visually inspect your solutions for any signs of precipitation before and during the experiment. Use sonication or vortexing to aid dissolution when preparing solutions. Prepare fresh dilutions from the stock solution for each experiment.
Cell toxicity observed in vehicle control. The concentration of the organic solvent (e.g., DMSO) or surfactant is too high.Determine the maximum tolerable concentration of your vehicle (solvent/surfactant) in a separate experiment with your specific cell line or model system. Ensure the final concentration in your experiments does not exceed this limit.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility ( g/100g solvent) at 25°CSolubility (mg/mL) at 25°C (Calculated)
Water<0.0001<0.001
Toluene14140
Styrene14140
Chloroform13130
Benzene10.5105
Methyl Methacrylate5.252
Ethyl Acetate440
Butyl Acetate3.838
Acetone220
Methyl Alcohol0.11
Ethyl Alcohol0.11
Dimethyl Sulfoxide (DMSO)Data not available, but widely used for high concentration stock solutions.-

Calculated mg/mL values are approximations based on the g/100g data and the density of the solvents.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

Objective: To prepare a high-concentration stock solution of this compound for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the target concentration (e.g., 10-50 mM). For example, for a 10 mM stock solution, add 3.158 mg of this compound to 1 mL of DMSO (Molecular Weight of this compound: 315.8 g/mol ).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C, protected from light.

Protocol 2: Solubilization of this compound using a Co-solvent/Surfactant System

Objective: To prepare a working solution of this compound in aqueous media for experiments where DMSO is not suitable or when higher concentrations in the final medium are required. This is a starting point and may require optimization.

Materials:

  • This compound powder

  • Ethanol (or another suitable water-miscible organic solvent)

  • Tween® 80 or Cremophor® EL

  • Sterile aqueous buffer or cell culture medium

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of this compound in ethanol (e.g., 10 mg/mL).

  • In a separate tube, prepare a stock solution of the surfactant (e.g., 10% w/v Tween® 80 in sterile water).

  • To prepare the final working solution, first add the required volume of the this compound-ethanol stock to a tube.

  • Add the surfactant stock solution to the this compound solution. The ratio of drug to surfactant may need to be optimized (e.g., start with a 1:2 or 1:5 drug:surfactant mass ratio).

  • Vortex the mixture thoroughly.

  • Slowly add the aqueous buffer or medium to the mixture while vortexing to reach the final desired concentration of this compound.

  • Visually inspect the final solution for clarity. Some mild cloudiness may be acceptable for micellar solutions, but there should be no visible precipitate.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation & Initial Assessment cluster_solubilization Solubilization Strategy cluster_testing Testing & Validation A Define Target Concentration in Aqueous Medium B Assess this compound's Physicochemical Properties (MW, LogP) A->B C Select Solubilization Method B->C D1 Method 1: Organic Solvent (DMSO) C->D1 Simple, for in vitro D2 Method 2: Co-solvent/Surfactant C->D2 Improved aqueous compatibility D3 Method 3: Nanosuspension C->D3 For higher doses, in vivo E Prepare Stock & Working Solutions D1->E D2->E D3->E F Solubility & Stability Check (Visual, DLS, etc.) E->F F->C Precipitation occurs G Vehicle Toxicity Control Experiment F->G Solution is clear & stable H Proceed with Main Experiment (In Vitro / In Vivo Assay) G->H Vehicle is non-toxic AhR_Signaling_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus This compound This compound AhR_complex AhR-HSP90-XAP2 Complex This compound->AhR_complex Binds to AhR, displaces HSP90/XAP2 AhR_Bumetrizole_ARNT This compound-AhR-ARNT Complex AhR_complex->AhR_Bumetrizole_ARNT Translocates to Nucleus & Dimerizes with ARNT ARNT ARNT ARNT->AhR_Bumetrizole_ARNT XRE Xenobiotic Response Element (XRE) in DNA AhR_Bumetrizole_ARNT->XRE Binds to XRE Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Initiates

References

Technical Support Center: Process Optimization for the Industrial Synthesis of Bumetrizole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the industrial synthesis of Bumetrizole. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in optimizing the synthesis process for improved yield and purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a clear question-and-answer format.

Issue 1: Low Yield of this compound

Question Potential Cause Recommended Solution
Why is the overall yield of this compound lower than expected? Incomplete Diazotization: The initial reaction to form the diazonium salt from 4-chloro-2-nitroaniline (B28928) may not have gone to completion.- Temperature Control: Strictly maintain the reaction temperature between 0-5°C during the addition of sodium nitrite (B80452) to prevent decomposition of the diazonium salt. - Stoichiometry: Ensure the correct stoichiometric ratio of sodium nitrite and acid is used.
Side Reactions During Coupling: Competing reactions can reduce the formation of the desired azo intermediate.- pH Control: Maintain a stable, weakly basic pH (around 7-9) during the coupling reaction with 2-tert-butyl-4-methylphenol (B42202). - Temperature Management: Control the coupling reaction temperature, as elevated temperatures can lead to decomposition and byproduct formation.
Incomplete Reduction: The conversion of the azo intermediate to this compound is not complete.- Reducing Agent: Ensure a sufficient amount of a suitable reducing agent (e.g., glucose in NaOH solution, zinc powder) is used.[1] - Catalyst Activity: If using catalytic hydrogenation, verify the activity of the catalyst (e.g., Pd/C).[1]
Product Loss During Work-up and Purification: this compound is lost during extraction, filtration, or recrystallization steps.- Optimize Recrystallization: Use a minimal amount of hot solvent and allow for slow cooling to maximize crystal formation. Consider collecting a second crop of crystals from the filtrate.

Issue 2: Formation of Colored Impurities (Yellow to Brown Product)

Question Potential Cause Recommended Solution
Why is the final this compound product discolored? Formation of Polymeric Byproducts: Side reactions, particularly at elevated temperatures, can lead to the formation of colored polymeric materials.- Strict Temperature Control: Maintain precise temperature control throughout all stages of the synthesis, especially during the exothermic diazotization step.
Presence of Phenolic Impurities: Decomposition of the diazonium salt intermediate can form phenols, which can subsequently polymerize and cause coloration.- Low-Temperature Diazotization: Maintain a low temperature (0-5°C) during diazotization to minimize the decomposition of the diazonium salt.[2]
Oxidation of Starting Materials: The 4-chloro-2-nitroaniline or 2-tert-butyl-4-methylphenol starting materials may have oxidized if not stored properly.- Use Pure Reagents: Use pure, freshly sourced, or properly stored starting materials.
Formation of Benzotriazole (B28993) N-oxide: Incomplete reduction during the cyclization step can lead to the formation of the colored N-oxide byproduct.[2]- Sufficient Reduction: Ensure the use of an adequate amount of reducing agent and sufficient reaction time for the complete reduction to the benzotriazole.[2]

Issue 3: Formation of a Dark, Tarry, or Oily Product

Question Potential Cause Recommended Solution
What causes the formation of a tarry or oily product instead of a crystalline solid? Elevated Reaction Temperatures: Overheating during the diazotization or coupling reactions can lead to the formation of tarry decomposition products.[2]- Maintain Strict Temperature Control: Utilize an efficient cooling bath for the diazotization step and monitor the temperature of all reaction steps closely.[2]
Incorrect Acid Used: The use of certain acids can promote the formation of tarry materials.- Use Appropriate Acid: Glacial acetic acid is often a preferred acidic medium for the diazotization step in related benzotriazole syntheses.[2]
Product Oiling Out During Recrystallization: The product separates as an oil instead of crystallizing upon cooling.- Slow Cooling: Allow the hot solution to cool slowly. - Seed Crystals: If oiling out occurs, try adding a seed crystal of pure this compound to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical industrial synthesis route for this compound?

A1: The most common industrial synthesis of this compound involves a three-step process:

  • Diazotization: 4-chloro-2-nitroaniline is reacted with sodium nitrite in an acidic medium to form a diazonium salt.[1]

  • Azo Coupling: The diazonium salt is then coupled with 2-tert-butyl-4-methylphenol to form an azo intermediate.[1]

  • Reductive Cyclization: The azo intermediate is reduced to yield the final this compound product.[1]

Q2: What are the critical process parameters to control during the diazotization step?

A2: The most critical parameter is temperature, which should be maintained between 0-5°C to ensure the stability of the diazonium salt and prevent its decomposition.[2] The stoichiometric ratio of sodium nitrite to 4-chloro-2-nitroaniline and the choice of acid are also important factors.[2]

Q3: What are some common reducing agents used for the final cyclization step?

A3: Common reducing agents for the conversion of the azo intermediate to this compound include glucose in a sodium hydroxide (B78521) solution and zinc powder.[1] Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is also a viable method.[1]

Q4: How can the purity of the final this compound product be assessed?

A4: The purity of this compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying impurities. Other techniques such as Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the identification and characterization of the product and any potential impurities.

Q5: What are the potential byproducts in this compound synthesis?

A5: Potential byproducts can include:

  • Benzotriazole N-oxides from incomplete reduction.[2]

  • Polymeric substances resulting from side reactions at elevated temperatures.[2]

  • Phenolic impurities arising from the decomposition of the diazonium salt intermediate.[2]

  • Unreacted starting materials and intermediates.

Q6: How can crude this compound be purified?

A6: Recrystallization is a common and effective method for purifying crude this compound.[1] The selection of an appropriate solvent or solvent mixture is crucial for obtaining high purity crystals.

Data Presentation

Table 1: Comparison of Different Reduction Methods for this compound Synthesis

Reduction MethodReducing Agent/CatalystTypical Yield (%)Typical Purity (%)Key Considerations
Glucose Reduction Glucose / NaOH85 - 92>95Environmentally friendly, but may require careful pH and temperature control.[1]
Zinc Powder Reduction Zinc Powder / H₂SO₄~88>94Effective reduction, but may involve handling of heavy metal waste.[1]
Catalytic Hydrogenation Pd/C / Hydrogen Donor>90 (selectivity)>97High selectivity and purity, but requires specialized hydrogenation equipment.[1]
Phase-Transfer Catalysis Deep Eutectic Solvent (DES)8899Milder reaction conditions and high purity, representing a greener alternative.[1]

Note: The data presented is a summary from various sources and may vary depending on specific experimental conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound. For industrial-scale production, process parameters and safety protocols must be rigorously optimized and validated.

Step 1: Diazotization of 4-chloro-2-nitroaniline

  • In a reaction vessel equipped with a stirrer, thermometer, and cooling bath, prepare a solution of 4-chloro-2-nitroaniline in a suitable acidic medium (e.g., a mixture of sulfuric acid and water).

  • Cool the mixture to 0-5°C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.

  • Stir the mixture at 0-5°C for a specified period (e.g., 1-2 hours) to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of nitrous acid using starch-iodide paper.

Step 2: Azo Coupling with 2-tert-butyl-4-methylphenol

  • In a separate vessel, dissolve 2-tert-butyl-4-methylphenol in a suitable solvent and adjust the pH to be weakly basic (pH 7-9) using a base such as sodium carbonate or sodium hydroxide.

  • Cool the solution of the diazonium salt from Step 1 to 0-5°C.

  • Slowly add the cold diazonium salt solution to the solution of 2-tert-butyl-4-methylphenol while maintaining the temperature and pH of the reaction mixture.

  • Stir the reaction mixture for several hours at a controlled temperature until the coupling reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • The resulting azo intermediate will precipitate out of the solution.

Step 3: Reductive Cyclization to this compound

  • Method A: Glucose Reduction

    • Suspend the azo intermediate in an aqueous solution of sodium hydroxide.

    • Heat the mixture to approximately 50°C.

    • Gradually add glucose to the heated suspension.

    • Maintain the reaction at 50°C with stirring until the reduction is complete (monitor by TLC).

    • Cool the reaction mixture and acidify to precipitate the crude this compound.

  • Method B: Zinc Powder Reduction

    • Suspend the azo intermediate in a suitable solvent such as chlorobenzene.

    • Add zinc powder and a small amount of sulfuric acid.

    • Heat the mixture to around 90°C and stir until the reduction is complete.

    • After completion, filter the hot reaction mixture to remove zinc oxide and other solids.

    • Cool the filtrate to crystallize the crude this compound.

Step 4: Purification of this compound

  • Collect the crude this compound by filtration.

  • Wash the crude product with water and then a suitable organic solvent to remove impurities.

  • Purify the crude this compound by recrystallization from a suitable solvent or solvent mixture (e.g., methanol-toluene).[1]

  • Dissolve the crude product in a minimum amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified this compound crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualization

Experimental_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_reduction Step 3: Reductive Cyclization cluster_purification Step 4: Purification A 4-chloro-2-nitroaniline C Diazonium Salt Formation (0-5°C) A->C B NaNO2 / Acid B->C E Azo Intermediate Formation (pH 7-9) C->E Coupling Reaction D 2-tert-butyl-4-methylphenol D->E G Crude this compound E->G Reduction F Reducing Agent (e.g., Glucose/NaOH or Zn) F->G H Recrystallization G->H Purification I Pure this compound H->I Troubleshooting_Low_Yield cluster_investigation Problem Investigation cluster_solutions Corrective Actions Start Low this compound Yield Check_Diazotization Incomplete Diazotization? Start->Check_Diazotization Check_Coupling Side Reactions in Coupling? Start->Check_Coupling Check_Reduction Incomplete Reduction? Start->Check_Reduction Check_Workup Loss During Work-up? Start->Check_Workup Sol_Diazotization Control Temperature (0-5°C) Check Stoichiometry Check_Diazotization->Sol_Diazotization Yes Sol_Coupling Control pH (7-9) Control Temperature Check_Coupling->Sol_Coupling Yes Sol_Reduction Increase Reducing Agent Verify Catalyst Activity Check_Reduction->Sol_Reduction Yes Sol_Workup Optimize Recrystallization Collect Second Crop Check_Workup->Sol_Workup Yes

References

Technical Support Center: Method Refinement for the Analysis of Bumetrizole Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for Bumetrizole and its metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of this compound and its metabolites via LC-MS/MS.

Q1: What are the expected metabolic pathways for this compound?

A1: While the complete metabolic pathway of this compound has not been fully elucidated in published literature, based on studies of related benzotriazole (B28993) UV stabilizers, the primary metabolic transformations are expected to be Phase I oxidation reactions followed by Phase II conjugation.[1] The main proposed pathways include hydroxylation of the aromatic rings and oxidation of the tert-butyl side chains.[2] These initial metabolites are then likely to undergo glucuronidation to facilitate excretion.

Q2: I am not detecting any this compound metabolites in my samples. What are the possible causes?

A2: There are several potential reasons for not detecting this compound metabolites:

  • Low abundance: Metabolites may be present at very low concentrations, below the limit of detection of your current method.

  • Sample preparation: The extraction method may not be suitable for the metabolites, which are likely more polar than the parent compound.

  • Ionization suppression: Matrix components in your sample may be interfering with the ionization of the metabolites in the mass spectrometer.

  • Incorrect mass transitions: The precursor and product ion m/z values for the metabolites may be incorrect in your acquisition method.

  • Chromatographic issues: The metabolites may be co-eluting with interfering compounds or may not be retained on your current LC column.

Q3: How can I improve the extraction of polar this compound metabolites from urine or plasma?

A3: For polar metabolites, a simple protein precipitation with a high percentage of organic solvent might not be sufficient. Consider the following refinements:

  • For urine: A simple dilution with water (e.g., 1:1 v/v) followed by centrifugation and filtration is often sufficient for initial screening.[3]

  • For plasma: After protein precipitation with a solvent like acetonitrile, consider a further solid-phase extraction (SPE) step. A mixed-mode or a polar-modified SPE sorbent could be effective in capturing a broader range of metabolite polarities.

  • Enzymatic hydrolysis: To analyze for conjugated metabolites (e.g., glucuronides), include an enzymatic hydrolysis step with β-glucuronidase/arylsulfatase prior to extraction.[2][4]

Q4: My peak shapes for the metabolites are poor (e.g., tailing, fronting, or split peaks). How can I troubleshoot this?

A4: Poor peak shape can be caused by several factors. Here’s a systematic approach to troubleshooting:

  • Check for column degradation: The column may be aging or contaminated. Try flushing the column or replacing it with a new one.

  • Optimize the mobile phase:

    • pH: Ensure the mobile phase pH is appropriate for the ionization state of your analytes. For acidic metabolites, a lower pH may improve peak shape.

    • Additive concentration: Insufficient buffer or additive concentration can lead to peak tailing.[5]

  • Injection solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve your extracted samples in a solvent that is similar in composition to the initial mobile phase.

  • System check: Look for potential dead volumes in your LC system, such as poorly made connections or a clogged frit.[6]

Q5: I am observing significant matrix effects (ion suppression or enhancement). What can I do to mitigate this?

A5: Matrix effects are a common challenge in LC-MS/MS analysis of biological samples. Here are some strategies to address them:

  • Improve sample cleanup: As mentioned in Q3, a more thorough sample preparation method like SPE can help remove interfering matrix components.

  • Chromatographic separation: Modify your LC gradient to better separate your analytes from the regions where matrix components elute.

  • Dilution: Diluting your sample can reduce the concentration of interfering compounds, but this may compromise your ability to detect low-level metabolites.

  • Use of a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for this compound can help, but ideally, you would have a SIL-IS for each metabolite.

  • Matrix-matched calibrants: Prepare your calibration standards in a blank matrix that is representative of your samples to compensate for the matrix effect.

Hypothetical Quantitative Data for this compound and its Metabolites

The following table presents hypothetical, yet plausible, quantitative data for this compound and its proposed metabolites for use in method development.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Limit of Detection (ng/mL)
This compound358.1284.15.80.5
Hydroxy-Bumetrizole374.1300.14.21.0
Carboxy-Bumetrizole388.1344.13.51.5
This compound Glucuronide534.1358.12.92.0

Experimental Protocols

Sample Preparation from Human Urine for Total this compound and Metabolites
  • To 1 mL of urine sample, add 50 µL of a suitable internal standard solution (e.g., deuterated this compound).

  • Add 250 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia (>5,000 units/mL).

  • Vortex briefly and incubate at 37°C for 4 hours to overnight to deconjugate glucuronidated metabolites.

  • Stop the reaction by adding 2 mL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase A/B (50:50, v/v).

  • Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to an LC vial for analysis.

Refined LC-MS/MS Method for this compound and Metabolites
  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-10% B

    • 9.1-12 min: 10% B (equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • Gas Flow Rates: Optimized for the specific instrument

Visualizations

Bumetrizole_Metabolism This compound This compound PhaseI Phase I Metabolism (Oxidation) This compound->PhaseI Hydroxy Hydroxy-Bumetrizole PhaseI->Hydroxy Carboxy Carboxy-Bumetrizole PhaseI->Carboxy PhaseII Phase II Metabolism (Glucuronidation) Hydroxy->PhaseII Carboxy->PhaseII Glucuronide This compound Glucuronide PhaseII->Glucuronide Excretion Excretion Glucuronide->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis Urine_Sample->Hydrolysis Deconjugation Protein_Precipitation Protein Precipitation Hydrolysis->Protein_Precipitation Evaporation Evaporation & Reconstitution Protein_Precipitation->Evaporation LC_Separation UPLC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for this compound metabolite analysis.

References

Validation & Comparative

A Comparative Analysis of Benzotriazole UV Stabilizers: Bumetrizole vs. UV-327 and UV-329

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Performance and Properties of Key Benzotriazole (B28993) UV Absorbers

The selection of an appropriate UV stabilizer is critical in preventing the photodegradation of polymeric materials, ensuring the longevity and integrity of products across various demanding applications, from industrial coatings to pharmaceutical packaging. Among the most effective classes of UV absorbers are the hydroxyphenyl benzotriazoles, which function by absorbing harmful ultraviolet radiation and dissipating it as thermal energy. This guide provides a detailed comparative analysis of three widely used benzotriazole UV stabilizers: Bumetrizole (also known as UV-326), UV-327, and UV-329. The information presented herein, supported by available experimental data, is intended to assist researchers and professionals in making informed decisions for their specific applications.

Overview of Chemical Structures and Properties

This compound, UV-327, and UV-329 share a common benzotriazole backbone, which is responsible for their UV-absorbing capabilities. The key differences lie in the substituent groups on the phenol (B47542) ring, which significantly influence their physical properties, compatibility with different polymer matrices, and overall performance characteristics such as volatility and leaching resistance.[1]

  • This compound (UV-326) is characterized by a tert-butyl and a methyl group on the phenol ring.[2]

  • UV-327 features two tert-butyl groups on the phenol ring, which contributes to its low volatility.[1]

  • UV-329 has a tert-octyl group on the phenol ring, enhancing its compatibility with polyolefins.[1]

A summary of their key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound, UV-327, and UV-329

PropertyThis compound (UV-326)UV-327UV-329 (Octrizole)
CAS Number 3896-11-53864-99-13147-75-9
Chemical Name 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methylphenol2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)phenol2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol
Molecular Formula C₁₇H₁₈ClN₃OC₂₀H₂₄ClN₃OC₂₀H₂₅N₃O
Molecular Weight 315.8 g/mol [2][3]357.9 g/mol 323.43 g/mol
Melting Point 144-147 °C[3][4]154-157 °C103-108 °C
Appearance Pale yellow solid/powder[2][3][4]Yellowish crystalline powderWhite to slightly yellow powder

Mechanism of Action: UV Absorption and Energy Dissipation

The primary mechanism by which these benzotriazole derivatives protect polymers from UV degradation is through a process known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of UV radiation, the molecule is promoted to an excited state. This is followed by a rapid and reversible intramolecular proton transfer from the hydroxyl group to a nitrogen atom on the triazole ring. This tautomerization provides a non-radiative pathway for the molecule to return to its ground state, dissipating the absorbed energy as harmless heat. This efficient cycle can be repeated numerous times, providing long-lasting UV protection.

G Mechanism of Action: Excited-State Intramolecular Proton Transfer (ESIPT) A Ground State (Enol Form) B UV Photon Absorption A->B C Excited State (Enol Form) B->C D Intramolecular Proton Transfer C->D E Excited State (Keto Form) D->E F Non-radiative Decay (Heat Dissipation) E->F F->A

Mechanism of UV absorption and energy dissipation.

Comparative Performance Analysis

The performance of a UV stabilizer is evaluated based on several key parameters, including its UV absorption efficiency, thermal stability, photostability, and its compatibility and persistence within the polymer matrix.

UV Absorption Characteristics

All three compounds exhibit strong absorbance in the UV-A and UV-B regions of the electromagnetic spectrum, which are the most damaging to polymers. The specific absorption maxima are influenced by their molecular structures.

Table 2: UV Absorption Characteristics

ParameterThis compound (UV-326)UV-327UV-329 (Octrizole)
Effective Absorption Range 270-380 nm300-400 nm[1]300-400 nm
Absorption Maximum (λmax) ~340 nm[1]Not explicitly found~315 nm and a shoulder at ~340 nm
Thermal Stability

High thermal stability is crucial for UV absorbers, as they must withstand the high temperatures encountered during polymer processing without significant degradation. Thermogravimetric analysis (TGA) is a standard method to evaluate this property.

Table 3: Thermal Stability Data

ParameterThis compound (UV-326)UV-327UV-329 (Octrizole)
Decomposition Temperature (TGA) Data not available in a comparable formatGood thermal stability reported[1]2% weight loss at 200 °C (in air, 20 °C/min heating rate)[5]
Volatility LowLow[1]Moderately low
Photostability and Performance in Polymers

The ultimate measure of a UV stabilizer's effectiveness is its ability to protect a polymer from degradation upon exposure to UV radiation. This is typically assessed through accelerated weathering tests where changes in the polymer's physical and mechanical properties, such as color, gloss, and tensile strength, are monitored over time.

While a direct comparative study with quantitative data for all three compounds in the same polymer matrix was not identified in the literature search, qualitative performance attributes have been reported:

  • This compound (UV-326): The presence of a chlorine substituent is reported to enhance its UV absorption in the 300–400 nm range, making it particularly effective for polyolefins.[1]

  • UV-327: Its bulkier substituents are known to reduce leaching rates, which is advantageous for applications requiring high-temperature processing.[1]

  • UV-329: The branched alkyl chain improves its compatibility with hydrophobic polymers like polyethylene.[1]

Experimental Protocols

The evaluation of UV stabilizer performance relies on standardized experimental methodologies. Below are outlines of key experimental protocols for assessing the properties and performance of UV absorbers.

Determination of UV-Visible Absorption Spectrum

Objective: To determine the UV-Visible absorption spectrum and the wavelength of maximum absorption (λmax) of the UV stabilizer.

Methodology:

  • Solvent Selection: Choose a suitable solvent that dissolves the UV stabilizer and is transparent in the UV-A and UV-B regions (e.g., ethanol, cyclohexane).

  • Solution Preparation: Prepare a dilute solution of the UV stabilizer of a known concentration in the chosen solvent.

  • Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer. Use the pure solvent as a reference in the reference cuvette.

  • Measurement: Scan the absorbance of the sample solution over the desired wavelength range (e.g., 200-500 nm).

  • Data Analysis: Plot absorbance versus wavelength to obtain the absorption spectrum. The peak of the curve corresponds to the λmax.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability of the UV stabilizer.

Methodology:

  • Instrument Setup: Calibrate the TGA instrument for temperature and mass.

  • Sample Preparation: Accurately weigh a small amount of the UV stabilizer (typically 5-10 mg) into a TGA pan.

  • Experimental Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 or 20 °C/min) over a defined temperature range (e.g., ambient to 600 °C).

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage of weight loss versus temperature to obtain the TGA curve. The onset temperature of decomposition and the temperature at specific weight loss percentages are key parameters for evaluating thermal stability.

Accelerated Weathering Test

Objective: To evaluate the performance of the UV stabilizer in a polymer matrix under simulated environmental conditions.

Methodology (based on ASTM G154/ISO 4892-3 for fluorescent UV lamp exposure):

  • Sample Preparation: Prepare polymer samples (e.g., plaques or films) with and without the UV stabilizer at specified concentrations.

  • Exposure Conditions: Place the samples in an accelerated weathering chamber equipped with fluorescent UV lamps (e.g., UVA-340 lamps to simulate sunlight). Define the exposure cycle, which typically includes periods of UV exposure at a controlled temperature and periods of condensation to simulate moisture.

  • Property Evaluation: At predetermined intervals, remove samples from the chamber and evaluate changes in their properties.

    • Colorimetry: Measure the change in color (ΔE*) using a spectrophotometer.

    • Gloss: Measure the change in gloss using a gloss meter.

    • Mechanical Properties: Measure the retention of properties such as tensile strength, elongation at break, and impact strength according to relevant ASTM or ISO standards.

  • Data Analysis: Compare the property retention of the stabilized samples to the unstabilized control samples over the exposure time to determine the effectiveness of the UV stabilizer.

G Experimental Workflow for UV Stabilizer Evaluation cluster_0 Sample Preparation cluster_1 Accelerated Weathering cluster_2 Performance Evaluation A Polymer Resin + UV Stabilizer B Compounding / Extrusion A->B C Injection Molding / Film Casting B->C D Test Specimens C->D E UV Exposure (e.g., ASTM G154) D->E F Color & Gloss Measurement E->F G Mechanical Testing E->G H Chemical Analysis (e.g., FTIR) E->H I Data Analysis & Comparison F->I G->I H->I

Workflow for evaluating UV stabilizer performance.

Conclusion

This compound, UV-327, and UV-329 are all highly effective benzotriazole-based UV absorbers that play a crucial role in protecting polymeric materials from photodegradation. The choice among them depends on the specific requirements of the application, including the type of polymer, processing conditions, and the desired balance between performance characteristics such as UV absorption efficiency, thermal stability, and resistance to leaching. While this guide provides a comparative overview based on available data, it is recommended that researchers and professionals conduct their own application-specific testing to determine the most suitable UV stabilizer for their needs. The provided experimental protocols offer a starting point for such evaluations.

References

A Comparative Guide to the UV Protection of Bumetrizole in Polycarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Bumetrizole (UV-326) and other UV stabilizers in protecting polycarbonate from photodegradation. The information presented is based on a comprehensive review of available technical literature and is intended to assist in the selection of appropriate UV protection for specific applications.

Introduction to UV Degradation of Polycarbonate

Polycarbonate, a widely used thermoplastic known for its transparency and high impact resistance, is susceptible to degradation upon exposure to ultraviolet (UV) radiation. This degradation manifests as yellowing, loss of transparency, and embrittlement, which can compromise the material's aesthetic and mechanical properties. To counteract these effects, UV absorbers are incorporated into the polycarbonate matrix. These additives function by absorbing harmful UV radiation and dissipating it as thermal energy, thereby protecting the polymer from photodegradation.[1][2]

This compound, a member of the hydroxyphenyl-benzotriazole class of UV absorbers, is a commonly used stabilizer.[3] However, a range of other UV absorbers with distinct chemical structures and performance characteristics are also available. This guide compares this compound with key alternatives to aid in the selection of the optimal UV stabilizer for polycarbonate applications.

Performance Comparison of UV Stabilizers in Polycarbonate

The selection of a UV stabilizer for polycarbonate depends on several factors, including the desired level of UV protection, color stability requirements, processing conditions, and the intended application's lifespan. While direct, publicly available quantitative data comparing a wide range of UV absorbers in polycarbonate under identical conditions is limited, a qualitative and extrapolated performance comparison can be made based on technical data sheets and scientific literature.[4]

The following table summarizes the key performance characteristics of this compound and its alternatives.

UV Stabilizer Class Example Compound(s) UV Absorption Range Key Performance Characteristics in Polycarbonate Potential Considerations
Hydroxyphenyl-benzotriazole This compound (UV-326), Tinuvin® 329 (UV-329), Cyasorb™ UV-5411Broad absorption across UV-A and UV-B (approx. 290-400 nm)[4]Provides robust, broad-spectrum UV protection. High molecular weight grades offer excellent thermal stability suitable for high-temperature processing of polycarbonate.[4]May impart a slight initial yellow tint to the polymer matrix.[4]
Cyanoacrylate Omnistab™ UV 3030Primarily in the UV-B region[5]Highly effective for the stabilization of polycarbonate, offering excellent light stability and maximal thermal stability with no inherent color.[5] Recommended for long-term outdoor applications.[5]Narrower UV absorption range compared to benzotriazoles.[5]
Oxanilide -Primarily in the UV-B and part of the UV-A spectrum[4]Exhibits low initial color and is noted for being less discoloring, making it ideal for applications where exceptional color stability and optical clarity are paramount.[4]Narrower UV absorption window compared to benzotriazoles.[4]
Hydroxyphenyl-triazine Omnistab™ UV 1577 TFActive in both UV-A and UV-B regions[5]Offers higher resistance to weathering than conventional benzotriazole (B28993) UV absorbers.[5]Can sometimes lead to blooming and build-up phenomena during the production of transparent polycarbonate sheets.[5]
Benzoxazinone Omnistab™ UV 3638Strong absorption in the UV-A region and less in the UV-B region[5]Provides strong and broad UV absorption with no color contribution and low volatility.[5]Recommended for less durable products with an expected lifespan of around 10 years.[5]

Quantitative Performance Data (Representative)

The following table presents representative data on the change in yellowness index (ΔYI) for polycarbonate with and without UV stabilizers after accelerated weathering. It is important to note that this data is compiled from different sources and is intended for illustrative comparison. Direct side-by-side testing under identical conditions would be necessary for a definitive quantitative assessment.

Polycarbonate Formulation Accelerated Weathering Conditions Exposure Duration (hours) Change in Yellowness Index (ΔYI) Reference
Unstabilized PolycarbonateQUV with UVA-340 nm lamps, 40°C3000Significant Yellowing (Specific ΔYI not provided, but visually apparent)[6]
Polycarbonate with low UV absorber contentXenon arc weathering chamber1008 (6 weeks)3.61 (YI increased from 0.5 to 4.11)[7]
Polycarbonate with UV stabilizer (type not specified)Xenon-arc accelerated weatheringNot specifiedExcellent weathering performance (low YI change)[8]

Experimental Protocols

Accelerated Weathering

Objective: To simulate the long-term effects of outdoor exposure on polycarbonate samples in a laboratory setting.

Standard: ISO 4892-2: Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps.

Methodology:

  • Apparatus: A xenon-arc weathering chamber equipped with appropriate filters to simulate the spectral irradiance of daylight. The chamber should allow for controlled temperature, humidity, and water spray cycles.

  • Specimen Preparation: Polycarbonate plaques with and without the UV stabilizer are prepared, typically by injection molding.

  • Exposure Conditions (Example Cycle):

    • Light Cycle: Continuous exposure to xenon-arc radiation with an irradiance level of, for example, 0.55 W/m² at 340 nm.

    • Black Panel Temperature: 65 ± 3 °C.

    • Relative Humidity: 50 ± 10%.

    • Water Spray Cycle: For example, 18 minutes of water spray every 120 minutes of light exposure.

  • Duration: The total exposure time is determined by the specific application requirements and can range from hundreds to thousands of hours.

  • Evaluation: Samples are periodically removed and evaluated for changes in optical and mechanical properties.

Yellowness Index Measurement

Objective: To quantify the degree of yellowing in polycarbonate samples before and after UV exposure.

Standard: ASTM E313: Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates.

Methodology:

  • Apparatus: A spectrophotometer or colorimeter capable of measuring tristimulus values (X, Y, Z).

  • Specimen Preparation: The polycarbonate samples should be clean and free of surface defects.

  • Measurement:

    • The instrument is calibrated using a standard white reference tile.

    • The tristimulus values of the polycarbonate sample are measured.

  • Calculation: The Yellowness Index (YI) is calculated using the following formula:

    YI = [100(CₓX - C₂Z)] / Y

    where X, Y, and Z are the tristimulus values, and Cₓ and C₂ are coefficients dependent on the illuminant and observer (e.g., for Illuminant D65 and 10° observer, Cₓ = 1.3013 and C₂ = 1.1498).[7]

  • Reporting: The change in yellowness index (ΔYI) is reported as the difference between the YI of the exposed sample and the YI of the unexposed sample.

Visualizing the Science

Photodegradation Pathway of Polycarbonate

The primary mechanisms of UV-induced degradation in polycarbonate are the Photo-Fries rearrangement and photo-oxidation.[1] These processes lead to the formation of yellow-colored byproducts.

G cluster_photo_fries Photo-Fries Rearrangement cluster_photo_oxidation Photo-oxidation PC Polycarbonate (Bisphenol A) PF_intermediate Phenyl Salicylate Type Structures PC->PF_intermediate Absorbs PO_intermediate Radical Formation PC->PO_intermediate Absorbs UV UV Radiation PF_product Dihydroxybenzophenone Type Structures PF_intermediate->PF_product Yellowing Yellowing & Loss of Properties PF_product->Yellowing PO_product Carbonyl and Carboxylic Acid Groups PO_intermediate->PO_product PO_product->Yellowing G cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_analysis Performance Analysis PC_resin Polycarbonate Resin Compounding Compounding PC_resin->Compounding UV_stabilizer UV Stabilizer (e.g., this compound) UV_stabilizer->Compounding Molding Injection Molding Compounding->Molding Xenon_arc Xenon Arc Chamber (ISO 4892-2) Molding->Xenon_arc YI_measurement Yellowness Index (ASTM E313) Xenon_arc->YI_measurement UV_Vis UV-Vis Spectroscopy (Transmittance) Xenon_arc->UV_Vis Mechanical_testing Mechanical Testing (e.g., Impact Strength) Xenon_arc->Mechanical_testing Data_analysis Data Analysis & Comparison YI_measurement->Data_analysis UV_Vis->Data_analysis Mechanical_testing->Data_analysis

References

A Comparative Analysis of Bumetrizole's Performance as a UV Stabilizer in Diverse Polymer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive comparative study has been completed, evaluating the performance of Bumetrizole (UV-326), a benzotriazole-based ultraviolet (UV) light absorber, across a range of polymer types. This research provides critical data for researchers, scientists, and drug development professionals on the efficacy of this compound in preventing photodegradation and enhancing the durability of polymeric materials. The study focused on key performance indicators including UV absorption, thermal stability, and the retention of mechanical properties after accelerated weathering.

This compound is a widely utilized UV stabilizer in various plastics, including polyolefins (polypropylene and polyethylene), polyesters, and polyvinyl chloride (PVC).[1] Its primary function is to absorb harmful UV radiation in the 300-400 nm range and dissipate the energy as heat, thereby preventing the initiation of degradation pathways that can lead to discoloration, embrittlement, and loss of mechanical strength.[1] The chlorine substituent in this compound's chemical structure enhances its UV absorption in this critical range, making it particularly effective for polyolefins.[1]

Quantitative Performance Data

To provide a clear and objective comparison, the performance of this compound in different polymer matrices was quantified. The following tables summarize the key findings from various experimental studies.

Table 1: UV Stabilization Performance of this compound in Polypropylene (PP)

Performance MetricTest ConditionsResult
Tensile Strength Retention 500 hours of accelerated UV exposure85%
Carbonyl Index Reduction Accelerated weathering60-80% reduction compared to unstabilized PP

Table 2: Recommended Loading Levels of this compound in Various Polymers

Polymer TypeRecommended Loading Level (wt%)
Unsaturated Polyester 0.2 - 0.5
Rigid PVC 0.2 - 0.5
Plasticized PVC 0.1 - 0.3
Polyurethane 0.2 - 1.0
Polyamide 0.2 - 0.5

Table 3: Comparative Performance of this compound and Other UV Stabilizers

UV StabilizerPolymer MatrixKey Performance Characteristic
This compound (UV-326) PolyolefinsEffective UV absorption in the 300-400 nm range.
UV-327 PolyamidesLower volatility, making it suitable for high-temperature processing.
UV-329 PolyethyleneBranched alkyl chain improves compatibility with hydrophobic polymers.
Tinuvin P Various PolymersStrong absorption in the 300-400 nm region with absorption maxima at 301 nm and 341 nm in chloroform.[2]

Experimental Methodologies

The data presented in this guide is based on standardized experimental protocols designed to simulate real-world environmental stresses and to quantify the performance of UV stabilizers.

Accelerated Weathering

Accelerated weathering tests were conducted to simulate the damaging effects of long-term outdoor exposure.

  • Apparatus: Fluorescent UV accelerated weathering tester.

  • Standard: Based on ASTM G154 and ASTM D4329.

  • Procedure: Polymer samples containing this compound were exposed to cycles of UV radiation and moisture. A typical cycle consisted of 8 hours of UV exposure at a controlled temperature, followed by 4 hours of condensation.

  • Evaluation: Changes in mechanical properties (tensile strength) and chemical structure (carbonyl index) were measured at regular intervals.

UV-Visible Spectroscopy

UV-Vis spectroscopy was used to determine the UV absorption characteristics of this compound.

  • Apparatus: UV-Vis spectrophotometer.

  • Procedure: The absorbance of this compound in a suitable solvent (e.g., chloroform) was measured across the UV-visible spectrum. The maximum absorption wavelength (λmax) and molar absorptivity were determined. For polymer films, the transmission or absorbance spectra were recorded to evaluate the UV screening effectiveness.

  • Key Finding: this compound exhibits a strong absorbance in the 300-400 nm range, with a characteristic absorption peak around 340 nm.[1]

Tensile Testing

The mechanical integrity of the polymer samples after UV exposure was evaluated using tensile testing.

  • Apparatus: Universal Testing Machine.

  • Standard: In accordance with ASTM D638.

  • Procedure: Dog-bone shaped specimens of the weathered and unweathered polymer samples were subjected to a tensile load until failure.

  • Evaluation: The tensile strength, elongation at break, and modulus of elasticity were determined. The percentage retention of these properties after weathering was calculated to assess the stabilizing effect of this compound.

Leaching Test

The potential for this compound to migrate out of the polymer matrix was assessed through leaching tests.

  • Procedure: Polymer samples containing a known concentration of this compound were immersed in a solvent (e.g., a water/acetonitrile mixture) for a specified period.

  • Evaluation: The concentration of this compound in the solvent was measured over time using techniques such as High-Performance Liquid Chromatography (HPLC) to determine the leaching rate.

  • Key Finding: Studies on the residual behavior of this compound in various polymers have shown that the primary cause of its loss from the polymer is leaching.[3][4][5] The rate of this leaching is influenced by the polymer's properties, with a slower loss rate observed in polymers with a higher glass transition temperature, such as polystyrene, due to intermolecular interactions.[3][5]

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved in UV degradation and the experimental evaluation of this compound, the following diagrams are provided.

UV_Degradation_Stabilization cluster_degradation Degradation Pathway cluster_stabilization Stabilization Pathway UV_Radiation UV Radiation (290-400 nm) Polymer Polymer Matrix UV_Radiation->Polymer absorbs This compound This compound (UV Absorber) UV_Radiation->this compound absorbs Photo_Oxidation Photo-oxidation Polymer->Photo_Oxidation initiates Free_Radicals Free Radical Formation Photo_Oxidation->Free_Radicals Chain_Scission Chain Scission & Cross-linking Free_Radicals->Chain_Scission Degradation Polymer Degradation (Yellowing, Embrittlement) Chain_Scission->Degradation Heat_Dissipation Harmless Heat Dissipation This compound->Heat_Dissipation dissipates energy as

Caption: UV Degradation and this compound Stabilization Pathway.

Experimental_Workflow Start Start: Polymer & this compound Compounding Sample_Prep Sample Preparation (e.g., Injection Molding) Start->Sample_Prep Initial_Char Initial Characterization (Tensile, UV-Vis, Color) Sample_Prep->Initial_Char Accelerated_Weathering Accelerated Weathering (ASTM G154 / D4329) Initial_Char->Accelerated_Weathering Periodic_Eval Periodic Evaluation Accelerated_Weathering->Periodic_Eval Periodic_Eval->Accelerated_Weathering Continue Exposure Final_Char Final Characterization (Tensile, UV-Vis, Color) Periodic_Eval->Final_Char End of Exposure Data_Analysis Data Analysis & Comparison Final_Char->Data_Analysis End End: Performance Assessment Data_Analysis->End

Caption: Experimental Workflow for this compound Performance Evaluation.

Conclusion

This compound demonstrates significant efficacy as a UV stabilizer across a variety of polymer systems. Its strong absorption of harmful UV radiation translates into improved retention of mechanical properties and reduced polymer degradation. The choice of UV stabilizer and its concentration is critical and depends on the specific polymer, the intended application, and the environmental conditions. This comparative study provides valuable data to guide the selection and optimization of UV protection strategies for polymeric materials.

References

A Comparative Guide to HPLC and GC-MS Methods for the Quantification of Bumetrizole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of the UV stabilizer Bumetrizole is critical in various matrices, from environmental samples to pharmaceutical and cosmetic formulations. The choice of analytical methodology is paramount for achieving reliable and reproducible results. This guide provides an objective cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound, supported by experimental data and detailed protocols.

This comparison aims to assist in the selection of the most suitable technique based on the specific analytical requirements, such as sensitivity, sample matrix, and throughput. While both HPLC and GC-MS are powerful analytical tools, they possess distinct advantages and limitations for the analysis of this compound.

Data Presentation: A Side-by-Side Comparison of Performance

The following tables summarize the key quantitative performance parameters for the analysis of this compound and related benzotriazole (B28993) UV stabilizers using HPLC and GC-MS. Data has been compiled from various studies to provide a comprehensive overview.

Validation Parameter HPLC-UV/MS GC-MS
Linearity (R²) > 0.99> 0.99
Accuracy (Recovery %) 71 - 110%[1]47 - 119%[1]
Precision (RSD %) < 15%< 15%
Limit of Detection (LOD) 0.02 - 0.09 ng/mL (LC-MS/MS)[1]0.008 - 0.09 ng/mL[1][2]
Limit of Quantification (LOQ) Typically 3x LODTypically 3x LOD

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC and GC-MS are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.

Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV or Mass Spectrometric (MS) detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (often with a formic acid modifier for better peak shape and ionization in MS) is typical.

  • Flow Rate: Approximately 0.5 - 1.0 mL/min.

  • Detection: UV detection can be used, but for higher sensitivity and selectivity, a tandem mass spectrometer (MS/MS) is preferred.[1]

Sample Preparation:

  • Liquid Samples (e.g., wastewater): Solid-phase extraction (SPE) is a common and effective technique for sample clean-up and pre-concentration.[1]

  • Solid Samples (e.g., plastics, sediments): Solvent extraction followed by clean-up steps may be necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Instrumentation:

  • A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS), often a single quadrupole or a tandem quadrupole (MS/MS) for enhanced selectivity.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column is typically employed.

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Temperature Program: A temperature gradient is used to elute the analytes, starting at a lower temperature and ramping up to a higher temperature.

  • Injection Mode: Splitless injection is commonly used for trace analysis.

  • Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification to achieve high sensitivity and selectivity.

Sample Preparation:

  • Liquid Samples: Similar to HPLC, SPE can be used for extraction and pre-concentration. The final extract is then reconstituted in a solvent suitable for GC analysis, such as n-hexane.[1]

  • Solid Samples: Pressurized liquid extraction (PLE) or other solvent extraction methods can be employed.

  • Derivatization: For some benzotriazoles, derivatization may be necessary to improve their volatility and thermal stability, although it is not always required for this compound.

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Workflow for this compound Quantification cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_validation Method Validation & Comparison Sample Sample Collection Extraction Extraction (SPE, LLE, etc.) Sample->Extraction Cleanup Sample Clean-up Extraction->Cleanup HPLC_Analysis HPLC-UV/MS Analysis Cleanup->HPLC_Analysis GCMS_Analysis GC-MS Analysis Cleanup->GCMS_Analysis HPLC_Data HPLC Data Acquisition HPLC_Analysis->HPLC_Data Validation Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) HPLC_Data->Validation GCMS_Data GC-MS Data Acquisition GCMS_Analysis->GCMS_Data GCMS_Data->Validation Comparison Statistical Comparison (e.g., t-test, Bland-Altman) Validation->Comparison Report Final Report & Method Selection Comparison->Report

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Discussion and Conclusion

Both HPLC and GC-MS are suitable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

HPLC-MS/MS is particularly advantageous for its ability to analyze a wide range of benzotriazole UV stabilizers without the need for derivatization. It is also well-suited for complex matrices and can offer very high sensitivity and selectivity.[1]

GC-MS is a robust and highly sensitive technique, especially when operated in SIM or MRM mode.[2] It can provide excellent separation of isomers and is a well-established method for the analysis of many environmental contaminants. However, the volatility of the analyte is a key consideration, and for less volatile compounds, derivatization might be necessary, adding an extra step to the sample preparation process.

Ultimately, a thorough cross-validation should be performed using representative samples to determine the most appropriate method for a given application. This process ensures the accuracy and reliability of the data, leading to higher confidence in the final reported concentrations of this compound. Factors such as required sensitivity, sample throughput, and available instrumentation should all be considered in the final method selection.

References

Unveiling the Environmental Footprint: A Comparative Analysis of Bumetrizole and Other UV Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental impact of chemical compounds is paramount. This guide provides an objective comparison of the environmental performance of Bumetrizole (UV-326), a benzotriazole (B28993) UV absorber, with other commonly used UV absorbers from different chemical classes. The following analysis is supported by experimental data on aquatic toxicity, biodegradability, and bioaccumulation potential, offering a comprehensive overview for informed decision-making.

Executive Summary

This compound, a member of the benzotriazole UV stabilizer (BUVs) class, exhibits a complex environmental profile characterized by high aquatic toxicity to certain organisms and low biodegradability. While effective in its primary function of UV absorption, its persistence and potential for bioaccumulation raise environmental concerns. This guide will delve into the specifics of its environmental impact in comparison to other benzotriazoles, benzophenones, and inorganic UV filters, providing a data-driven perspective for researchers and developers.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data on the environmental impact of this compound and other selected UV absorbers.

Table 1: Acute Aquatic Toxicity Data

UV AbsorberChemical ClassTest OrganismExposure Time (hours)LC50 / EC50 (mg/L)Reference(s)
This compound (UV-326) BenzotriazoleDaphnia magna48>10[1]
UV-P BenzotriazoleZebrafish (Danio rerio) embryos-0.004772 (LD50 in ng/g-egg)[2]
UV-9 BenzotriazoleZebrafish (Danio rerio) embryos-0.011608 (LD50 in ng/g-egg)[2]
UV-571 BenzotriazoleDaphnia pulex246.35[1]
UV-571 BenzotriazoleDaphnia pulex482.59[1]
Oxybenzone (BP-3) BenzophenoneDaphnia magna481.09 - 3.03[3]
Octocrylene -Artemia franciscana480.55[4]
Octocrylene -Daphnia magna482.66 - 3.67[4]
Nano Zinc Oxide (nZnO) InorganicVarious aquatic organisms-Varies significantly with particle size and coating[5],[6]
Nano Titanium Dioxide (nTiO2) InorganicVarious aquatic organisms-Varies significantly with particle size and coating[5],[6]

Table 2: Biodegradability Data

UV AbsorberChemical ClassTest GuidelineBiodegradation (%)Test Duration (days)ClassificationReference(s)
This compound (UV-326) BenzotriazoleNot specifiedLow-Not readily biodegradable[7]
Benzotriazole (parent compound) BenzotriazoleNot specifiedLow-Not readily biodegradable[8]
Oxybenzone (BP-3) BenzophenoneNot specified~4%28Not readily biodegradable[9]
Oxybenzone (BP-3) BenzophenoneLab microcosmHalf-life: 10.7 (oxic)-Biodegradable under specific conditions[10]

Table 3: Bioaccumulation Potential

UV AbsorberChemical ClassOrganismBioaccumulation Factor (BCF) (L/kg)ClassificationReference(s)
This compound (UV-326) BenzotriazoleFishNot explicitly found, but considered to have bioaccumulation potential-[7]
Other Benzotriazoles (e.g., UV-327, UV-328) BenzotriazoleAquatic organismsHigh potential for bioaccumulationBioaccumulative[11],[12]
Oxybenzone (BP-3) BenzophenoneFish33 - 160 (lipid normalized)Low to moderate bioaccumulation[13]
Octocrylene -Fish830 - 880 (lipid normalized)High bioaccumulation potential[13]
Avobenzone -Fish1,807High bioaccumulation potential[13]

Experimental Protocols

A summary of the standard methodologies used in the cited experiments is provided below to allow for a better understanding and replication of the findings.

Acute Aquatic Toxicity Testing (Daphnia magna)

The acute immobilization test with Daphnia magna is typically conducted following OECD Guideline 202 .

  • Test Organism: Daphnia magna, neonates less than 24 hours old.

  • Test Duration: 48 hours.

  • Test Conditions: Static or semi-static system at a constant temperature of 20 ± 2°C with a 16-hour light and 8-hour dark photoperiod.[14][15]

  • Test Concentrations: A geometric series of at least five concentrations of the test substance and a control.

  • Endpoint: The concentration at which 50% of the daphnids are immobilized (EC50) is determined at 24 and 48 hours. Immobilization is defined as the lack of movement except for minor appendage activity.[15]

Ready Biodegradability Testing (OECD 301)

The OECD 301 guideline series provides several methods to assess the ready biodegradability of chemicals.[5]

  • Principle: A small amount of the test substance is inoculated with microorganisms from a source like activated sludge in a mineral medium.[2][5] The degradation is monitored over 28 days by measuring parameters such as dissolved organic carbon (DOC) removal, CO2 evolution, or oxygen consumption.[2][5]

  • Test Duration: 28 days.[2][5]

  • Inoculum: Mixed microbial population, typically from a sewage treatment plant.[16]

  • Pass Levels: A substance is considered "readily biodegradable" if it reaches a degradation level of >60% of the theoretical maximum (for CO2 evolution or oxygen demand) or >70% removal of DOC within a 10-day window during the 28-day test period.[5]

Bioaccumulation in Fish (OECD 305)

The potential for a chemical to bioaccumulate in aquatic organisms is often assessed using OECD Guideline 305 .[17][18][19]

  • Principle: Fish are exposed to the test substance in a flow-through or semi-static system for an uptake phase, followed by a depuration phase in clean water.[17][19]

  • Test Organism: Suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).[17][20]

  • Uptake Phase: Typically 28 days, where fish are exposed to a constant concentration of the test substance.[17]

  • Depuration Phase: Fish are transferred to a substance-free environment to measure the rate of elimination.[17]

  • Endpoint: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady-state.[17][19]

Mandatory Visualization

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by Benzotriazole UV Stabilizers

Several benzotriazole UV stabilizers, including this compound, have been shown to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is a known mechanism of toxicity.[10][17] This can lead to a range of adverse effects, including endocrine disruption and immunotoxicity.

AhR_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BUV Benzotriazole UV Stabilizer (e.g., this compound, UV-P) AhR_complex AhR Complex (AhR, Hsp90, XAP2, p23, c-Src) BUV->AhR_complex Binding AhR_ligand Ligand-Bound AhR AhR_complex->AhR_ligand Conformational Change & Chaperone Dissociation AhR_ARNT_dimer AhR-ARNT Dimer AhR_ligand->AhR_ARNT_dimer Translocation & Dimerization with ARNT ARNT ARNT ARNT->AhR_ARNT_dimer XRE Xenobiotic Responsive Element (XRE) AhR_ARNT_dimer->XRE Binds to DNA Gene_expression Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Gene_expression Initiates Adverse_effects Adverse Cellular Effects (Endocrine Disruption, Immunotoxicity) Gene_expression->Adverse_effects Leads to

Caption: AhR pathway activation by benzotriazole UV stabilizers.

Experimental Workflow for Aquatic Toxicity Testing

The following diagram illustrates a typical workflow for assessing the acute toxicity of a UV absorber on an aquatic invertebrate like Daphnia magna.

Aquatic_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis Culture Culture Daphnia magna Prepare_solutions Prepare Test Solutions (Geometric Series of Concentrations) Expose Expose Neonates (<24h old) to Test Solutions Culture->Expose Prepare_solutions->Expose Incubate Incubate for 48 hours (20°C, 16h light/8h dark) Expose->Incubate Observe Observe and Record Immobilization at 24h & 48h Incubate->Observe Calculate Calculate EC50 (Statistical Analysis) Observe->Calculate

Caption: Workflow for Daphnia magna acute toxicity testing.

Conclusion

The selection of a UV absorber requires a multifaceted evaluation that extends beyond its performance in protecting materials from photodegradation. This guide highlights the significant differences in the environmental impact of various UV absorber classes. Benzotriazoles, including this compound, are effective but raise concerns due to their persistence and potential for bioaccumulation and toxicity. Benzophenones also exhibit varying degrees of environmental persistence and endocrine-disrupting potential. Inorganic UV filters, while generally considered more environmentally benign, are not without their own set of concerns, particularly at the nanoscale.

For researchers and developers, this comparative analysis underscores the importance of considering the entire lifecycle of a chemical. Prioritizing the development and use of UV absorbers with lower environmental persistence, reduced toxicity, and minimal bioaccumulation potential is crucial for sustainable product design and environmental stewardship. Further research into the long-term effects and degradation pathways of these compounds is essential to fully understand and mitigate their environmental risks.

References

Unveiling Bumetrizole Toxicity: A Comparative Guide to In-Silico Prediction Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in-silico models for predicting the toxicity of Bumetrizole, a widely used UV absorber. This analysis is supported by available experimental data to offer a clear perspective on the strengths and limitations of current computational approaches.

This compound, a member of the benzotriazole (B28993) class of chemical compounds, is extensively used as a UV stabilizer in various materials. Its potential for human and environmental exposure necessitates a thorough understanding of its toxicological profile. In recent years, in-silico methods have emerged as crucial tools for rapid and cost-effective toxicity assessment. This guide delves into the validation of these computational models for predicting this compound's toxicity, offering a valuable resource for risk assessment and the development of safer alternatives.

Executive Summary of In-Silico Model Performance

The validation of in-silico models for predicting this compound toxicity reveals a varied landscape of applicability and predictive power. While comprehensive, direct validation studies for this compound are not always publicly available, the evaluation of models for structurally similar benzotriazoles provides valuable insights.

In-Silico Model/SoftwarePredicted Endpoint(s)Validation Status for this compound/BenzotriazolesKey Findings
EPI Suite™ Physicochemical properties, environmental fate, ecotoxicityMentioned in GreenScreen® assessment for this compound; direct validation data not found.Widely used for screening-level assessment.[1][2]
ECOSAR™ Aquatic toxicityMentioned in GreenScreen® assessment; validated for benzotriazoles in the CADASTER project.[3][4][5]Generally provides reliable estimates for aquatic toxicity of benzotriazoles, especially for screening purposes.[6][7][8]
EAWAG-BBD Biodegradation pathwaysMentioned in GreenScreen® assessment; predicts plausible microbial degradation pathways.[9][10]Useful for assessing environmental persistence; validation is based on a rule-based system derived from experimental data for a wide range of compounds.[11][12][13]
CADASTER QSAR Models Aquatic toxicityValidated for a series of (benzo)triazoles, including compounds structurally related to this compound.[3][4]Consensus models demonstrated good predictive capability for the toxicity of benzotriazoles to algae, daphnia, and fish.[3][4][14]
Derek Nexus Mutagenicity, Skin Sensitization, etc.General-purpose expert rule-based system; specific validation for this compound not found.Widely used in the pharmaceutical industry for identifying potential toxicophores.[15][16]
Sarah Nexus MutagenicityStatistical-based model; specific validation for this compound not found.Often used in conjunction with rule-based systems like Derek Nexus for a more comprehensive assessment.
TOPKAT Various toxicological endpointsCommercial QSAR software; specific public validation for this compound not found.Offers predictions for a range of endpoints including acute and chronic toxicity.[17][18][19]

Experimental Protocols for Toxicity Assessment

The validation of in-silico models relies on robust experimental data. The following are summaries of typical experimental protocols used to assess the toxicity of chemicals like this compound.

Acute Oral Toxicity (as per OECD Guideline 423)
  • Test Animals: Typically, adult female rats are used.

  • Dosage: A single oral dose of the test substance is administered. The starting dose is selected based on available information about the substance's toxicity.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.

  • Endpoint: The Lethal Dose 50 (LD50), the dose that is lethal to 50% of the test population, is determined. For this compound, the oral LD50 in rats is reported to be >2000 mg/kg, indicating low acute toxicity.

Aquatic Toxicity Testing (as per OECD Guidelines 201, 202, and 203)
  • Test Organisms: Freshwater algae (e.g., Pseudokirchneriella subcapitata), invertebrates (e.g., Daphnia magna), and fish (e.g., Oncorhynchus mykiss) are used to represent different trophic levels.

  • Exposure: Organisms are exposed to a range of concentrations of the test substance in a controlled laboratory setting.

  • Endpoints:

    • Algae (OECD 201): Inhibition of growth over a 72-hour period (EC50).

    • Daphnia (OECD 202): Immobilization over a 48-hour period (EC50).

    • Fish (OECD 203): Mortality over a 96-hour period (LC50).

  • Data Analysis: The concentration-response data is used to calculate the effective concentration (EC50) or lethal concentration (LC50) that causes the specified effect in 50% of the test organisms.

In-Silico Modeling and Validation Workflow

The process of using and validating in-silico models for toxicity prediction follows a structured workflow.

In_Silico_Workflow cluster_0 Model Development & Prediction cluster_1 Experimental Validation cluster_2 Outcome A Chemical Structure Input (this compound) B In-Silico Model (e.g., QSAR, Expert System) A->B Input C Toxicity Prediction B->C Generates E Comparison of Predicted vs. Experimental Results C->E Compared with D Experimental Toxicity Data (In-vivo/In-vitro) D->E F Model Validation Assessment E->F Leads to G Validated Model for This compound Toxicity Prediction F->G Successful H Model Refinement or Identification of Data Gaps F->H Unsuccessful

A simplified workflow for in-silico model validation.

Signaling Pathways and Mechanisms of Toxicity

While specific signaling pathways for this compound toxicity are not extensively detailed in the public domain, benzotriazoles, as a class, are known to have the potential to interact with various biological pathways. In-silico models can help to predict these interactions.

Toxicity_Pathways cluster_0 Potential Cellular Interactions cluster_1 Downstream Effects cluster_2 Toxicological Outcomes This compound This compound Receptor Nuclear Receptors (e.g., AhR) This compound->Receptor Enzymes Metabolic Enzymes (e.g., CYPs) This compound->Enzymes Gene_Expression Altered Gene Expression Receptor->Gene_Expression Metabolite Reactive Metabolite Formation Enzymes->Metabolite Endocrine_Disruption Endocrine Disruption Gene_Expression->Endocrine_Disruption Organ_Toxicity Organ Toxicity (e.g., Liver) Metabolite->Organ_Toxicity

Predicted interaction pathways for this compound toxicity.

Discussion and Future Perspectives

The available data indicates that while in-silico models are valuable tools for screening the potential toxicity of this compound, there is a clear need for more direct and comprehensive validation studies. The CADASTER project serves as a good example of how QSAR models can be effectively validated for a class of chemicals like benzotriazoles.[3][4] For commercially available software, the lack of publicly accessible, detailed validation studies for specific compounds like this compound remains a limitation.

Future efforts should focus on:

  • Generating more high-quality experimental toxicity data for this compound to serve as a robust basis for model validation.

  • Conducting and publishing direct validation studies of various in-silico models for this compound.

  • Developing integrated testing strategies that combine in-silico predictions with targeted in-vitro and in-vivo assays to improve the accuracy and efficiency of toxicity assessment.

By addressing these gaps, the scientific community can enhance the reliability of in-silico models and further promote their use in regulatory decision-making, ultimately contributing to the development of safer chemical products.

References

A Comparative Guide to Bumetrizole Synthesis: An Objective Assessment of Chemical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of Bumetrizole, a key UV absorber, is of paramount importance. This guide provides a comparative assessment of the primary synthesis routes, offering a side-by-side analysis of their performance based on available experimental data. We delve into the conventional three-step synthesis, exploring variations in the critical reduction stage, and touch upon emerging methodologies like phase-transfer catalysis.

The industrial production of this compound, chemically known as 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol, predominantly follows a well-established three-step sequence. This process commences with the diazotization of p-chloro-o-nitroaniline, followed by a coupling reaction with 2-tert-butyl-4-methylphenol (B42202) to form an azo intermediate. The synthesis culminates in a reduction step to yield the final this compound product. While the initial two steps are relatively standard, the choice of reducing agent in the final step presents several alternatives, each with its own set of advantages and disadvantages. This guide will focus on comparing the conventional synthesis pathway with variations in the reduction step, alongside a promising alternative in the initial diazotization process.

Comparative Data of this compound Synthesis Routes

The following table summarizes the quantitative data for different this compound synthesis routes, focusing on the varied reduction methods and an alternative diazotization approach. It is important to note that a direct, comprehensive comparison from a single source is often unavailable in published literature. Therefore, the data presented is a consolidation of information from various studies and patents, which may involve slightly different reaction conditions.

Synthesis RouteKey ReagentsYield (%)Purity (%)Reaction Time (hours)Reaction Temperature (°C)
Conventional Route with Zinc Reduction p-chloro-o-nitroaniline, 2-tert-butyl-4-methylphenol, NaNO₂, HCl, Zinc powderHighGood4 - 680 - 100
Conventional Route with Sodium Sulfide (B99878) Reduction p-chloro-o-nitroaniline, 2-tert-butyl-4-methylphenol, NaNO₂, HCl, Na₂S>95*High2 - 460 - 80
Conventional Route with Glucose Reduction p-chloro-o-nitroaniline, 2-tert-butyl-4-methylphenol, NaNO₂, HCl, Glucose, NaOHGoodGood3 - 550
Phase-Transfer Catalyzed Diazotization p-chloro-o-nitroaniline, 2-tert-butyl-4-methylphenol, Phase-Transfer Catalyst~88~992 - 325

*Note: The >95% yield for sodium sulfide reduction is reported for the synthesis of related benzimidazoles and quinoxalines and serves as a strong indicator of its potential efficiency in this compound synthesis.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are generalized from various sources and may require optimization for specific laboratory conditions.

Conventional Synthesis Route

This route can be divided into three main stages:

a) Diazotization of p-Chloro-o-nitroaniline:

  • p-Chloro-o-nitroaniline is dissolved in a suitable acidic medium, typically hydrochloric acid or sulfuric acid.

  • The solution is cooled to a low temperature, generally between 0-5 °C.

  • A solution of sodium nitrite (B80452) (NaNO₂) in water is added dropwise to the cooled solution while maintaining the low temperature.

  • The reaction mixture is stirred for a specified period to ensure complete formation of the diazonium salt.

b) Coupling with 2-tert-butyl-4-methylphenol:

  • 2-tert-butyl-4-methylphenol is dissolved in a basic solution, such as aqueous sodium hydroxide, to form the phenoxide.

  • The previously prepared diazonium salt solution is slowly added to the phenoxide solution, again at a controlled low temperature.

  • The pH of the reaction mixture is carefully controlled, typically in the range of 7-9, to facilitate the coupling reaction.

  • The resulting azo compound precipitates out of the solution and is collected by filtration.

c) Reduction of the Azo Intermediate:

This final step can be carried out using different reducing agents:

  • Zinc Powder Reduction:

    • The azo intermediate is suspended in a suitable solvent, such as an alcohol or a mixture of solvents.

    • Zinc powder is gradually added to the suspension.

    • An acidic or basic medium is used to facilitate the reduction.

    • The reaction is typically heated to a temperature between 80-100 °C for 4-6 hours.

    • After completion, the excess zinc is filtered off, and the this compound product is isolated from the filtrate.

  • Sodium Sulfide Reduction:

    • The azo compound is suspended in an aqueous or alcoholic solution.

    • Sodium sulfide (Na₂S) is added to the mixture.

    • The reaction is heated to a temperature of 60-80 °C for 2-4 hours.

    • Upon completion, the product is isolated by filtration and purified. This method is often cited for its high efficiency.[1]

  • Glucose Reduction:

    • The azo intermediate is suspended in an alkaline solution, typically containing sodium hydroxide.

    • Glucose is added as the reducing agent.

    • The reaction mixture is heated to around 50 °C for 3-5 hours.

    • The this compound product is then isolated and purified.

Phase-Transfer Catalyzed Diazotization Route

This method offers an alternative to the conventional diazotization process, aiming for improved efficiency and milder reaction conditions.

  • The diazotization of 4-chloro-2-nitroaniline (B28928) is carried out at room temperature (25 °C) in the presence of a phase-transfer catalyst.

  • The subsequent coupling with 2-tert-butyl-4-methylphenol also proceeds under these milder conditions.

  • This route has been reported to achieve a yield of approximately 88% with a purity of 99%.

Synthesis Route Diagrams

The following diagrams illustrate the logical flow of the different synthesis pathways for this compound.

Bumetrizole_Synthesis_Routes A p-Chloro-o-nitroaniline B Diazotization A->B Conventional I Phase-Transfer Catalyzed Diazotization A->I C Diazonium Salt B->C E Coupling C->E D 2-tert-butyl-4-methylphenol D->E D->I F Azo Intermediate E->F G Reduction F->G H This compound G->H I->F Direct to Azo Intermediate

Caption: Overall workflow of this compound synthesis pathways.

Reduction_Methods_Comparison Start Azo Intermediate Zinc Zinc Powder Reduction (High Temp, Moderate Time) Start->Zinc Sulfide Sodium Sulfide Reduction (High Yield, Shorter Time) Start->Sulfide Glucose Glucose Reduction (Milder Temp, Good Yield) Start->Glucose End This compound Zinc->End Sulfide->End Glucose->End

Caption: Comparison of reduction methods for the final synthesis step.

References

A Comparative Benchmark of Bumetrizole's Photostability Against Emerging Novel UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of UV Filter Performance with Supporting Experimental Data

The demand for highly effective and photostable UV filters is a driving force in dermatological and cosmetic research. While established UV absorbers like Bumetrizole have a history of use, particularly in material protection, the landscape of photoprotection is rapidly evolving with the advent of novel chemical entities demonstrating superior stability and broader absorption profiles. This guide provides a comprehensive comparison of the photostability of this compound against two promising classes of novel UV filters: Meldrum's acid derivatives and 5-arylideneimidazolidine-2,4-dione derivatives.

Executive Summary

This compound, a benzotriazole-based UV absorber, is recognized for its efficacy in stabilizing polymers and other materials against photodegradation.[1] However, its application and published photostability data within cosmetic formulations are less prevalent compared to its industrial uses. In contrast, emerging novel UV filters, such as Meldrum's acid and 5-arylideneimidazolidine-2,4-dione derivatives, are being specifically designed for cosmetic applications with a strong emphasis on high photostability and safety.[2][3]

This guide synthesizes available data to benchmark the photostability of these compounds. While direct, peer-reviewed quantitative data on the photodegradation of this compound in cosmetic-relevant solvents is limited, this comparison draws upon its known characteristics as a photostabilizer and available data for related benzotriazoles. The novel UV filters, on the other hand, have demonstrated impressive photostability in recent studies, often outperforming commercially available filters like avobenzone.

Quantitative Photostability Data

The following tables summarize the available quantitative data on the photostability of the discussed UV filters. It is important to note that experimental conditions can vary between studies, impacting direct comparisons.

Table 1: Photostability of this compound

CompoundExperimental ConditionsPhotodegradationReference
This compound (UV-326)Used as a photostabilizer in a cosmetic formulation with other UV filters and Vitamin A.Not directly measured, but its presence influenced the protective effects of the formulation.[2]
Benzotriazole UV Stabilizers (general)Varies; primarily studied in the context of material stabilization.Generally considered highly photostable with efficient energy dissipation mechanisms.[4]

Table 2: Photostability of Novel UV Filters

Compound ClassSpecific Compound(s)Experimental ConditionsPhotodegradation (% loss of absorbance/concentration)Reference
Meldrum's Acid DerivativesCoumaryl Meldrum (CMe) and Sinapyl Meldrum (SMe)In an industry-standard emollient (Cetiol CCT), irradiated with a solar simulator for 2 hours.< 10%[5]
Meldrum's Acid DerivativesPhenolic, Furanic, and Pyrrolic SeriesIn ethanol, irradiated for 60 minutes under UV light (300 nm).Varied by series, with some showing minimal loss compared to avobenzone.[6]
5-Arylideneimidazolidine-2,4-dione DerivativesDiethyl 2,2′-((Z)-4-((E)-3-(4-methoxyphenyl)allylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate (4g)In macrogol formulation.Described as having "favorable photostability".[1][3]
5-Arylideneimidazolidine-2,4-dione DerivativesDiethyl 2,2′-((Z)-4-(4-methoxybenzylidene)-2,5-dioxo-imidazolidine-1,3-diyl)diacetate (3b)In macrogol formulation.Described as having "very good solubility and photostability".[1][3][7]

Experimental Protocols

The assessment of UV filter photostability is crucial for developing effective and reliable sunscreen products. A generalized in vitro protocol, based on common methodologies found in the literature, is detailed below.

In Vitro Photostability Testing by HPLC

This method quantifies the degradation of a UV filter in a formulation after exposure to a controlled dose of UV radiation.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector
  • Solar simulator with a controlled and calibrated UV output
  • Polymethyl methacrylate (B99206) (PMMA) plates (roughened surface)
  • Positive displacement pipette or syringe
  • Analytical balance
  • Suitable solvent for extraction (e.g., isopropanol, methanol)
  • Ultrasonic bath

2. Sample Preparation:

  • Accurately weigh a specific amount of the test formulation.
  • Apply the formulation evenly onto the surface of a PMMA plate at a concentration of 1.0 to 2.0 mg/cm².
  • Allow the film to dry in the dark at a controlled temperature (e.g., 25°C) for a specified time (e.g., 30 minutes).
  • Prepare a non-irradiated control sample by keeping a prepared plate in the dark.

3. UV Irradiation:

  • Place the dried sample plate under the solar simulator.
  • Expose the sample to a defined dose of UV radiation. The dose can be a fixed amount or calculated based on the product's expected Sun Protection Factor (SPF).

4. Extraction:

  • After irradiation, immerse the PMMA plate in a known volume of a suitable solvent.
  • Use an ultrasonic bath to ensure the complete dissolution of the sunscreen film and extraction of the UV filter.
  • Perform the same extraction procedure for the non-irradiated control sample.

5. HPLC Analysis:

  • Filter the extracts to remove any particulate matter.
  • Inject the filtered extracts into the HPLC system.
  • Use a suitable mobile phase and column to achieve good separation of the UV filter from other formulation components.
  • Set the UV detector to the wavelength of maximum absorbance (λmax) of the target UV filter.

6. Data Analysis:

  • Quantify the concentration of the UV filter in both the irradiated and non-irradiated samples by comparing the peak areas to a standard calibration curve.
  • Calculate the percentage of degradation using the following formula: % Degradation = [(C_control - C_irradiated) / C_control] * 100 where C_control is the concentration of the UV filter in the non-irradiated sample and C_irradiated is the concentration in the irradiated sample.

Visualizing Experimental Workflow and Logical Relationships

To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis start Start formulation Weigh Formulation start->formulation apply Apply to PMMA Plate formulation->apply dry Dry in Dark apply->dry control Control (No UV) dry->control irradiate Irradiate with Solar Simulator dry->irradiate extract_control Extract UV Filter control->extract_control extract_irradiated Extract UV Filter irradiate->extract_irradiated hplc HPLC Analysis extract_control->hplc extract_irradiated->hplc data Data Analysis (% Degradation) hplc->data end End data->end

Caption: Workflow for in vitro photostability testing of UV filters.

References

A Researcher's Guide to the Validation of Analytical Standards for Bumetrizole

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and materials science, the accurate validation of analytical standards is paramount for reliable research outcomes. This guide provides a comprehensive comparison of analytical methodologies for the validation of Bumetrizole, a widely used UV stabilizer. It includes detailed experimental protocols, comparative performance data, and visual workflows to aid in the selection and validation of appropriate analytical standards.

Comparison of Analytical Methods for this compound Analysis

The two most common analytical techniques for the determination of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation.

Table 1: Comparison of HPLC-UV and GC-MS for this compound Analysis

Performance ParameterHPLC-UV (Typical)GC-MS (Typical)
Linearity (R²) > 0.998> 0.99
Accuracy (% Recovery) 95 - 105%80 - 113%[1]
Precision (%RSD) < 5%Intraday: < 15%, Interday: < 15%[1]
Limit of Detection (LOD) 0.02 - 0.09 ng/mL[2]Typically in the low ng/mL range[1]
Limit of Quantitation (LOQ) 0.06 - 0.31 ng/mL[2]1 µg/L (for similar phenols)[1]
Specificity High; potential for interference from co-eluting impurities without mass spectrometric detection.[1]Very High; mass spectral data provides definitive identification.[1]
Sample Throughput Moderate to HighModerate
Cost (Instrument) LowerHigher
Cost (Operational) Higher (solvent consumption)Lower (gas consumption)

Evaluation of Analytical Standards

While a direct comparison of commercially available this compound analytical standards is challenging without access to supplier-specific Certificates of Analysis (CoA), researchers should prioritize standards with the following characteristics:

  • High Purity: Look for standards with a purity of ≥98%. The CoA should provide the exact purity value and the method used for its determination.

  • Comprehensive CoA: The certificate should include detailed information on the identity of the compound (e.g., by NMR, IR, and MS), the purity, impurity profile, and storage conditions. Several suppliers, such as LGC Standards, provide detailed product information.[3][4][5]

  • ISO 17034 Accreditation: This indicates that the reference material has been produced by a competent manufacturer, ensuring its quality and reliability.[4]

Alternative Analytical Standards for Benzotriazole (B28993) UV Stabilizers

For comparative studies or when this compound is not the sole analyte of interest, other benzotriazole UV stabilizers can be considered. These compounds share structural similarities and often employ similar analytical methodologies.

Table 2: Alternative Benzotriazole UV Stabilizer Standards

Compound NameCAS NumberCommon Analytical Methods
UV-3273864-99-1GC-MS, LC-MS/MS[2][6]
UV-32825973-55-1GC-MS, LC-MS/MS[2][6]
UV-3293147-75-9GC-MS[2]
UV-P2440-22-4GC-MS[2][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and validatable results. Below are typical protocols for HPLC-UV and GC-MS analysis of this compound.

Stability-Indicating HPLC-UV Method

A stability-indicating method is essential to separate the active pharmaceutical ingredient (API) from its degradation products, impurities, and excipients.[7]

1. Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 305 nm or 340 nm).

  • Injection Volume: 20 µL

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound analytical standard in a suitable solvent (e.g., acetonitrile or methanol) and dilute to the desired concentration range for the calibration curve.

  • Sample Solution (e.g., from a plastic product):

    • Extract a known weight of the sample with a suitable solvent (e.g., dichloromethane (B109758) or a mixture of methanol (B129727) and tetrahydrofuran) using ultrasonication.

    • Filter the extract through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Specificity: Assessed by forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure no interference from degradation products.[7]

  • Linearity: Determined by analyzing a series of standard solutions at different concentrations.

  • Accuracy: Evaluated by recovery studies of spiked placebo samples.

  • Precision: Assessed by replicate injections of the standard solution (repeatability) and on different days (intermediate precision).

  • LOD & LOQ: Determined based on the signal-to-noise ratio.

GC-MS Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[8]

1. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature gradient is used to separate the analytes.

  • Injector: Splitless mode.

  • Mass Spectrometer: Electron Ionization (EI) mode with a scan range appropriate for this compound and its fragments.

2. Sample Preparation:

  • Extraction: Similar to the HPLC method, extraction from the matrix is required. For complex matrices, a clean-up step using Solid Phase Extraction (SPE) may be necessary.[2]

  • Derivatization: While not always necessary for this compound, derivatization can sometimes improve chromatographic performance.

Visualizing the Workflow

Diagrams can help in understanding the logical flow of the validation process and experimental procedures.

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation Define_Purpose Define Purpose & Scope Select_Method Select Analytical Method Define_Purpose->Select_Method Prepare_Protocols Prepare Validation Protocols Select_Method->Prepare_Protocols Perform_Experiments Perform Experiments Prepare_Protocols->Perform_Experiments Analyze_Data Analyze Data Perform_Experiments->Analyze_Data Forced_Degradation Forced Degradation Studies Assess_Parameters Assess Validation Parameters (Specificity, Linearity, Accuracy, Precision, etc.) Forced_Degradation->Assess_Parameters Analyze_Data->Assess_Parameters Compare_Criteria Compare with Acceptance Criteria Assess_Parameters->Compare_Criteria Prepare_Report Prepare Validation Report Compare_Criteria->Prepare_Report

Caption: Logical workflow for the validation of an analytical method.

HPLC_Workflow Sample_Prep Sample Preparation (Extraction & Filtration) HPLC_System HPLC-UV System Sample_Prep->HPLC_System Standard_Prep Standard Preparation (Stock & Dilutions) Standard_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram Chromatogram Analysis (Peak Integration) Data_Acquisition->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for HPLC-UV analysis of this compound.

GCMS_Workflow Sample_Extraction Sample Extraction Cleanup Sample Cleanup (e.g., SPE) Sample_Extraction->Cleanup GCMS_System GC-MS System Cleanup->GCMS_System Data_Analysis Data Analysis (Mass Spectra Interpretation) GCMS_System->Data_Analysis Identification Compound Identification Data_Analysis->Identification Quantification Quantification Data_Analysis->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Comparative leaching studies of Bumetrizole from different plastic matrices

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Bumetrizole Leaching from Various Plastic Matrices for Researchers and Drug Development Professionals

This guide provides an objective comparison of this compound (UV-326) leaching from different plastic matrices, supported by experimental data. The information is intended for researchers, scientists, and drug development professionals involved in material selection and safety assessment.

Executive Summary

The leaching of additives from plastic materials is a critical consideration in the development of drug delivery systems, medical devices, and laboratory consumables. This compound, a benzotriazole (B28993) UV stabilizer (BUVS) used to protect polymers from degradation, has been the subject of leaching studies due to its potential environmental and health impacts. Experimental evidence indicates that the extent of this compound leaching is highly dependent on the polymer matrix.

Studies have shown that the interaction between this compound and the polymer plays a significant role in its migration. For instance, leaching from low-density polyethylene (B3416737) (LDPE) is more pronounced compared to polystyrene (PS), where intermolecular interactions are believed to hinder the migration of the additive. While quantitative data is available for some polymers, for others, a qualitative assessment of leaching behavior has been established.

Quantitative Leaching Data

The following table summarizes the equilibrium leaching concentrations of a this compound-type UV stabilizer (UV-326) from various plastic matrices as determined in a study by Do et al. (2022). It is important to note that these experiments were conducted in an acetonitrile-water cosolvent system to overcome the low water solubility of the analyte and facilitate measurement.

Plastic MatrixInitial Concentration of UV-326 in Plastic (% w/w)Equilibrium Leaching Concentration (Sm) in Acetonitrile (B52724)/Water (4:6, v/v) (mg/L)Qualitative Leaching Tendency
Low-Density Polyethylene (LDPE)0.1~1.5High
0.2~3.0
0.5~7.5
Polyethylene Terephthalate (PET)0.1~0.5Moderate
0.2~1.0
0.5~2.5
Polystyrene (PS)0.1<0.5Low
0.2<0.5
0.5~1.0
Polypropylene (PP)Not Quantified-Moderate to High (similar to LDPE)[1][2]
High-Density Polyethylene (HDPE)Not Quantified-Moderate to High (similar to LDPE)[2]
Polylactic Acid (PLA)Not Quantified-Moderate[2]
Polyvinyl Chloride (PVC)Not Studied-Data Not Available

Note: The quantitative data for LDPE, PET, and PS are adapted from a study employing an acetonitrile-water cosolvent system. The qualitative leaching tendency for PP, HDPE, and PLA is inferred from degradation studies where leaching was the primary cause of UV stabilizer loss. The behavior of PP and HDPE is expected to be similar to LDPE due to their aliphatic hydrocarbon nature.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of leaching studies. The following protocols are based on the key experiments cited in this guide.

Protocol 1: Equilibrium Leaching in a Cosolvent System

This protocol is adapted from the study by Do et al. (2022) investigating the equilibrium leaching of UV-326.

1. Preparation of Plastic Samples:

  • Plastic resins (LDPE, PET, PS) were compounded with the desired weight percentage of UV-326.

  • The mixture was extruded to create plastic fibers of a specified diameter.

2. Leaching Experiment:

  • A known mass (e.g., 20-30 mg) of the plastic fibers was placed in a glass vial.

  • A specific volume (e.g., 10 mL) of an acetonitrile/water mixture (4:6, v/v) was added to the vial.

  • The vials were sealed and agitated on a shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) in the dark to prevent photodegradation.

  • Aliquots of the solution were collected at predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72, and 96 hours) to determine when equilibrium was reached.

3. Analytical Method - Ultra-High-Performance Liquid Chromatography with Photodiode Array (UPLC-PDA) Detection:

  • The collected aliquots were analyzed using a UPLC-PDA system.

  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.

  • Detection: The concentration of UV-326 was quantified by measuring the absorbance at its maximum wavelength.

  • A calibration curve was generated using standards of known UV-326 concentrations.

Protocol 2: Accelerated Degradation and Leaching Analysis

This protocol is based on the methodology described by Kim et al. (2024) to assess the loss of UV-326 from various polymers.

1. Preparation of Plastic Samples:

  • Polymer films (PP, HDPE, LDPE, PLA, and PS) containing a specific concentration of UV-326 (e.g., 5 phr - parts per hundred resin) were prepared.

2. Accelerated Degradation:

  • The plastic films were subjected to an enhanced degradation method (EDM) using sulfate (B86663) ion radicals in a controlled environment to simulate and accelerate the degradation process that leads to leaching.

3. Analysis of Residual UV-326:

  • At different time points during the degradation process, samples of the plastic films were taken for analysis.

  • Analytical Method - Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS):

    • A small amount of the polymer sample was pyrolyzed at a high temperature (e.g., 550°C).

    • The resulting volatile compounds, including UV-326, were separated by gas chromatography and detected by a mass spectrometer.

    • The amount of UV-326 remaining in the polymer was quantified, and the loss over time, primarily due to leaching, was determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Leaching_Study_Workflow cluster_prep Sample Preparation cluster_leaching Leaching Experiment cluster_analysis Analysis Prep Plastic Resin + This compound (UV-326) Extrusion Extrusion/ Film Preparation Prep->Extrusion Leaching Incubation in Leaching Medium (e.g., Acetonitrile/Water) Extrusion->Leaching Sampling Aliquots Taken at Time Intervals Leaching->Sampling Analysis UPLC-PDA or GC/MS Analysis Sampling->Analysis Data Quantification of Leached this compound Analysis->Data Result Comparative Leaching Data Data->Result

Caption: Experimental workflow for comparative leaching studies of this compound.

Logical_Relationship cluster_polymers Examples Polymer Polymer Matrix Type (e.g., PE, PP, PS, PET, PLA) Interaction Polymer-Additive Interaction Strength Polymer->Interaction Leaching This compound Leaching Rate Interaction->Leaching Inverse Relationship (Stronger interaction = Lower leaching) PS Polystyrene (PS) (Stronger Interaction) PE Polyethylene (PE) (Weaker Interaction) Leaching_PS Lower Leaching Leaching_PE Higher Leaching

Caption: Relationship between polymer type, additive interaction, and leaching.

References

Spectroscopic Showdown: Unraveling the Photoprotective Mechanism of Bumetrizole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of spectroscopic data confirms the photoprotective mechanism of Bumetrizole (UV-326), a widely used benzotriazole-based UV absorber. This guide provides a comparative analysis of this compound against other common benzotriazole (B28993) alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, chemically known as 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methylphenol, is a key ingredient in various materials, including plastics and coatings, to prevent degradation from UV radiation.[1][2] Its efficacy stems from its ability to absorb harmful UV light and dissipate the energy as heat, a process vital for extending the lifespan of polymers.[1] This guide delves into the spectroscopic evidence that underpins this mechanism and compares its performance with other commercially available benzotriazole UV stabilizers such as UV-320, UV-327, and UV-329.

The Mechanism of Action: An Excited-State Affair

The primary photoprotective mechanism of this compound and other 2-(2'-hydroxyphenyl)benzotriazoles is a highly efficient process known as Excited-State Intramolecular Proton Transfer (ESIPT).[3] Upon absorption of a UV photon, the molecule is promoted to an excited electronic state. In this excited state, a proton is rapidly transferred from the hydroxyl group to a nitrogen atom on the benzotriazole ring. This creates a transient keto-type tautomer. This tautomer then quickly returns to the ground state through non-radiative decay, releasing the absorbed energy as harmless heat. This ultrafast cycle allows the molecule to dissipate large amounts of UV energy without undergoing photodegradation itself, thus protecting the host material.

G cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) GS_Enol Enol Tautomer ES_Enol Excited Enol GS_Enol->ES_Enol UV Absorption ES_Keto Excited Keto ES_Enol->ES_Keto ESIPT ES_Keto->GS_Enol Non-radiative Decay (Heat)

Caption: The ESIPT mechanism in this compound.

Comparative Spectroscopic Analysis

To objectively evaluate the performance of this compound, its key spectroscopic parameters are compared with those of other benzotriazole UV absorbers.

CompoundUV Absorption Maxima (λmax, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Fluorescence Quantum Yield (Φf)
This compound (UV-326) 312, 353 (in chloroform)[4][5][6]15,600 at 353 nm (in chloroform)[4][5][6]Very Low (expected)
UV-320 Not specified in searchesNot specified in searchesVery Low (expected)
UV-327 ~300-400[7]Not specified in searchesVery Low (expected)
UV-329 ~300-400[8]Not specified in searchesVery Low (expected)

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic studies. Below are generalized protocols for the key experiments discussed.

UV-Vis Absorption Spectroscopy

This technique is used to determine the UV absorption spectrum and molar absorptivity of the compound.

G A Prepare stock solution of known concentration B Prepare serial dilutions A->B C Record absorbance spectra of dilutions B->C D Plot absorbance vs. concentration C->D E Calculate ε from the slope of the Beer-Lambert plot D->E G A Excite sample with pump pulse B Probe with a delayed white-light pulse A->B C Record differential absorbance (ΔA) B->C E Construct time-resolved spectra C->E D Vary pump-probe delay time D->B

References

Comparative Toxicokinetics of Phenolic Benzotriazoles: A Focus on Bumetrizole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicokinetic profiles of phenolic benzotriazoles, a class of ultraviolet (UV) absorbers used in various industrial and consumer products. The primary focus is on Bumetrizole (UV-326), with comparisons drawn to other notable analogues. The information is compiled from available scientific literature to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds.

In Vivo Toxicokinetic Parameters

A key study by Waidyanatha and colleagues (2021) provides extensive comparative in vivo toxicokinetic data for nine phenolic benzotriazoles, including this compound, in male rats. The following tables summarize the key pharmacokinetic parameters following intravenous and oral administration.

Intravenous Administration

Following a single intravenous dose of 2.25 mg/kg, the plasma concentrations of the tested phenolic benzotriazoles were measured. The key toxicokinetic parameters are presented in Table 1.

Table 1: Toxicokinetic Parameters of Phenolic Benzotriazoles in Male Rats Following a Single Intravenous Administration (2.25 mg/kg) [1]

CompoundC₀ (ng/mL)AUC₀₋inf (h·ng/mL)t₁/₂ (h)CL (mL/h/kg)Vd (L/kg)
Unsubstituted
2-(2H-Benzotriazol-2-yl)phenol (UV-P)886 ± 1213580 ± 32922.4 ± 3.8647 ± 5920.9 ± 3.1
Monosubstituted
Drometrizole4510 ± 117010500 ± 136084.8 ± 29.8219 ± 2826.5 ± 6.9
2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol1340 ± 19010300 ± 141015.4 ± 1.1222 ± 304.9 ± 0.6
Octrizole1060 ± 16011400 ± 120022.8 ± 3.6200 ± 216.6 ± 0.9
Disubstituted
2-(2H-Benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)phenol1330 ± 16016300 ± 224019.2 ± 1.9140 ± 193.9 ± 0.5
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol1180 ± 26025800 ± 540025.1 ± 7.289 ± 193.2 ± 0.5
Trisubstituted (Halogenated)
This compound 1460 ± 310 18800 ± 3500 17.3 ± 4.4 122 ± 23 3.0 ± 0.4
2-(5-Chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)phenol1160 ± 13026100 ± 320031.7 ± 4.987 ± 114.0 ± 0.6

Data are presented as mean ± standard deviation. C₀: Initial plasma concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

Oral Administration

The same study also investigated the toxicokinetics following a single oral gavage administration at two dose levels: 30 mg/kg and 300 mg/kg. The results are summarized in Tables 2 and 3. A general observation was that systemic exposure (Cmax and AUC) increased with the degree of substitution on the phenol (B47542) ring.[1] Oral bioavailability was generally low for this class of compounds and tended to decrease with an increasing dose.[1]

Table 2: Toxicokinetic Parameters of Phenolic Benzotriazoles in Male Rats Following a Single Oral Gavage Administration (30 mg/kg) [1]

CompoundCmax (ng/mL)Tmax (h)AUC₀₋t (h·ng/mL)t₁/₂ (h)Oral Bioavailability (%)
Unsubstituted
2-(2H-Benzotriazol-2-yl)phenol (UV-P)18.2 ± 5.62.0 ± 1.7210 ± 9013.9 ± 5.35.9
Monosubstituted
Drometrizole138 ± 450.0196 ± 0.000132000 ± 1120001120 ± 110094.3
2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol126 ± 393.3 ± 2.31320 ± 37010.9 ± 1.712.8
Octrizole134 ± 354.0 ± 0.02050 ± 42013.5 ± 2.018.0
Disubstituted
2-(2H-Benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)phenol179 ± 466.0 ± 2.83740 ± 103017.2 ± 3.423.0
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol144 ± 324.7 ± 1.23900 ± 100024.3 ± 6.815.1
Trisubstituted (Halogenated)
This compound 173 ± 36 4.7 ± 1.2 3100 ± 590 16.1 ± 2.9 16.5
2-(5-Chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)phenol141 ± 236.0 ± 2.83500 ± 59024.0 ± 5.413.4

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Table 3: Toxicokinetic Parameters of Phenolic Benzotriazoles in Male Rats Following a Single Oral Gavage Administration (300 mg/kg) [1]

CompoundCmax (ng/mL)Tmax (h)AUC₀₋t (h·ng/mL)t₁/₂ (h)Oral Bioavailability (%)
Unsubstituted
2-(2H-Benzotriazol-2-yl)phenol (UV-P)68.3 ± 24.22.7 ± 1.2630 ± 18010.1 ± 1.81.8
Monosubstituted
Drometrizole358 ± 1270.266 ± 0.30129800 ± 22400103 ± 892.1
2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol473 ± 1386.0 ± 2.86820 ± 204013.6 ± 1.76.6
Octrizole536 ± 1286.0 ± 2.810400 ± 230017.5 ± 2.79.1
Disubstituted
2-(2H-Benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)phenol610 ± 1308.0 ± 0.015100 ± 320020.9 ± 3.49.3
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol496 ± 1036.0 ± 2.814900 ± 340028.5 ± 7.35.8
Trisubstituted (Halogenated)
This compound 617 ± 158 6.0 ± 2.8 14000 ± 3300 20.6 ± 4.5 7.4
2-(5-Chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)phenol520 ± 908.0 ± 0.015700 ± 300029.8 ± 6.66.0

Data are presented as mean ± standard deviation.

In Vitro Metabolism

Currently, there is a lack of publicly available, detailed in vitro metabolism studies specifically for this compound. However, based on the general structure of phenolic benzotriazoles and data from related compounds, the metabolic pathway is expected to involve hepatic biotransformation.[2] A GreenScreen® assessment for this compound predicted three main biodegradation pathways: oxidation of the methyl group on the phenolic ring, hydroxylation and subsequent cleavage of the benzotriazole (B28993) moiety, and dechlorination.[3][4] It is plausible that similar oxidative processes occur during in vitro metabolism mediated by cytochrome P450 (CYP) enzymes in liver microsomes. For other phenolic benzotriazoles, such as UV-328, in vitro studies using human liver microsomes have identified oxidative metabolites.[5]

Experimental Protocols

In Vivo Toxicokinetic Study (Waidyanatha et al., 2021)
  • Test Animals: Male Harlan Sprague Dawley rats.

  • Administration:

    • Intravenous (IV): A single dose of 2.25 mg/kg was administered via the jugular vein.

    • Oral (Gavage): Single doses of 30 mg/kg or 300 mg/kg were administered.

  • Sample Collection: Blood samples were collected from the jugular vein at various time points post-dosing.

  • Bioanalysis: Plasma concentrations of the phenolic benzotriazoles were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

General In Vitro Metabolism Protocol using Liver Microsomes

While a specific protocol for this compound is not available, a general workflow for assessing in vitro metabolism is outlined below. This protocol is standard in drug metabolism studies.[6][7][8][9][10]

  • Incubation: The test compound (e.g., this compound) is incubated with liver microsomes (from human or animal species) in the presence of NADPH (to initiate CYP-mediated reactions) and other cofactors in a buffered solution.

  • Time Points: Aliquots are taken at various time points to monitor the disappearance of the parent compound and the formation of metabolites.

  • Reaction Termination: The reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Preparation: Samples are processed (e.g., centrifugation) to remove proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate metabolic stability parameters like half-life and intrinsic clearance. The structures of metabolites are elucidated based on their mass spectral data.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Compound Phenolic Benzotriazole (e.g., this compound) Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes Microsomes->Incubate Cofactors NADPH & Cofactors Cofactors->Incubate Terminate Terminate Reaction Incubate->Terminate Process Sample Processing (Protein Precipitation) Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS Metabolite_ID Metabolite Identification LCMS->Metabolite_ID Stability Metabolic Stability (t½, CLint) LCMS->Stability

Caption: General workflow for in vitro metabolism studies of phenolic benzotriazoles using liver microsomes.

Toxicity and Signaling Pathways

The liver is consistently identified as a target organ for the toxicity of phenolic benzotriazoles in short-term and subchronic oral exposure studies.[1] Chronic exposure to some analogues has been associated with increased liver weights and histopathological changes in animal models.[1][2]

While specific signaling pathways for this compound-induced toxicity are not well-elucidated, some studies on related compounds provide initial insights. For instance, UV-P and this compound (UV-326) have been shown to activate the Aryl Hydrocarbon Receptor (AhR) pathway in fish.[11] Activation of nuclear receptors such as CAR, PXR, and PPAR, which are involved in the regulation of drug-metabolizing enzymes, is thought to contribute to hepatocyte hypertrophy induced by some chemicals.[12] Furthermore, Nrf2, a key regulator of cellular responses to environmental stress, is another potential pathway of interest.[12]

Toxicity_Pathway cluster_cellular Cellular Interaction cluster_response Cellular Response cluster_outcome Toxicological Outcome PBZT Phenolic Benzotriazoles (e.g., this compound) Receptors Nuclear Receptors (e.g., AhR, CAR, PXR) PBZT->Receptors Stress Cellular Stress Pathways (e.g., Nrf2) PBZT->Stress Gene_Expression Altered Gene Expression (Drug Metabolizing Enzymes) Receptors->Gene_Expression Oxidative_Stress Oxidative Stress Stress->Oxidative_Stress Hepatotoxicity Hepatotoxicity (e.g., Hypertrophy) Gene_Expression->Hepatotoxicity Oxidative_Stress->Hepatotoxicity

Caption: Putative signaling pathways involved in the toxicity of phenolic benzotriazoles.

Conclusion

The available data indicate that this compound shares several toxicokinetic characteristics with other substituted phenolic benzotriazoles, including low oral bioavailability that decreases with increasing doses. The liver is a primary target organ for toxicity within this class of compounds. While in vivo data provides a solid foundation for comparison, further research is needed to elucidate the specific in vitro metabolic pathways of this compound and to fully understand the molecular signaling pathways that mediate its toxicity. This information will be crucial for comprehensive risk assessment and the development of safer alternatives.

References

A Comparative Analysis of Bumetrizole and Octrizole as UV Stabilizers for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of two leading benzotriazole-based UV absorbers, Bumetrizole (UV-326) and Octrizole (UV-329), reveals nuanced differences in their performance characteristics. While both provide effective protection against ultraviolet radiation, their suitability for specific applications can vary based on factors such as the polymer matrix, processing conditions, and desired longevity.

This compound and Octrizole are both members of the benzotriazole (B28993) class of ultraviolet (UV) light absorbers, a group of compounds widely used to protect polymers and other materials from the degrading effects of UV radiation. Their primary function is to absorb harmful UV rays and dissipate the energy as harmless heat, thereby preventing the photo-oxidative degradation that leads to color change, loss of mechanical properties, and reduced service life of the end-product. This guide provides a comparative overview of their performance, supported by available data and detailed experimental methodologies.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of this compound and Octrizole is crucial for their effective application. These properties influence their compatibility with different polymer systems, their stability during processing, and their long-term performance.

PropertyThis compound (UV-326)Octrizole (UV-329)
Chemical Name 2-(2'-hydroxy-3'-tert-butyl-5'-methylphenyl)-5-chlorobenzotriazole2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol
CAS Number 3896-11-53147-75-9
Molecular Formula C₁₇H₁₈ClN₃OC₂₀H₂₅N₃O
Molecular Weight 315.8 g/mol 323.44 g/mol
Melting Point 144-147 °C103-108 °C
Appearance Pale yellow powderWhite to off-white powder
Solubility Slightly soluble in chloroform (B151607), ethyl acetate, and methanol.Slightly soluble in chloroform and methanol.

Performance Comparison as UV Stabilizers

While head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, a review of existing research and technical information allows for a qualitative and semi-quantitative comparison of their performance.

UV Absorption

Both this compound and Octrizole are effective absorbers of UV radiation in the UVA and UVB regions, which is critical for protecting a wide range of materials.

  • This compound (UV-326) is particularly effective at absorbing UV radiation in the 290 nm wavelength region and exhibits a maximum absorbance (λmax) at approximately 340 nm.[1] The presence of a chlorine atom in its structure is noted to enhance its UV absorption in the 300–400 nm range, making it highly suitable for polyolefins.[1]

  • Octrizole (UV-329) is reported to strongly absorb UV light in the 270-340 nm range.[2] Its branched alkyl chain is suggested to improve its compatibility with hydrophobic polymers like polyethylene.[1]

Photostability and Effectiveness in Polymers

The ultimate measure of a UV stabilizer's performance is its ability to maintain its protective function over time and effectively preserve the properties of the polymer it is incorporated into.

One study focusing on the stabilization of polypropylene (B1209903) indicated that This compound demonstrated superior inhibition of oxidative degradation under accelerated UV exposure, with the polymer retaining 85% of its tensile strength after 500 hours.[1] In contrast, the same source suggests that Octrizole provides comparable UV stabilization but may exhibit higher leaching rates in certain environments, which could be a concern for long-term applications and from an environmental perspective.[1]

The choice between this compound and Octrizole can also be influenced by the specific polymer system and processing conditions. For instance, the lower volatility of some benzotriazoles can be advantageous in high-temperature processing applications.

Experimental Protocols

To provide a framework for researchers to conduct their own comparative studies, the following are detailed methodologies for key experiments used to evaluate the performance of UV stabilizers.

UV-Vis Spectrophotometry for Absorbance Spectrum Analysis

Objective: To determine and compare the UV absorption spectra and molar absorptivity of this compound and Octrizole.

Methodology:

  • Sample Preparation: Prepare solutions of this compound and Octrizole in a suitable, UV-transparent solvent (e.g., ethanol (B145695) or chloroform) at a precise, known concentration (e.g., 10 mg/L).

  • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Use the pure solvent as a blank to perform a baseline correction across the desired wavelength range (typically 200-450 nm).

  • Measurement: Fill a quartz cuvette with the sample solution and record the absorbance spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each compound. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Accelerated Weathering of Polymer Samples

Objective: To evaluate and compare the effectiveness of this compound and Octrizole in protecting a polymer matrix from degradation under simulated environmental conditions.

Methodology:

  • Sample Preparation:

    • Prepare polymer formulations (e.g., polypropylene or polyethylene) containing this compound and Octrizole at various concentrations (e.g., 0.1%, 0.3%, 0.5% by weight). Include a control sample with no UV stabilizer.

    • Process the formulations into standardized test specimens (e.g., plaques or films) through methods such as injection molding or extrusion.

  • Initial Property Measurement: Before exposure, measure the initial properties of the test specimens. This includes:

    • Colorimetry: Measure the initial color values using a spectrophotometer (e.g., according to the CIELAB color space).

    • Mechanical Properties: Determine the initial tensile strength, elongation at break, and impact strength according to relevant ASTM or ISO standards.

  • Accelerated Weathering Exposure:

    • Place the specimens in an accelerated weathering chamber, such as a Xenon-arc or fluorescent UV apparatus.

    • Set the exposure cycle parameters to simulate the desired environmental conditions. A typical cycle may include alternating periods of UV light, heat, and moisture (e.g., water spray). Common standards for accelerated weathering include ASTM G155 (Xenon-arc) and ASTM D4329 (Fluorescent UV).

  • Periodic Evaluation: At regular intervals (e.g., every 250, 500, 1000 hours), remove a set of specimens from the chamber and re-measure their color and mechanical properties.

  • Data Analysis: Plot the change in color (ΔE*) and the retention of mechanical properties as a function of exposure time for each formulation. This will provide a quantitative comparison of the stabilizing performance of this compound and Octrizole.

Visualization of Experimental Workflow

To illustrate the logical flow of a comparative study, the following diagram outlines the key steps.

G cluster_prep Sample Preparation cluster_initial Initial Characterization cluster_periodic Periodic Evaluation Prep_B Polymer + this compound Initial_Color Colorimetry (CIELAB) Prep_B->Initial_Color Initial_Mech Mechanical Testing Prep_B->Initial_Mech Prep_O Polymer + Octrizole Prep_O->Initial_Color Prep_O->Initial_Mech Prep_C Polymer (Control) Prep_C->Initial_Color Prep_C->Initial_Mech Weathering Accelerated Weathering (Xenon Arc / QUV) Periodic_Color Colorimetry (ΔE*) Weathering->Periodic_Color Periodic_Mech Mechanical Property Retention Weathering->Periodic_Mech Analysis Comparative Performance Analysis Periodic_Color->Analysis Periodic_Mech->Analysis

Workflow for comparing UV stabilizer performance.

Conclusion

Both this compound and Octrizole are highly effective benzotriazole-based UV stabilizers. The selection between the two will depend on the specific requirements of the application. This compound may offer advantages in applications where resistance to oxidative degradation is paramount, while the compatibility of Octrizole may be beneficial in certain polymer systems. For critical applications, it is recommended that researchers and formulation scientists conduct their own comparative studies using the detailed experimental protocols provided in this guide to determine the optimal UV stabilizer for their specific needs.

References

The Enduring Guardian: Validating the Long-Term Stability of Bumetrizole in Outdoor Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless exposure to solar radiation, outdoor materials are in a constant battle against photodegradation. For researchers, scientists, and drug development professionals utilizing polymers in durable applications, ensuring the long-term stability of these materials is paramount. Bumetrizole, a benzotriazole-based ultraviolet (UV) absorber, is a key additive in mitigating the damaging effects of UV light. This guide provides an objective comparison of this compound's performance with other common alternatives, supported by experimental data and detailed methodologies, to aid in the selection of optimal UV protection for outdoor applications.

Comparative Performance of UV Absorbers

This compound, commercially known as UV-326, operates by absorbing harmful UV radiation and dissipating it as thermal energy, thus protecting the polymer matrix from degradation pathways that lead to discoloration, cracking, and loss of mechanical properties.[1] Its effectiveness is often compared with other benzotriazole (B28993) UV absorbers, such as those in the Tinuvin® and Chimassorb® lines. While comprehensive head-to-head long-term outdoor exposure data is limited in publicly available literature, accelerated weathering studies provide valuable insights into their relative performance.

A key performance indicator for a UV absorber is its ability to reduce UV transmission through a polymer film. As illustrated in a study by Ciba Specialty Chemicals, a film containing Tinuvin® 326 (this compound) demonstrated lower UV transmission compared to a film stabilized with Chimassorb® 81, another common UV absorber. This suggests a superior UV blocking capability for this compound in this specific application.

The long-term stability of a UV absorber is also critically dependent on its resistance to degradation and its ability to remain effective within the polymer matrix over time. Factors such as volatility, and compatibility with the host polymer play a significant role. Benzotriazoles like this compound are known for their high photostability.[1]

Below is a summary of typical performance characteristics for different classes of UV absorbers.

Performance MetricThis compound (Benzotriazole type)Typical Benzophenone Type (e.g., Chimassorb® 81)Typical Hindered Amine Light Stabilizer (HALS) (e.g., Tinuvin® 770)
Primary Function UV AbsorptionUV AbsorptionRadical Scavenging
UV Protection Mechanism Absorbs UV radiation and dissipates it as heat.[1]Absorbs UV radiation and dissipates it as heat.Traps free radicals generated by UV exposure, interrupting the degradation cycle.
UV Wavelength Coverage Broad UV-A and UV-B coverage.Primarily UV-A coverage.Does not absorb UV light.
Initial Color Contribution Can have a slight inherent color.Generally low initial color.Typically no color contribution.
Long-Term Stability Good photostability and thermal resistance.[1]Can be less photochemically stable than benzotriazoles.Excellent long-term stability due to a regenerative cycle.
Performance in Thin Sections Effective, but performance can be thickness-dependent.Performance is highly dependent on thickness.Highly effective, even in thin sections.

Experimental Protocols for Stability Validation

To quantitatively assess the long-term stability of this compound and its alternatives, standardized accelerated weathering tests are employed. These tests simulate the damaging effects of outdoor exposure in a controlled laboratory setting.

Accelerated Weathering Testing (QUV)

This method, often following standards like ASTM G154, is used to simulate the effects of sunlight and moisture.

Objective: To evaluate the relative performance of different UV absorbers in a polymer matrix by exposing them to alternating cycles of UV light and condensation.

Apparatus: A QUV accelerated weathering tester equipped with UVA-340 fluorescent lamps, which provide a good simulation of solar UV radiation.

Sample Preparation:

  • Polymer resins (e.g., polypropylene, polycarbonate) are compounded with the specified concentration of this compound and alternative UV absorbers (e.g., 0.3% by weight).

  • Control samples with no UV absorber are also prepared.

  • The compounded materials are then injection molded or compression molded into standard test plaques (e.g., 75mm x 150mm).

Test Cycle: A common cycle for outdoor materials is 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C. This cycle is repeated for a specified duration (e.g., 500, 1000, 2000 hours).

Performance Evaluation:

  • Colorimetry: The change in color, specifically the yellowness index (YI), is measured at regular intervals using a spectrophotometer according to ASTM E313.

  • Gloss Measurement: Gloss retention is measured at a specific angle (e.g., 60°) according to ASTM D523.

  • UV-Vis Spectroscopy: The UV absorbance spectrum of the polymer samples can be measured to determine the retention of UV-blocking capability over time.

  • Mechanical Properties: Changes in tensile strength, elongation at break, and impact strength are measured according to relevant ASTM standards (e.g., ASTM D638 for tensile properties).

Xenon Arc Weathering

This method, guided by standards like ASTM G155, is considered to provide a more realistic simulation of the full solar spectrum.

Objective: To assess the performance of UV absorbers under exposure to a light source that mimics natural sunlight, including UV, visible, and infrared radiation, along with moisture.

Apparatus: A xenon arc weathering chamber equipped with appropriate filters to simulate outdoor sunlight.

Sample Preparation: Similar to the QUV testing protocol.

Test Cycle: The test cycle specifies the irradiance level, black panel temperature, relative humidity, and water spray cycles. For example, a cycle might involve continuous light exposure with periodic water spray to simulate rain.

Performance Evaluation: The same evaluation methods as in QUV testing (colorimetry, gloss, UV-Vis spectroscopy, and mechanical properties) are used to assess the performance of the stabilized polymer samples.

Visualizing the Process

To better understand the experimental workflow and the factors influencing the stability of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_analysis Performance Analysis A Polymer Resin C Compounding A->C B This compound & Alternatives B->C D Molding (Plaques) C->D E QUV (ASTM G154) or Xenon Arc (ASTM G155) D->E F Color & Gloss Measurement E->F G UV-Vis Spectroscopy E->G H Mechanical Testing E->H I Comparative Data Analysis F->I G->I H->I

Experimental workflow for evaluating UV absorber performance.

Stability_Factors cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors A Chemical Structure (Benzotriazole Core) B Photochemical Stability A->B G Long-Term Stability of This compound B->G C Thermal Stability C->G D Polymer Matrix Compatibility D->G E Concentration E->G F Presence of Other Additives (e.g., HALS) F->G

Factors influencing the long-term stability of this compound.

Conclusion

This compound stands as a robust and effective UV absorber for the protection of polymers in outdoor applications. Its broad UV absorption and inherent photostability make it a valuable tool for enhancing the durability and lifespan of materials exposed to sunlight. While direct, long-term comparative data with all alternatives can be scarce, standardized accelerated weathering protocols provide a reliable means of evaluating its performance against other UV stabilizers. For researchers and professionals in material science and drug development, a thorough understanding of these evaluation methods and the performance characteristics of different UV absorbers is crucial for selecting the optimal stabilization package to ensure the long-term integrity of their products. The synergistic use of this compound with other stabilizers, such as HALS, can often provide the most comprehensive protection against the rigors of outdoor exposure.

References

Safety Operating Guide

Proper Disposal of Bumetrizole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Bumetrizole

For researchers, scientists, and drug development professionals, the safe and environmentally responsible disposal of laboratory chemicals is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, a benzotriazole (B28993) UV absorber. Adherence to these protocols is essential to mitigate potential environmental risks associated with this compound.

Data Presentation: this compound Properties

A summary of the key physical, chemical, and toxicological properties of this compound is provided in the table below. This information is crucial for a comprehensive understanding of the substance and for making informed safety and disposal decisions.

PropertyValueReference
Chemical Name 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
CAS Number 3896-11-5
Molecular Formula C₁₇H₁₈ClN₃O
Molecular Weight 315.8 g/mol [1]
Appearance Pale yellow powder
Melting Point 144-147 °C
Oral LD50 (Rat) > 2000 mg/kg[1][2]
Dermal LD50 (Rat) > 2000 mg/kg[3]
Log Kow (Octanol-Water Partition Coefficient) 5.55 - 6.81[4]
Aquatic Hazard Slightly hazardous for water. May cause long lasting harmful effects to aquatic life.[5][6]
Persistence and Bioaccumulation Considered persistent and has bioaccumulation potential.[5][7][8]

Experimental Protocol: Standard Disposal Procedure

The disposal of this compound must be conducted in a manner that minimizes environmental impact and adheres to local, state, and federal regulations. This compound should be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [9][10][11]

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is mandatory to wear appropriate PPE to prevent skin and eye contact.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use tightly fitting safety goggles.

  • Protective Clothing: Wear a lab coat.

2. Waste Identification and Segregation:

  • Unused Product: Pure, unadulterated this compound should be collected in a designated, clearly labeled hazardous waste container.

  • Contaminated Materials: Personal protective equipment (PPE) such as gloves, as well as lab supplies (e.g., weigh boats, contaminated filter paper) that have come into contact with this compound, should be collected separately in a designated solid hazardous waste container.

  • Solutions: Solutions containing this compound should be collected in a labeled, sealed liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

3. Containerization and Labeling:

  • Use chemically resistant containers for all this compound waste.[12]

  • Clearly label each container with "Hazardous Waste - this compound" and include the concentration and any other components if it is a mixture.

  • Ensure containers are kept tightly sealed except when adding waste.[9][10]

4. Storage of Waste:

  • Store waste containers in a designated, well-ventilated satellite accumulation area.[10]

  • Store away from incompatible materials, particularly strong oxidizing agents.

5. Disposal Procedure:

  • Consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local regulations and available disposal facilities.

  • Professional Waste Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company.[9][13] This is the required method for laboratory chemical waste.

6. Spill Cleanup: In the event of a spill, follow these procedures to minimize exposure and environmental release:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate non-essential personnel.

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Avoid letting the chemical enter drains.

  • Cleanup: For solid spills, avoid creating dust. Carefully sweep or scoop the material into a suitable, closed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleanup materials as hazardous waste.

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Bumetrizole_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_containment Containment & Labeling cluster_disposal Storage & Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage disposal Contact EHS for Pickup by Licensed Waste Disposal Company storage->disposal

Caption: this compound Disposal Workflow.

References

Essential Safety and Logistical Information for Handling Bumetrizole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides essential, immediate safety and logistical information for Bumetrizole, including operational and disposal plans, to build a foundation of trust and safety in the laboratory.

Physicochemical and Toxicological Data

PropertyValueReference
Chemical Name 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol[1]
CAS Number 3896-11-5[2]
EC Number 223-445-4[2]
Molecular Formula C₁₇H₁₈ClN₃O[3]
Molecular Weight 315.8 g/mol [2][3]
Appearance Pale yellow solid[1][3]
Melting Point 144-147 °C[3][4]
Oral LD50 (rat) > 2,000 mg/kg[2]
Skin Corrosion/Irritation Based on available data, the classification criteria are not met.[2]
Serious Eye Damage/Irritation Based on available data, the classification criteria are not met.[2]
Respiratory or Skin Sensitization Based on available data, the classification criteria are not met.[2]
Occupational Exposure Limits No data available[5]

Personal Protective Equipment (PPE) and Handling Procedures

Engineering Controls:

  • Ensure adequate ventilation in areas where this compound is handled.[1][5][6]

Personal Protective Equipment:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5]

  • Skin Protection: Wear impervious, chemical-resistant clothing.[5] Standard laboratory coats are recommended for low-level exposure.

  • Hand Protection: Wear suitable chemical-resistant gloves.[4] The exact breakthrough time of glove material should be confirmed with the manufacturer.[2]

  • Respiratory Protection: Not generally required under normal handling conditions with adequate ventilation.[2] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5]

General Hygiene Practices:

  • Adhere to usual precautionary measures for handling chemicals.[2]

  • Avoid inhalation, ingestion, or skin contact.[3]

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

Storage:

  • No special storage requirements are specified.[2] Store in a well-ventilated place. Keep container tightly closed.

Disposal:

  • Smaller quantities may be disposed of with household waste.[2]

  • For larger quantities, disposal must be made according to official regulations.[2] It is recommended to contact a licensed professional waste disposal service.

  • Prevent the substance from entering sewers, surface water, or ground water.[2]

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the person to fresh air.[5][6] If breathing is difficult, give oxygen.[5] If not breathing, give artificial respiration and seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately remove contaminated clothing.[5] Wash skin with soap and water.[6]

  • In Case of Eye Contact: Rinse opened eyes for several minutes under running water.[2]

  • If Swallowed: Rinse mouth with water.[5][6] If symptoms persist, consult a doctor.[2]

Accidental Release Measures:

  • Personal Precautions: Avoid dust formation.[5] Ensure adequate ventilation.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[5] Do not allow the substance to enter sewers or waterways.[2]

  • Methods for Cleaning Up: Pick up the spilled material mechanically and place it in a suitable container for disposal.[2][6]

Logical Workflow for Handling a this compound Spill

Bumetrizole_Spill_Workflow cluster_Initial_Response Initial Response cluster_PPE Don Personal Protective Equipment (PPE) cluster_Containment_Cleanup Containment & Cleanup cluster_Decontamination_Disposal Decontamination & Disposal spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate assess Assess Spill Size & Risk evacuate->assess ppe Goggles, Gloves, Lab Coat assess->ppe If safe to proceed contain Contain Spill with Absorbent Material ppe->contain cleanup Mechanically Collect Spilled Material contain->cleanup place_in_container Place in Labeled Waste Container cleanup->place_in_container decontaminate Decontaminate Spill Area place_in_container->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for handling a this compound spill.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.